Methyl piperidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325989 | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-89-2 | |
| Record name | 50585-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of Methyl Piperidine-3-Carboxylate for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores its value as a privileged structure. Within this class, methyl piperidine-3-carboxylate, also known as methyl nipecotate, emerges as a particularly versatile building block.[1][2] Its utility stems from a unique combination of a secondary amine, which imparts basicity and a key interaction point, and a methyl ester, which provides a handle for further synthetic elaboration.[1][3]
This technical guide provides a comprehensive analysis of the core basic properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind its physicochemical behavior, present field-proven methodologies for its characterization, and contextualize its properties for practical application in pharmaceutical research and development. This document is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this critical synthetic intermediate.
Section 1: Core Physicochemical & Structural Properties
This compound is an organic compound featuring a piperidine ring substituted at the 3-position with a methyl ester group.[1] This structure, with its secondary amine and ester functionalities, dictates its physical and chemical characteristics. It typically presents as a colorless to pale yellow liquid or a low-melting crystalline solid.[1][4][5] Its solubility in water and a wide range of organic solvents, including alcohols and ethers, makes it amenable to various reaction conditions.[4][5]
For drug development professionals, understanding these fundamental properties is the first step in designing synthetic routes and formulating experimental protocols. The hydrochloride salt of the molecule is often utilized to improve handling and enhance aqueous solubility.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [2][7] |
| Molecular Weight | 143.18 g/mol | [2][7] |
| Appearance | Colorless liquid or white crystalline solid | [4][5] |
| Predicted pKa | 9.28 ± 0.10 | [4] |
| Melting Point | ~28-32 °C | [4] |
| Boiling Point | ~160-194 °C | [4] |
| Solubility | Soluble in water, alcohols, ethers, and most organic solvents | [1][4][5] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) or cool, dark place | [4] |
Section 2: The Heart of Basicity - A Causal Analysis of pKa
The basicity of the piperidine nitrogen is arguably its most critical property in a medicinal chemistry context, as it governs molecular interactions, solubility, and pharmacokinetic properties. Basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[8] A higher pKaH value indicates a weaker conjugate acid and, consequently, a stronger base.[8]
This compound has a predicted pKaH of approximately 9.28.[4] To truly understand this value, we must compare it to its parent structure, piperidine, which has a pKaH of ~11.2.[8][9] The ~2 pKa unit decrease signifies that this compound is roughly 100 times less basic than piperidine.
The Causality: The Inductive Effect
This reduction in basicity is a direct consequence of the electron-withdrawing inductive effect (-I effect) of the methyl carboxylate group at the C3 position.[9] The electronegative oxygen atoms in the ester group pull electron density away from the piperidine ring. This effect is propagated through the sigma bonds, reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby decreasing its basicity.[9] This principle is a foundational concept in physical organic chemistry and is critical for rationally designing molecules with tuned basicity.
Caption: Acid-base equilibrium of this compound.
Section 3: Protocol for Experimental pKa Determination
While predicted values are useful, experimental verification is essential for regulatory filings and accurate modeling. Potentiometric titration is a robust and reliable method for determining the pKa of a weak base. The "half-equivalence point" method is particularly straightforward.[10][11] At the point where exactly half of the base has been neutralized by a strong acid, the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. According to the Henderson-Hasselbalch equation, at this point, the measured pH is equal to the pKaH.[12]
Step-by-Step Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Accurately prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Fill a burette with the standardized HCl titrant.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.
-
Continue adding titrant well past the equivalence point until the pH curve flattens again.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.
-
Identify the volume of titrant at the equivalence point (Veq).
-
Calculate the half-equivalence point volume (Veq/2).
-
Locate the pH on the titration curve that corresponds to the Veq/2 volume. This pH value is the experimental pKa of the conjugate acid (pKaH).[10][11][12]
-
Caption: Workflow for experimental pKa determination via titration.
Section 4: Stability, Handling, and Synthetic Considerations
Stability: this compound is generally stable under standard storage conditions.[13] However, its two functional groups present potential liabilities. The ester is susceptible to hydrolysis under strongly acidic or basic conditions, yielding nipecotic acid and methanol. The secondary amine is susceptible to oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended to ensure long-term purity.[4]
Handling: As with any amine-containing compound, appropriate personal protective equipment (gloves, safety glasses) should be worn.[4] It should be handled in a well-ventilated area to avoid inhalation of vapors. While toxicity data is limited, it is prudent to treat it as a potentially irritating compound.[1]
Reactivity and N-Protection: In multi-step syntheses, the secondary amine is a nucleophilic site that will react with electrophiles. To achieve selective transformations elsewhere in a molecule, it is often necessary to protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice, forming N-Boc-methyl piperidine-3-carboxylate.[3][13] This protected intermediate is highly stable and widely used in pharmaceutical synthesis, allowing for selective reactions at other positions before being easily removed under acidic conditions.[13]
Section 5: Analytical Characterization
Confirming the identity and purity of this compound is crucial. A combination of spectroscopic methods is typically employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, a singlet for the methyl ester protons (~3.7 ppm), and a signal for the amine proton (variable, depends on solvent/concentration).[6] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~51 ppm), and the distinct carbons of the piperidine ring.[6][7] |
| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C-H bonds, the strong C=O stretch of the ester (~1730 cm⁻¹), and C-O bonds.[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (m/z = 143.18 for the free base) and characteristic fragmentation patterns.[6][7] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block for the construction of complex, biologically active molecules. Its fundamental basicity, governed by the inductive influence of the C3-ester, is a key parameter that dictates its behavior from the reaction flask to in vivo systems. By understanding the causal factors behind its properties and employing robust analytical and experimental protocols, drug discovery professionals can effectively leverage this versatile scaffold to accelerate the development of next-generation therapeutics.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). Buy Methylpiperidine-3-carboxylate at the Best Price, Versatile Compound for Pharmaceutical Synthesis. Retrieved from [Link]
-
Al-hadedi, A. A. M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5729. Available from: [Link]
-
Thompson, R. G. (1974). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 51(5), 339. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Augustine, J. K., et al. (1984). US Patent 4,435,572A: Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
Bui, H., & Lewis, R. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Scribd. (n.d.). Determining pKa of Weak Acid Experiment. Retrieved from [Link]
-
Slideshare. (2016). Pka value of weak acid experiment by titrations method. Retrieved from [Link]
-
van der Meulen, I., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 84, 197-212. Available from: [Link]
-
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Buy Methylpiperidine-3-carboxylate at the Best Price, Versatile Compound for Pharmaceutical Synthesis [forecastchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. scribd.com [scribd.com]
- 13. fuaij.com [fuaij.com]
Introduction: The Strategic Importance of Chiral Scaffolds
An In-Depth Technical Guide to (S)-Methyl piperidine-3-carboxylate: A Chiral Building Block for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent and functionally significant heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a "privileged fragment" for engaging with biological targets. When this scaffold is further refined with stereochemical complexity, as in (S)-Methyl piperidine-3-carboxylate , it transforms from a simple structural motif into a powerful tool for crafting highly specific and potent therapeutic agents.
This technical guide provides an in-depth exploration of (S)-Methyl piperidine-3-carboxylate, a versatile chiral building block. We will move beyond a simple recitation of properties to provide a field-proven perspective on its synthesis, characterization, and strategic application. This document is intended for researchers, scientists, and drug development professionals who leverage stereochemically defined intermediates to accelerate the discovery of novel therapeutics, including anticonvulsants, enzyme inhibitors, and agents for central nervous system (CNS) disorders.[3][4]
Core Structural and Physicochemical Profile
(S)-Methyl piperidine-3-carboxylate, also known as methyl (3S)-piperidine-3-carboxylate, is a chiral derivative of nipecotic acid.[5][6] The molecule's utility is fundamentally derived from the interplay of its three key features: the saturated piperidine ring, the stereocenter at the C3 position, and the methyl ester functional group.
The piperidine ring provides a robust, three-dimensional framework. The chiral center at C3 is paramount, as it dictates the molecule's interaction with chiral biological systems, such as enzyme active sites and receptors. The methyl ester at this position serves as a versatile synthetic handle, readily amenable to a wide range of chemical transformations.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-piperidine-3-carboxylate | PubChem[5] |
| Synonyms | (S)-Methyl nipecotate, Methyl (S)-3-piperidinecarboxylate | ChemicalBook, PubChem[5][7] |
| CAS Number | 276248-50-1 (for (S)-enantiomer) | PubChem[5] |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[5][8] |
| Molecular Weight | 143.18 g/mol | PubChem[5][8] |
| Appearance | Colorless to light yellow liquid | ChemicalBook, Guidechem[9][10] |
| Boiling Point | 193.8 ± 33.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| pKa | 9.28 ± 0.10 (Predicted) | ChemicalBook[7] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | ChemicalBook, Sigma-Aldrich[7][11] |
The compound is often supplied and used as its hydrochloride salt (CAS 164323-84-6) to improve handling, stability, and solubility in certain solvent systems.[3]
The Causality of Application in Drug Discovery
The frequent incorporation of the (S)-piperidine-3-carboxylate moiety into drug candidates is not coincidental; it is a deliberate strategic choice rooted in well-understood principles of medicinal chemistry.
-
Stereospecific Interactions: Biological macromolecules are inherently chiral. The (S)-configuration at the C3 position allows for precise, stereospecific binding to a target, which can dramatically increase potency and selectivity while reducing off-target effects associated with the corresponding (R)-enantiomer or racemic mixture.
-
Scaffold Rigidity and Vector Control: Unlike flexible aliphatic chains, the piperidine ring exists in a relatively stable chair conformation. Attaching a pharmacophore through the C3 ester provides predictable directional control (a defined exit vector), which is crucial for positioning functional groups optimally within a binding pocket.
-
Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to acyclic amines, potentially improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Versatility: The secondary amine and the methyl ester are orthogonal functional handles. The amine can be alkylated, acylated, or used in reductive aminations, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous pathways for molecular elaboration.
This scaffold is a cornerstone in the synthesis of molecules targeting CNS disorders, often by mimicking or inhibiting the uptake of neurotransmitters like GABA.[12] It is also a key intermediate for building complex molecules with inhibitory activity against targets like c-Met kinase in oncology research.[3]
Synthesis and Quality Control: A Self-Validating Protocol
Ensuring the chemical and stereochemical integrity of (S)-Methyl piperidine-3-carboxylate is paramount for its use in drug development. A common and reliable method for its preparation is the Fischer esterification of the commercially available chiral precursor, (S)-piperidine-3-carboxylic acid.
Experimental Protocol: Fischer Esterification of (S)-Piperidine-3-carboxylic Acid
This protocol describes the synthesis of (S)-Methyl piperidine-3-carboxylate hydrochloride. The inclusion of an acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by methanol. The final product is isolated as the hydrochloride salt for enhanced stability.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (S)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), cool the mixture to 0 °C in an ice bath.
-
Causality: Anhydrous methanol serves as both the solvent and the reactant. Cooling the solution prevents potential side reactions and controls the exothermic nature of the subsequent acid addition.
-
-
Catalyst Addition: Slowly add a strong acid catalyst, such as sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq), to the cooled suspension.
-
Causality: The strong acid protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Thionyl chloride is also highly effective as it reacts with methanol to form HCl in situ, which then acts as the catalyst, while also consuming any trace water.
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Causality: Heating the reaction drives the equilibrium towards the ester product, according to Le Châtelier's principle, by facilitating the removal of the water byproduct.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Salt Formation: Re-dissolve the residue in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. If HCl gas is not already present from the catalyst, bubble anhydrous HCl gas through the solution or add a solution of HCl in ether until precipitation is complete.
-
Causality: Formation of the hydrochloride salt provides a stable, crystalline solid that is often easier to purify by filtration and handle than the free base, which is a liquid.
-
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Methyl piperidine-3-carboxylate hydrochloride.
-
Causality: Washing with a cold, non-polar solvent removes residual non-polar impurities without dissolving the desired polar salt product.
-
Synthetic Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-Methyl piperidine-3-carboxylate [myskinrecipes.com]
- 5. (S)-Methyl piperidine-3-carboxylate | C7H13NO2 | CID 18727136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Methyl piperidine-3-carboxylate | 50585-89-2 [chemicalbook.com]
- 8. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 50585-89-2 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | 50585-89-2 [sigmaaldrich.com]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Nipecotate: A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction: The Significance of Methyl Nipecotate in Modulating GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[3][4] Consequently, the molecular machinery governing GABA homeostasis, particularly the GABA transporters (GATs), has emerged as a critical target for therapeutic intervention.[1][5] Methyl nipecotate, the methyl ester of nipecotic acid, serves as a foundational tool for researchers in this field. While nipecotic acid itself is a potent inhibitor of GABA uptake, its clinical utility is hampered by its limited ability to cross the blood-brain barrier.[5][6] The esterification to methyl nipecotate enhances its lipophilicity, facilitating its use as a research chemical and a precursor for the synthesis of more brain-penetrant GABA uptake inhibitors.[7][8] This guide provides an in-depth technical overview of methyl nipecotate, encompassing its chemical structure, mechanism of action, synthesis, and applications in neuroscience research and drug discovery.
I. Chemical Structure and Physicochemical Properties
Methyl nipecotate, systematically named methyl piperidine-3-carboxylate, is a heterocyclic organic compound. Its core structure consists of a piperidine ring with a methoxycarbonyl group at the 3-position.
Molecular Formula: C₇H₁₃NO₂[9]
Molecular Weight: 143.18 g/mol [9]
Stereochemistry: The carbon atom at the 3-position of the piperidine ring is a chiral center, meaning methyl nipecotate can exist as two enantiomers: (R)-methyl nipecotate and (S)-methyl nipecotate. The biological activity of nipecotic acid derivatives is often stereospecific, with one enantiomer exhibiting significantly higher potency as a GABA uptake inhibitor.[2][10] Racemic mixtures are frequently used in initial studies, followed by chiral separation to isolate the more active enantiomer.[10][11]
Caption: Chemical structure of methyl nipecotate.
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 164323-85-7 ((R)-isomer) | [9] |
| Appearance | Colorless to pale yellow liquid or oil | [7] |
| Solubility | Soluble in common organic solvents | [12] |
| Boiling Point | 102-104 °C at 7 mmHg | |
| Density | 1.012 g/mL at 25 °C |
II. Mechanism of Action: Inhibition of GABA Transporters
The primary mechanism of action of methyl nipecotate and its parent compound, nipecotic acid, is the inhibition of GABA transporters (GATs).[5][13] GATs are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating GABAergic neurotransmission.[1] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1). GAT1 is predominantly expressed in neurons and is considered the primary transporter for GABA reuptake at the synapse.[1]
By inhibiting GATs, particularly GAT1, methyl nipecotate increases the concentration and prolongs the residence time of GABA in the synaptic cleft.[2] This leads to enhanced activation of postsynaptic GABA receptors, resulting in a greater inhibitory postsynaptic potential and a general dampening of neuronal excitability.[2] This mechanism is the basis for the anticonvulsant properties observed with GAT inhibitors.[1][2]
Caption: Mechanism of GABA uptake inhibition by methyl nipecotate.
III. Synthesis and Experimental Protocols
A. Synthesis of Racemic Methyl Nipecotate
A common method for the synthesis of methyl nipecotate involves the esterification of nipecotic acid.[14][15]
Protocol: Acid-Catalyzed Esterification of Nipecotic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nipecotic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[14]
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14][16]
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure methyl nipecotate.[14]
Caption: Workflow for the synthesis of methyl nipecotate.
B. Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
This assay is used to determine the potency of methyl nipecotate and its derivatives in inhibiting GABA uptake.
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired GAT subtype (e.g., GAT1).
-
Compound Preparation: Prepare a stock solution of methyl nipecotate in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with the different concentrations of methyl nipecotate or vehicle control for a specified time (e.g., 10-20 minutes).
-
Initiate the uptake by adding a mixture of radiolabeled GABA (e.g., [³H]GABA) and unlabeled GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of methyl nipecotate compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.
IV. Applications in Research and Drug Development
Methyl nipecotate and its derivatives are invaluable tools in several areas of neuroscience research and drug discovery:
-
Probing the GABAergic System: As a GAT inhibitor, methyl nipecotate is used to experimentally manipulate GABA levels in vitro and in vivo, allowing researchers to study the role of the GABAergic system in various physiological and pathological processes.[2][13]
-
Anticonvulsant Research: The ability of GAT inhibitors to enhance GABAergic inhibition makes them a key area of investigation for the development of new antiepileptic drugs.[1][2][3] The anticonvulsant activity of numerous nipecotic acid derivatives has been demonstrated in various animal models of seizures.[1]
-
Neurodegenerative Diseases: Emerging research suggests a role for GABAergic dysfunction in neurodegenerative disorders such as Alzheimer's disease.[17][18] Derivatives of ethyl nipecotate have been synthesized and investigated for their potential as multi-targeting agents with antioxidant and anti-inflammatory properties, in addition to their GABAergic activity.[17][18][19]
-
Lead Structure for Drug Design: Methyl nipecotate serves as a crucial starting material and structural scaffold for the synthesis of more potent and selective GAT inhibitors with improved pharmacokinetic properties, such as increased blood-brain barrier penetration.[3][5][20] A notable example is Tiagabine, a clinically approved antiepileptic drug that is a derivative of nipecotic acid.[2][3]
V. Conclusion
Methyl nipecotate is a cornerstone molecule for researchers investigating the GABAergic system. Its ability to inhibit GABA uptake provides a powerful means to modulate neuronal activity, making it an essential tool for studying the pathophysiology of neurological disorders and for the rational design of novel therapeutics. A thorough understanding of its chemical properties, mechanism of action, and synthetic accessibility is fundamental for its effective application in the laboratory.
References
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
-
Methyl nicotinate - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. (n.d.). PubMed. [Link]
-
Inhibitors of the GABA uptake systems. (n.d.). PubMed. [Link]
-
A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. (n.d.). PubMed. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed Central. [Link]
-
Methyl Nicotinate | C7H7NO2. (n.d.). PubChem. [Link]
- US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives. (n.d.).
-
Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. (2008). Oriental Journal of Chemistry. [Link]
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (n.d.).
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (n.d.). ResearchGate. [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). PubMed. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. [Link]
-
Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. (n.d.). ResearchGate. [Link]
-
III Analytical Methods. (n.d.). Japan Ministry of the Environment. [Link]
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (n.d.). ResearchGate. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (n.d.). MDPI. [Link]
-
systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. (n.d.). PubMed. [Link]
-
A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. (n.d.). MDPI. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 15. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 20. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Pharmaceuticals
An In-depth Technical Guide to the Role of Methyl Piperidine-3-carboxylate in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its prevalence in FDA-approved drugs and clinical candidates stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1][2] Within this privileged class of scaffolds, this compound, also known as methyl nipecotate, emerges as a particularly versatile and valuable building block for drug discovery.[3]
This technical guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this compound. We will explore the causality behind its use as a foundational intermediate, detail key experimental transformations, and examine its role in the development of therapeutic agents across multiple disease areas.
Core Attributes: Physicochemical Properties and Stereochemistry
This compound (C₇H₁₃NO₂) is a colorless to light yellow liquid or crystalline solid with a molecular weight of approximately 143.19 g/mol .[3][4][5] Its utility in drug development is underpinned by a unique combination of features: a secondary amine that serves as a key nucleophilic and basic center, and a methyl ester at the 3-position that provides a handle for a wide array of chemical modifications.
The presence of a stereocenter at the C3 position is of critical importance. The compound exists as a racemic mixture or as individual (R) and (S) enantiomers. As biological systems are inherently chiral, the use of stereospecifically pure isomers, such as (S)-Methyl piperidine-3-carboxylate hydrochloride, is often crucial for achieving desired pharmacological activity and minimizing off-target effects.[6] This makes it a valuable intermediate for the asymmetric synthesis of complex pharmaceutical agents.[2][6]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.19 g/mol | [5] |
| Appearance | Colorless to light yellow liquid or solid | [4][5] |
| Key Functional Groups | Secondary Amine, Methyl Ester | [3] |
| Chirality | Chiral center at C3 position | [6] |
Synthetic Strategies: Accessing the Core Scaffold
The availability of robust synthetic routes is paramount for any building block in a drug discovery program. This compound can be prepared through several reliable methods. A common and effective approach involves the hydrogenation of pyridine precursors, which saturates the aromatic ring to yield the piperidine core.[7] This method is scalable and allows for the synthesis of various substituted piperidines.[7][8]
Another key strategy begins with the corresponding carboxylic acid, piperidine-3-carboxylic acid (nipecotic acid), which is then subjected to esterification to yield the methyl ester. For more complex syntheses, protecting the highly reactive secondary amine is a critical step. The use of a tert-butyloxycarbonyl (Boc) group is common, forming N-Boc-piperidine-3-carboxylate.[9][10] This protection strategy is essential as it prevents the nucleophilic nitrogen from participating in unwanted side reactions, thereby allowing for selective chemistry to be performed at other positions on the molecule.[9]
Caption: A simplified synthetic pathway to this compound.
Chemical Reactivity and Derivatization: The Fountainhead of Molecular Diversity
The true power of this compound in medicinal chemistry lies in its dual functional handles, which serve as orthogonal points for molecular elaboration. This allows chemists to systematically explore the chemical space around the piperidine core to optimize potency, selectivity, and pharmacokinetic properties.
1. Reactions at the Secondary Amine (N-H): The nitrogen atom is a versatile handle for introducing a wide range of substituents.
-
N-Alkylation/Arylation: To explore hydrophobic pockets or introduce specific pharmacophoric elements.
-
Acylation/Amidation: To form amides, which are excellent hydrogen bond donors and acceptors.
-
Sulfonylation: To introduce sulfonamide groups, a common motif in many drug classes.[11]
2. Reactions at the Methyl Ester (-COOCH₃): The ester group is a gateway to several crucial functional groups.
-
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid. This introduces a key acidic group capable of forming salt bridges and strong hydrogen bonds, as seen in 1-carbamoylpiperidine-3-carboxylic acid derivatives.[12]
-
Amidation: Direct reaction with amines, often after hydrolysis to the acid and activation, produces piperidine-3-carboxamides. This transformation is fundamental to creating molecules with diverse biological activities, including anticancer and anti-platelet aggregation properties.[13][14]
-
Reduction: Reduction of the ester provides the corresponding primary alcohol, opening up further avenues for derivatization.
Caption: Derivatization pathways from the this compound core.
Applications in Medicinal Chemistry: From Building Block to Bioactive Molecule
The piperidine-3-carboxylate framework is a privileged scaffold that has been successfully incorporated into a multitude of therapeutic agents.[12][13] Its conformational properties allow it to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with enzyme active sites and receptors.
-
Central Nervous System (CNS) Agents: (RS)-piperidine-3-carboxylic acid (nipecotic acid) is a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[10] The methyl ester serves as a key starting material for synthesizing analogs targeting neurological disorders like epilepsy and anxiety.[6]
-
Enzyme Inhibitors: Piperidine-3-carboxamide derivatives have been developed as potent inhibitors of Cathepsin K, a cysteine protease implicated in osteoporosis.[13] The scaffold's ability to position hydrogen bond donors and acceptors is key to its inhibitory activity.
-
Anticancer Agents: Derivatives such as N-arylpiperidine-3-carboxamides have shown significant antiproliferative activity by inducing a senescence-like phenotype in human melanoma cells.[13]
-
Platelet Aggregation Inhibitors: Extensive structure-activity relationship (SAR) studies have shown that piperidine-3-carboxamides can act as potent inhibitors of human platelet aggregation.[14] Optimal activity was achieved when two piperidine rings were connected by a specific linker, highlighting the scaffold's utility in designing molecules that can bridge multiple binding sites.[14]
-
Antimicrobial Agents: Novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to possess moderate to good antimicrobial activity against both bacteria and fungi.[11]
Experimental Protocols
The following protocols are illustrative examples of common transformations involving the piperidine-3-carboxylate core, based on established chemical principles.
Protocol 1: N-Boc Protection of this compound
This procedure is foundational for preventing the secondary amine from reacting in subsequent steps, thus enabling selective modification at the ester or other positions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a mild acid (e.g., 1M KHSO₄). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product, tert-butyl 3-(methoxycarbonyl)piperidine-1-carboxylate, by column chromatography to yield the pure protected intermediate.[10]
Protocol 2: Synthesis of a Piperidine-3-carboxamide via Amide Coupling
This protocol describes the conversion of the carboxylic acid (obtained after hydrolysis of the methyl ester) into an amide, a key linkage in many pharmaceuticals.
-
Acid Activation: Dissolve N-protected piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF). Add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Hydroxybenzotriazole (HOBt).[10] Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid solution.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring for the consumption of starting materials by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate; it is a versatile and powerful scaffold that has firmly established its role in modern medicinal chemistry.[5] Its value is derived from its inherent structural and chemical properties: a conformationally mobile yet robust 3D core, and two distinct functional handles that allow for systematic and predictable chemical modification.[2][9] Its application has led to the discovery of potent molecules in therapeutic areas ranging from neuroscience to oncology and infectious diseases.[6][11][13]
Future innovations will likely focus on the development of novel stereoselective syntheses to access enantiomerically pure derivatives more efficiently. Furthermore, as fragment-based drug discovery continues to evolve, the use of piperidine-based 3D fragments derived from this core will expand, offering a pathway to escape the "flatland" of traditional screening libraries and access new, biologically relevant chemical space.[7][8] For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and strategic application of this compound remains an essential tool in the quest for novel therapeutics.
References
-
Chemical Synthesis. (n.d.). Methyl N-BOC-piperidine-3-carboxylate. Retrieved from [Link]
-
Žukauskaitė, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2769. Available from: [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
Industrial Chemicals. (n.d.). Buy Methylpiperidine-3-carboxylate at the Best Price. Retrieved from [Link]
-
Al-Obaid, A. M., & El-Subbagh, H. I. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 34(1), 133-139. Available from: [Link]
-
ChemScence. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]
-
RSC Medicinal Chemistry. (2024). Quinolone derivative as a small molecule enhancer of RNAi against ovarian cancer. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ivanenkov, Y. A., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(13), 2412. Available from: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Methylpiperidine-3-carboxylate at the Best Price, Versatile Compound for Pharmaceutical Synthesis [forecastchemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. fuaij.com [fuaij.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Piperidine-3-Carboxylic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases.[1][2] Its unique conformational properties and synthetic tractability make it an ideal starting point for drug discovery. This guide focuses specifically on analogs of piperidine-3-carboxylic acid, a structure of profound biological significance. From its foundational role as a γ-aminobutyric acid (GABA) modulator to its emerging potential in antimicrobial and anticancer applications, this document provides an in-depth exploration of the molecule's diverse activities. We will dissect the structure-activity relationships, provide field-proven experimental protocols for activity assessment, and offer insights into the causal mechanisms that drive the therapeutic potential of these compelling compounds.
Section 1: The Piperidine-3-Carboxylic Acid Scaffold: A Cornerstone of Neuropharmacology
The parent compound, (RS)-piperidine-3-carboxylic acid, is more commonly known as nipecotic acid. Its primary and most-studied biological activity is the inhibition of GABA uptake.[3] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in disorders like epilepsy, anxiety, and neuropathic pain.[4]
Mechanism of Action: GABA Reuptake Inhibition
GABAergic neurotransmission is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by GABA transporters (GATs).[5] Nipecotic acid and its analogs function as competitive inhibitors of these transporters, particularly GAT1.[6] By blocking reuptake, these compounds increase the concentration and prolong the action of GABA in the synapse, thereby enhancing inhibitory signaling.[5][7] This mechanism is the foundation for the anticonvulsant effects of drugs like Tiagabine, a potent GAT1 inhibitor derived from nipecotic acid.[4][7]
Structure-Activity Relationship (SAR) for GAT Inhibition
The development of potent and selective GAT inhibitors from the nipecotic acid scaffold has been a triumph of medicinal chemistry. Key SAR insights include:
-
N-Substitution is Critical: Unsubstituted nipecotic acid has poor blood-brain barrier permeability. The addition of large, lipophilic substituents to the piperidine nitrogen is essential for CNS activity.[8] This was a pivotal discovery that led to orally-active anticonvulsant drugs.[8]
-
Lipophilic Moiety: N-substituents, such as the benzhydrol group or unsymmetrical 4,4-diphenylbut-3-enyl derivatives, dramatically increase potency at GAT-1.[6][8] These lipophilic groups are thought to interact with hydrophobic pockets within the transporter protein.
-
Stereochemistry Matters: The stereochemistry of the carboxylic acid at the 3-position of the piperidine ring is crucial for activity. Different enantiomers can exhibit varied potencies and selectivities for GAT subtypes.
Caption: Mechanism of GABAergic modulation by piperidine-3-carboxylic acid analogs.
Section 2: Expanding Horizons: Antimicrobial and Anticancer Activities
While neuropharmacology remains the classical application, recent research has unveiled the potential of piperidine-3-carboxylic acid analogs in infectious diseases and oncology.
Antimicrobial Properties
Nitrogen-containing heterocycles, including piperidines, are foundational structures in the development of new antimicrobial agents.[9] Studies have shown that novel sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid, exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
-
Mechanism of Action: While the exact mechanisms are diverse and depend on the specific analog, many antimicrobial piperidines are thought to disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or alter membrane permeability.
-
SAR for Antimicrobial Activity: The nature of the carboxamide or sulfonyl substitutions plays a key role in determining the spectrum and potency of antimicrobial effects. For example, specific substitutions can enhance activity against resistant strains like MRSA.[12]
Anticancer and Antiproliferative Effects
The piperidine scaffold is present in numerous anticancer agents, including natural alkaloids like Vinblastine and synthetic drugs.[13][14] Analogs derived from piperidine-3-carboxylic acid are now being explored for their potential in oncology.[15]
-
Mechanism of Action: N-arylpiperidine-3-carboxamide derivatives have been identified that induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[16] This represents a promising therapeutic strategy, as inducing senescence can render cancer cells non-proliferative and susceptible to immune clearance.[16] Other piperidine derivatives have been shown to regulate crucial signaling pathways involved in cancer progression, such as PI3K/Akt and STAT-3.[15][17]
-
SAR for Anticancer Activity: Structure-activity relationship studies on N-arylpiperidine-3-carboxamides revealed that replacing a benzene ring with pyridine and optimizing substituents on other aromatic rings could dramatically improve antiproliferative activity, leading to compounds with nanomolar potency.[16]
| Compound Class | Target Organism/Cell Line | Activity Metric | Potency Range | Reference |
| Sulfonyl Piperidine Carboxamides | S. aureus, E. coli, Fungi | MIC | Moderate to Good | [10][11] |
| N-Arylpiperidine-3-carboxamides | A375 Human Melanoma | EC50 (Senescence) | 40 nM - 1.24 µM | [16] |
| N-Arylpiperidine-3-carboxamides | A375 Human Melanoma | IC50 (Antiproliferative) | Sub-micromolar | [16] |
| Various Piperidine Derivatives | PC-3 Prostate Cancer | GI50 | 6.3 - 25 µg/mL | [13] |
Table 1: Summary of reported antimicrobial and anticancer activities.
Section 3: Essential Methodologies for Activity Evaluation
To ensure scientific integrity, the protocols used to evaluate these biological activities must be robust and self-validating. Here, we detail standard, field-proven methodologies.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for quantifying the antimicrobial activity of a compound.[18][19]
-
Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][20]
-
Causality & Validation: This method provides a quantitative result (the MIC value) that is more informative than qualitative methods like disk diffusion.[18] Trustworthiness is ensured by including a positive control (a known antibiotic like chloramphenicol), a negative control (vehicle, e.g., DMSO), and a growth control (broth with inoculum only).[9] The absence of growth (no turbidity) in a well is a clear, unambiguous endpoint.[18]
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a 0.5 McFarland standard.[18]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[18] Concentrations may range from 128 µg/mL down to 0.25 µg/mL.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of ~100-200 µL per well.[20][21]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]
-
Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][20]
Protocol 2: MTT Assay for Antiproliferative and Cytotoxic Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]
-
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells.
-
Causality & Validation: This assay provides a quantitative measure of how a compound affects cell viability. The choice of cell line is critical; for anticancer studies, relevant cancer cell lines (e.g., A375 melanoma, PC-3 prostate) are used.[13][16] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are essential for validating the results.[16]
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A375) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine-3-carboxylic acid analog for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[23]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[24][23]
-
Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The results are often expressed as IC50, the concentration of a compound that reduces cell viability by 50%.[16]
Caption: General workflow for the discovery and development of bioactive compounds.
Section 4: Future Directions and Concluding Remarks
The journey of piperidine-3-carboxylic acid from a simple GABA uptake inhibitor to a versatile scaffold for diverse therapeutic applications is a testament to its privileged status in medicinal chemistry. The future for these analogs is bright, with several key areas of opportunity:
-
Selective GAT Inhibition: Designing analogs with higher selectivity for GAT subtypes (e.g., GAT2, GAT3, BGT1) could lead to novel CNS therapies with improved side-effect profiles.
-
Multi-Target Ligands: For complex diseases like Alzheimer's, analogs could be designed to possess both GAT inhibitory and antioxidant properties.[25]
-
Targeting Drug Resistance: In both oncology and infectious disease, piperidine-3-carboxylic acid analogs may serve as scaffolds to develop agents that can overcome existing drug resistance mechanisms.
References
-
Yunger, L. M., et al. (1992). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Conti, P., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 143-53. [Link]
-
Höfner, G., et al. (2018). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 679-683. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-75. [Link]
-
Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 24(12), 1377-83. [Link]
-
Wikipedia. Broth microdilution. [Link]
-
Falch, E., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3217-27. [Link]
-
Seth, K., et al. (2018). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]
-
ResearchGate. Broth microdilution assay for MIC determination of anti-bacterial agents against the clinical strains of MRSA. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 26(15), 4478. [Link]
-
Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]
-
Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]
-
de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(10), e0165212. [Link]
-
European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. Chemical structures of anticancer piperidine derivatives. [Link]
-
Khom, S., et al. (2015). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 96(4), 326-35. [Link]
-
Krall, J., et al. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 57(13), 5825-39. [Link]
-
Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. [Link]
-
Semantic Scholar. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Forrest, L. R., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 573-581. [Link]
-
Ben-Gurion University Research Portal. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. [Link]
-
ResearchGate. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives. [Link]
-
Gaspary, H. L., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 21(8), 2726-2735. [Link]
-
ResearchGate. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]
-
Twist Bioscience. Structural basis of GABA reuptake inhibition. [Link]
-
bioRxiv. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. | Semantic Scholar [semanticscholar.org]
- 3. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. ajchem-a.com [ajchem-a.com]
Introduction: The Strategic Importance of the Piperidine Scaffold
An In-depth Technical Guide to Methyl Piperidine-3-carboxylate: A Cornerstone Intermediate in Modern Drug Development
In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the structural core of countless approved pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its three-dimensional structure which allows for precise spatial orientation of functional groups to interact with biological targets.[2] this compound, also known as methyl nipecotate, emerges as a particularly valuable and versatile building block within this chemical class.[3][4] As a bifunctional molecule, possessing a secondary amine and a methyl ester, it provides two distinct points for chemical elaboration, enabling its incorporation into complex molecular architectures.[5][6] This guide offers a senior application scientist's perspective on the synthesis, application, and characterization of this pivotal pharmaceutical intermediate.
Part 1: Synthesis of this compound and Its Derivatives
The synthesis of this compound is typically approached through two primary strategies: the esterification of piperidine-3-carboxylic acid (nipecotic acid) or the reduction of a pyridine precursor.[5][7] The choice of route is often dictated by the desired scale, cost considerations, and the need for stereochemical control. For many synthetic applications, particularly in multi-step drug synthesis, the nitrogen atom is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.[8] This N-Boc protected variant offers enhanced stability and solubility in organic solvents, making it a highly reactive and manageable intermediate.[8]
Comparative Analysis of Key Synthetic Routes
| Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Primary Application |
| Esterification | Piperidine-3-carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄, SOCl₂) | Direct, relatively simple procedure.[5] | Can require harsh acidic conditions; potential for side reactions on unprotected amine. | Small to medium scale synthesis. |
| Pyridine Reduction | Methyl nicotinate | H₂, Catalyst (e.g., PtO₂, Rh/C) | High yield, suitable for large-scale production, starts from inexpensive material.[9] | Requires high-pressure hydrogenation equipment; can be difficult to control regioselectivity with substituted pyridines. | Industrial-scale manufacturing. |
| N-Boc Protected Esterification | N-Boc-piperidine-3-carboxylic acid | K₂CO₃, CH₃I in DMF | Excellent control over reactivity, high purity of product, mild conditions.[10] | Adds steps for protection and potential deprotection, increasing overall cost. | Complex, multi-step pharmaceutical synthesis.[8] |
Diagram: General Synthetic Workflow
Caption: Workflow for the synthesis of this compound via an N-Boc protected intermediate.
Experimental Protocol: Synthesis of Methyl N-Boc-piperidine-3-carboxylate
This protocol describes a reliable method for synthesizing the N-protected intermediate, which is often preferred in drug discovery campaigns for its stability and controlled reactivity.[8][10]
Materials:
-
1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
Methyl iodide (CH₃I) (1.2 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in anhydrous DMF, add potassium carbonate portion-wise with stirring.
-
Cool the resulting suspension in an ice bath to 0 °C.
-
Add methyl iodide dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate.
Part 2: Application as a Pharmaceutical Intermediate
This compound is a cornerstone in the synthesis of a wide array of pharmacologically active agents, including treatments for neurological disorders and potent analgesics.[2][3][5] Its utility lies in the orthogonal reactivity of its two functional groups. The secondary amine serves as a nucleophile or a base, readily undergoing N-alkylation, N-acylation, or coupling reactions, while the ester group is amenable to hydrolysis, reduction to an alcohol, or conversion to an amide.
Case Study: Synthesis of a Morphine Analog Precursor
A notable application is in the synthesis of 4-arylpiperidines, which are key structural motifs in many opioid analgesics. The following outlines the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a direct precursor to advanced morphine analogs.[11]
Diagram: Synthetic Pathway to a Morphine Analog Precursor
Caption: Reductive methylation of a piperidine intermediate to form a key precursor for morphine analogs.[11]
Experimental Protocol: Reductive Methylation
This procedure demonstrates the N-methylation of a piperidine-3-carboxylate derivative, a common final step in the synthesis of many active pharmaceutical ingredients (APIs).[11]
Materials:
-
Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate (1 eq.)
-
Formaldehyde (37% aqueous solution) (4.5 eq.)
-
10% Palladium on Carbon (Pd/C) catalyst (0.15 g per 10 g starting material)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Prepare a suspension of the starting amine, aqueous formaldehyde, and 10% Pd/C in ethanol within a pressure-resistant hydrogenation vessel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to approximately 50 psi.
-
Shake the reaction mixture at room temperature for 12-18 hours.
-
Upon reaction completion, carefully vent the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with additional ethanol.
-
Combine the filtrate and rinses, and concentrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation to yield pure ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate.[11]
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.
Summary of Spectroscopic Data
The following table summarizes typical analytical data for the parent compound, this compound.[12][13]
| Technique | Parameter | Typical Value / Observation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~3.67 ppm (s, 3H, -OCH₃), ~2.5-3.2 ppm (m, 5H, piperidine ring H), ~1.5-2.0 ppm (m, 4H, piperidine ring H) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~174 ppm (C=O), ~51 ppm (-OCH₃), ~40-50 ppm (piperidine ring C-H), ~25-30 ppm (piperidine ring C-H₂) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3400 (N-H stretch), ~2940 (C-H stretch), ~1735 (C=O ester stretch), ~1170 (C-O stretch) |
| Mass Spec. (EI) | m/z | 143 (M⁺), characteristic fragmentation pattern |
Conclusion
This compound is more than a simple chemical; it is an enabling tool in pharmaceutical research and development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, secures its role as a high-value intermediate.[3] For drug development professionals, a thorough understanding of its chemistry—from synthesis to application—is crucial for the efficient construction of novel therapeutics. As the demand for structurally complex and three-dimensional APIs continues to grow, the strategic importance of foundational building blocks like this compound will only increase, solidifying its place in the medicinal chemist's toolbox.[14]
References
-
Janeš, D., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2936. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). Buy Methylpiperidine-3-carboxylate at the Best Price. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Weller, D. D., & Rapoport, H. (1984). U.S. Patent No. 4,435,572. Washington, DC: U.S. Patent and Trademark Office.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Piperidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351626, this compound. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358–14365. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6890. Retrieved from [Link]
-
Donohoe, T. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1753-1762. Retrieved from [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy Methylpiperidine-3-carboxylate at the Best Price, Versatile Compound for Pharmaceutical Synthesis [forecastchemicals.com]
- 7. rsc.org [rsc.org]
- 8. fuaij.com [fuaij.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 12. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
discovery of novel analgesics using piperidine scaffolds
An In-Depth Technical Guide to the Discovery of Novel Analgesics Utilizing Piperidine Scaffolds
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Relevance of the Piperidine Scaffold in Pain Management
The quest for potent and safe analgesics is a cornerstone of medicinal chemistry. For decades, the simple six-membered nitrogen-containing heterocycle, piperidine, has proven to be an astonishingly fruitful scaffold. Its structural presence within morphine, the gold standard of analgesics, was the original blueprint that inspired generations of chemists.[1][2] This guide moves beyond a historical overview, providing a technical framework for the contemporary discovery and preclinical development of novel piperidine-based analgesics. We will dissect the causal relationships behind experimental design, from molecular modeling and synthesis to rigorous in vitro and in vivo evaluation, equipping research and development professionals with a field-proven, integrated strategy.
Part 1: The Molecular Basis for Piperidine's Analgesic Activity
The Privileged Scaffold: Why Piperidine?
The piperidine ring is not merely a passive structural component; its conformational flexibility and the basicity of its nitrogen atom are critical for pharmacological activity.[3] This moiety is a key pharmacophore in a multitude of clinically successful analgesics, including pethidine and the highly potent fentanyl series.[2] Its success stems from its ability to present key functional groups in the correct three-dimensional orientation to interact with specific residues within the binding pockets of target receptors, most notably the μ-opioid receptor (MOR).[1][2]
Primary Target: The μ-Opioid Receptor (MOR) Signaling Cascade
The analgesic effects of most piperidine-based opioids are mediated through their action as agonists at the MOR, a G-protein coupled receptor (GPCR).[1][2] The binding of a piperidine ligand to the MOR initiates a conformational change, triggering a downstream signaling cascade that ultimately results in the suppression of pain signals.
Causality of MOR Activation: The protonated nitrogen of the piperidine ring is crucial, forming a key ionic interaction with a highly conserved aspartic acid residue (Asp147) in transmembrane helix 3 of the receptor.[1][4] This salt bridge is a primary anchor for the ligand. Additionally, hydrophobic and hydrogen bond interactions with other residues, such as His297, W318, and Y148, stabilize the ligand-receptor complex and determine agonist efficacy.[1][4]
Upon activation, the MOR couples to inhibitory G-proteins (Gi/o). This leads to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. It also inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.
The net effect is a dampening of nociceptive signal transmission in the central and peripheral nervous systems, perceived as analgesia.
Caption: Simplified μ-Opioid Receptor (MOR) signaling pathway.
Structure-Activity Relationships (SAR): Rational Design of Novel Analgesics
Systematic modification of the piperidine scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties while minimizing side effects. SAR studies indicate that two positions are particularly critical for activity: the piperidine nitrogen (N1) and the C4 position.[5]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. An aralkyl group, such as a phenethyl group, often confers high potency.[5] This group is believed to engage in a hydrophobic interaction with a sub-pocket in the receptor, such as with Trp293.[4]
-
C4-Substituent: The C4 position is highly amenable to substitution. In fentanyl-like molecules, a 4-anilido group is common. The substituent on this phenyl ring and the nature of the acyl group (e.g., propanamide in fentanyl) significantly modulate potency and duration of action.[6] Small, polar groups capable of hydrogen bonding are also favorable at this position.[5]
The table below illustrates hypothetical SAR data for a series of N-phenethyl-4-substituted piperidines, reflecting trends observed in the literature.[5][6][7]
| Compound ID | C4-Substituent (R) | MOR Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, Hot-Plate) |
| Ref-M | (Morphine) | 6.3 | 5.0 |
| Ref-F | (Fentanyl) | 1.2 | 0.02 |
| PIP-01 | -H | >1000 | >100 |
| PIP-02 | -OH | 85.2 | 25.6 |
| PIP-03 | -COOCH3 | 15.7 | 8.3 |
| PIP-04 | -N(Ph)CHO | 5.4 | 1.1 |
| PIP-05 | -N(Ph)COCH3 | 2.1 | 0.15 |
| PIP-06 | -N(Ph)COCH2CH3 | 1.1 | 0.025 |
Data are hypothetical and for illustrative purposes.
Part 2: A Step-by-Step Workflow for Preclinical Discovery
The discovery of a novel piperidine-based analgesic follows a structured, multi-stage process designed to identify potent and safe clinical candidates. Each step is a self-validating system, with clear go/no-go decision points based on predefined criteria.
Caption: Integrated workflow for piperidine analgesic discovery.
Stage 1: Hit Identification & In Vitro Screening
The initial phase focuses on synthesizing a library of diverse piperidine derivatives and screening them to identify "hits"—compounds showing promising activity at the target receptor.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This assay quantifies the affinity (Ki) of a test compound for the target receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of synthesized piperidine derivatives for the human μ-opioid receptor (hMOR).
-
Materials:
-
Membranes from HEK293 cells stably expressing hMOR.
-
Radioligand: [³H]Naloxone or [³H]DAMGO.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compounds dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation counter and vials.
-
-
Methodology:
-
Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (at a final concentration near its Kd), 25 µL of test compound or control, and 100 µL of cell membrane preparation.
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing 3x with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation after determining IC50 values from concentration-response curves. A potent hit would typically have a Ki < 100 nM.[7][8]
-
Stage 2: Lead Optimization & Functional Characterization
Hits are chemically modified to improve affinity, efficacy, selectivity, and drug-like properties. Functional assays are critical to determine if a compound is an agonist, antagonist, or partial agonist.
Protocol 2: [³⁵S]GTPγS Functional Assay (Efficacy Determination)
This assay measures the functional activation of the G-protein coupled to the receptor, providing a direct readout of agonist efficacy.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of lead compounds as MOR agonists.
-
Materials:
-
hMOR-expressing cell membranes.
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Positive control: DAMGO (full agonist).
-
-
Methodology:
-
Pre-incubate cell membranes with test compounds at various concentrations for 15 minutes at 30°C in assay buffer containing GDP (typically 10-30 µM).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by rapid filtration, as described in the binding assay protocol.
-
Measure [³⁵S]GTPγS binding via scintillation counting.
-
Plot the data as a function of compound concentration to determine EC50 and Emax relative to the positive control. A promising lead will have high potency (low EC50) and significant efficacy (Emax > 50%).[1]
-
Stage 3: In Vivo Preclinical Evaluation
Optimized lead compounds are advanced into animal models to confirm analgesic activity and assess their safety profile. Rodent models are most common for initial efficacy testing.[9][10]
Protocol 3: Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This is a robust and simple model for screening peripheral analgesic activity.[11] The intraperitoneal injection of acetic acid induces a visceral inflammatory pain response, characterized by abdominal constrictions ("writhes").[11][12]
-
Objective: To evaluate the analgesic efficacy of a test compound in a model of visceral chemical-induced pain.
-
Animals: Male Swiss albino mice (18-22 g).[11]
-
Methodology:
-
Acclimatize mice to the testing environment for at least 30 minutes.
-
Divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Morphine, 10 mg/kg), and Test Compound groups (multiple doses).
-
Administer the vehicle, positive control, or test compound via the intended clinical route (e.g., intraperitoneal, oral).
-
After a set pre-treatment time (e.g., 30 minutes for IP), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.[12]
-
Calculate the percentage of analgesic protection using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
-
Caption: Workflow for the acetic acid-induced writhing test.
Protocol 4: Hot Plate Test (Central Nociceptive Model)
This model assesses the response to a thermal pain stimulus and is particularly sensitive to centrally-acting analgesics like opioids.[5][12][13]
-
Objective: To evaluate the central analgesic efficacy of a test compound against acute thermal pain.
-
Animals: Mice or rats.
-
Materials: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[12][14]
-
Methodology:
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time (in seconds) until it exhibits a nocifensive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control.
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
An increase in latency time compared to baseline and vehicle control indicates an analgesic effect.
-
Data can be expressed as the raw latency time or as a percentage of the Maximum Possible Effect (%MPE).
-
Part 3: The Future Horizon: Beyond MOR Agonism
While MOR agonism is effective, it is also responsible for undesirable side effects like respiratory depression and dependence.[15][16] Modern piperidine discovery efforts are exploring more sophisticated mechanisms:
-
Biased Agonism: Designing ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is implicated in side effects.
-
Multi-target Ligands: Creating single molecules that act as MOR agonists and antagonists at other receptors, such as the delta-opioid receptor (DOR) or sigma-1 receptor (σ1R), to achieve a more favorable overall pharmacological profile.[15][17][18] Several piperidine and piperazine analogues have shown promise as MOR agonist/DOR antagonist ligands.[15][17]
By combining rational, structure-based design with a rigorous, multi-stage evaluation process, the venerable piperidine scaffold will continue to serve as a foundation for the next generation of safer and more effective analgesics.
References
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Google Books.
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints.
-
Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., Reel, J. K., & Leander, J. D. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(3), 290–303. [Link]
-
Janssens, F., Torremans, J., & Janssen, P. A. (1986). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 29(11), 2290–2297. [Link]
-
In Vivo Pain Models. (n.d.). Charles River. [Link]
-
What in vivo models are used for pain studies? (2025, May 27). Patsnap Synapse. [Link]
-
Mushtaq, N., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Der Pharma Chemica, 9(6). [Link]
-
Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (n.d.). Melior Discovery. [Link]
-
Animal Models for Translational Pain Research. (2022, January 17). Insightful Science. [Link]
-
Wang, Z., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
-
Muhammad, N. (2013). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 4, 399-403. [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
-
Ananthan, S., et al. (2009). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 19(15), 4535-4539. [Link]
-
Reddy, N. S., Raju, M. G., et al. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Semantic Scholar. [Link]
-
Gijsen, H. J., et al. (2025). Decoding Pain: Next-Generation In Vitro Systems for Mechanistic Insights and Drug Discovery. Advanced Biology, e2300287. [Link]
-
Ananthan, S., et al. (2009). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]
-
Szałata, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2326-2339. [Link]
-
Wang, Z., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]
-
Reddy, N. S., et al. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 9(4). [Link]
-
Mushtaq, N., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1337-1343. [Link]
-
Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62-72. [Link]
-
Archer, S. L., et al. (2010). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. Journal of Medicinal Chemistry, 53(15), 5585-5594. [Link]
-
Shang, Y., et al. (2021). How μ-Opioid Receptor Recognizes Fentanyl. Journal of Chemical Information and Modeling, 61(4), 1883-1893. [Link]
-
Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Kurek, J., & Janecka, A. (2022). Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. Journal of Medicinal Chemistry, 65(3), 1612-1661. [Link]
-
Ansari, R., et al. (2023). Assays in analgesic studies. Journal of Science Technology and Research, 5(1), 57. [Link]
-
Pagé, D., et al. (2003). New Scaffolds in the Development of Mu Opioid-Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 13(9), 1585-1589. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 10. iasp-pain.org [iasp-pain.org]
- 11. In-Vivo Models for Management of Pain [scirp.org]
- 12. ijisrt.com [ijisrt.com]
- 13. criver.com [criver.com]
- 14. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Indoleamine 2,3-Dioxygenase 1 (IDO1): A Key Target in Neuroinflammation and Immuno-Oncology
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Comprehensive Pharmacological Guide for Drug Development
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry.[1][2] This organic compound, with the molecular formula (CH2)5NH, is not merely a common structural motif but is widely regarded as a "privileged scaffold."[3][4] Its prevalence in over twenty classes of pharmaceuticals and numerous naturally occurring alkaloids underscores its remarkable versatility and significance in drug design.[5][6][7][8] The unique conformational flexibility of the piperidine ring, combined with its ability to be functionalized, allows for the fine-tuning of physicochemical properties, enhancing drug-like characteristics such as solubility, receptor binding affinity, and oral bioavailability.[3][9]
This guide provides an in-depth exploration of the pharmacology of piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core pharmacodynamics, structure-activity relationships (SAR), and pharmacokinetic profiles that make this scaffold a recurring success story in therapeutic development. By examining key drug classes and the experimental workflows used to characterize them, this document aims to provide not just a summary of facts, but a causal understanding of why and how piperidine derivatives exert their profound pharmacological effects.
Section 1: Core Pharmacodynamics of Piperidine Derivatives
The therapeutic diversity of piperidine derivatives stems from their ability to interact with a wide array of biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes. The nitrogen atom within the ring is often a key pharmacophoric feature, capable of forming critical ionic or hydrogen-bond interactions within a receptor's binding pocket.[3]
A primary mechanism of action for many piperidine-based drugs is the modulation of neurotransmitter systems in the central nervous system (CNS). This is exemplified by their roles as:
-
Dopamine Receptor Antagonists: In antipsychotic medications like Haloperidol and Risperidone , the piperidine moiety is crucial for achieving high-affinity antagonism at D2 dopamine receptors.[10][11][12] By blocking these receptors in the brain's mesolimbic pathway, these drugs alleviate the positive symptoms of schizophrenia.[11]
-
Opioid Receptor Agonists: Synthetic opioids, such as Fentanyl and its analogs, feature a central piperidine ring that is essential for their potent agonist activity at μ-opioid receptors. This interaction is responsible for their profound analgesic effects.[13]
-
Acetylcholinesterase (AChE) Inhibitors: In the treatment of Alzheimer's disease, piperidine derivatives like Donepezil act as reversible inhibitors of acetylcholinesterase.[14][15][16] By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil enhances cholinergic function, which is diminished in Alzheimer's patients.[15][17][18]
-
Histamine H1 Receptor Antagonists: Second-generation antihistamines, including Loratadine , utilize a piperidine scaffold to achieve selective, non-sedating antagonism of H1 receptors, providing relief from allergic symptoms.[19][20][21]
The following diagram illustrates the general mechanism of a piperidine-based GPCR antagonist, using the D2 receptor as an example.
Caption: D2 Receptor Antagonism by a Piperidine Derivative.
Section 2: Structure-Activity Relationships (SAR) and Lead Optimization
The biological activity of piperidine derivatives is highly sensitive to the nature, position, and stereochemistry of substituents on the ring.[1] Understanding these structure-activity relationships (SAR) is fundamental to optimizing potency, selectivity, and pharmacokinetic properties during drug development.
Causality in SAR: The choice to modify a specific position on the piperidine scaffold is driven by hypotheses about its interaction with the biological target. For example:
-
N-1 Substitution: The nitrogen atom is often a primary point for modification. In the fentanyl series, large aromatic groups at the N-1 position are critical for μ-opioid receptor affinity. This is because the substituent can engage in additional hydrophobic or pi-stacking interactions within a sub-pocket of the receptor.
-
C-4 Substitution: The 4-position is frequently a site for introducing diversity. In many antipsychotics, a bulky substituent at C-4 enhances D2 receptor binding. For certain anticancer piperidine derivatives, a thiosemicarbazone moiety at C-4 was found to be crucial for inhibiting dihydrofolate reductase (DHFR).[1]
-
Stereochemistry: The introduction of chiral centers can dramatically affect biological activity and selectivity.[22] The different stereoisomers can present functional groups in distinct spatial orientations, leading to one isomer having a much higher affinity for the target protein than others. This is a key consideration for reducing off-target effects and improving the therapeutic index.
Systematic medicinal chemistry studies have shown that even converting a piperidin-2-one core to a piperidine core can increase potency by over 10-fold in certain inhibitor series.[23] These insights are critical for rational drug design, allowing scientists to move from a moderately active screening hit to a potent clinical candidate.[23]
Section 3: Pharmacokinetics, Metabolism, and Toxicology (ADMET)
A favorable Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is as important as target potency for a successful drug. The piperidine scaffold generally imparts favorable physicochemical properties, but its metabolic fate must be carefully evaluated.[3][24][25]
-
Absorption and Distribution: The basic nitrogen of the piperidine ring is typically protonated at physiological pH. This charge can increase water solubility, aiding formulation, but the overall lipophilicity, governed by its substituents, determines its ability to cross biological membranes, including the blood-brain barrier.[3][25] Computational tools are often used in early-stage development to predict ADME properties.[26][27]
-
Metabolism: Piperidine derivatives are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[16][28] Common metabolic pathways include N-dealkylation, ring hydroxylation, and oxidation. The position of substituents can influence metabolic stability; for instance, functionalization at positions adjacent to the nitrogen can sterically hinder metabolism and prolong the drug's half-life.[3]
-
Toxicity: The toxicity profile of piperidine derivatives is highly compound-specific. A key consideration is the potential for metabolites to be active or toxic. Furthermore, off-target activity, such as blockade of hERG potassium channels, is a critical safety parameter to assess for all drug candidates, including those with a piperidine core.
The following table summarizes key ADMET parameters for representative piperidine drugs from different therapeutic classes.
| Drug | Therapeutic Class | Primary Metabolic Pathway | Bioavailability | Elimination Half-life | Primary Excretion Route |
| Fentanyl | Opioid Analgesic | Hepatic (CYP3A4)[28] | Varies by route | 3-7 hours[28] | Urine (75%)[28] |
| Risperidone | Antipsychotic | Hepatic (CYP2D6) | ~70% | 3-20 hours | Urine and Feces |
| Donepezil | AChE Inhibitor | Hepatic (CYP2D6, CYP3A4)[16] | 100%[16] | ~70 hours[16] | Urine (~17% unchanged)[15][16] |
| Loratadine | Antihistamine | Hepatic (CYP3A4, CYP2D6) | High | 8-15 hours | Urine and Feces |
Section 4: Key Therapeutic Classes and Representative Agents
The versatility of the piperidine scaffold is best appreciated by examining its role in major drug classes.
Opioid Analgesics (e.g., Fentanyl)
Fentanyl is a potent synthetic opioid agonist, approximately 50 to 100 times more potent than morphine.[29][28]
-
Mechanism of Action: Fentanyl primarily acts as an agonist at the μ-opioid receptor, a type of GPCR.[13] Binding to this receptor inhibits the release of pain-transmitting neurotransmitters like substance P and glutamate, leading to its powerful analgesic and sedative effects.[13] Its high lipid solubility allows it to rapidly cross the blood-brain barrier, resulting in a fast onset of action.[29][13]
-
Clinical Applications: It is used for managing severe pain, particularly in cancer patients and during and after surgery.[29][30]
-
Side Effects: The most serious side effect is respiratory depression, which can be fatal in an overdose.[31][28] Other adverse effects include sedation, constipation, and nausea.[31]
Antipsychotics (e.g., Haloperidol, Risperidone)
Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic) are mainstays in the treatment of schizophrenia and other psychotic disorders.
-
Mechanism of Action: Both drugs are potent antagonists of the dopamine D2 receptor.[12][32][33] Risperidone is distinguished by its additional high-affinity antagonism of serotonin 5-HT2A receptors.[11][32] This dual action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a potentially lower risk of extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.[11][33]
-
Clinical Applications: Treatment of schizophrenia, bipolar disorder, and irritability associated with autism.
-
Side Effects: Potential side effects include extrapyramidal symptoms (movement disorders), weight gain, and metabolic changes. The risk of extrapyramidal symptoms is related to the level of D2 receptor occupancy in the striatum.[33]
Acetylcholinesterase Inhibitors (e.g., Donepezil)
Donepezil is a piperidine derivative used to treat the symptoms of mild to severe Alzheimer's disease.[15]
-
Mechanism of Action: Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[15][16][17] By blocking AChE, it increases the concentration of acetylcholine in the brain, which can help improve cognitive function and memory.[14][17]
-
Clinical Applications: Symptomatic treatment of dementia associated with Alzheimer's disease.[14][15]
-
Side Effects: Common side effects are generally mild and include nausea, diarrhea, and insomnia.[16][17]
Antihistamines (e.g., Loratadine)
Loratadine is a second-generation H1 receptor antagonist used to treat allergies.
-
Mechanism of Action: Loratadine selectively blocks peripheral histamine H1 receptors.[21] By preventing histamine from binding to its receptors, it inhibits the symptoms of an allergic reaction. Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in minimal sedation.[21] Some studies also suggest it can inhibit histamine release from basophils at higher concentrations.[34][35]
-
Clinical Applications: Relief of symptoms associated with allergic rhinitis (hay fever) and urticaria (hives).[20]
-
Side Effects: It is generally well-tolerated with few side effects.[36]
Section 5: Experimental Workflows for Characterizing Piperidine Derivatives
The characterization of a novel piperidine derivative requires a suite of robust and validated assays to determine its pharmacological profile. The following protocols represent self-validating systems, where data from binding assays are correlated with functional outcomes.
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor, a crucial step for characterizing potential antipsychotics.
Objective: To quantify the affinity of a piperidine derivative for the human dopamine D2 receptor expressed in a stable cell line.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound (piperidine derivative) at various concentrations.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Cell membranes, [³H]-Spiperone (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Spiperone, and 10 µM Haloperidol.
-
Competitive Binding: Cell membranes, [³H]-Spiperone, and the test compound at each concentration.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto the glass fiber filters using a cell harvester/filtration manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Validation: A low Ki value indicates high binding affinity. This quantitative measure is the first step in validating a compound as a potential D2 antagonist. It confirms target engagement and provides a benchmark for comparing potency against known drugs like Haloperidol.
The following diagram illustrates the workflow for this binding assay.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion and Future Directions
The piperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its continued presence in newly approved drugs highlights its enduring value.[5][8] From potent analgesics and life-altering antipsychotics to essential allergy medications and treatments for neurodegenerative diseases, piperidine derivatives have had a profound impact on human health.[19][37]
Future research will undoubtedly continue to leverage this versatile core. The focus will likely be on designing derivatives with even greater selectivity to minimize off-target effects, and on fine-tuning pharmacokinetic properties to improve patient compliance and reduce dosing frequency. As our understanding of disease biology deepens, the rational design of novel piperidine-containing molecules, guided by decades of SAR data and advanced computational modeling, will pave the way for the next generation of innovative therapeutics.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Kumar, R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Wikipedia. (n.d.). Fentanyl. [Link]
-
GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? [Link]
-
Pediatric Oncall. (n.d.). Fentanyl. Drug Index. [Link]
-
Golan, D. E. (2023). Donepezil. StatPearls - NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fentanyl? [Link]
-
Wikipedia. (n.d.). Donepezil. [Link]
-
Slideshare. (n.d.). Fentanyl mechanism of action and its uses. [Link]
-
Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. scinapse.io. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Sadiq, N. M., & Dice, T. J. (2023). Fentanyl. StatPearls - NCBI Bookshelf. [Link]
-
Dimoglo, A. S., et al. (1998). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]
-
Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Abdullayev, Y., et al. (2025). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]
-
Casolaro, V., et al. (1994). Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils. PubMed. [Link]
-
Kim, K., et al. (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]
-
Casolaro, V., et al. (1994). Inhibitory Effect of the H1 Antagonist Loratadine on Histamine Release from Human Basophils. Karger Publishers. [Link]
-
Enyo, Y., et al. (1996). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. PubMed. [Link]
-
Todisco, M. (2022). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. MDPI. [Link]
-
ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]
-
Patsnap Synapse. (2024). What are Histamine receptor antagonists and how do they work? [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
-
BenchChem. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]
-
Knable, M. B., et al. (1997). Extrapyramidal side effects with risperidone and haloperidol at comparable D2 receptor occupancy levels. PubMed. [Link]
-
Sbardella, G., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]
-
Wang, X., et al. (2025). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. PubMed Central. [Link]
-
Orzechowski, R. F., et al. (2002). Effects of the selective H1 and H2 histamine receptor antagonists loratadine and ranitidine on autonomic control of the heart. PubMed. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Fentanyl? [synapse.patsnap.com]
- 14. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 15. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Donepezil - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijnrd.org [ijnrd.org]
- 20. mdpi.com [mdpi.com]
- 21. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]
- 22. thieme-connect.de [thieme-connect.de]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Fentanyl - Wikipedia [en.wikipedia.org]
- 30. Fentanyl mechanism of action and its uses | PPTX [slideshare.net]
- 31. pediatriconcall.com [pediatriconcall.com]
- 32. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Extrapyramidal side effects with risperidone and haloperidol at comparable D2 receptor occupancy levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. karger.com [karger.com]
- 36. Effects of the selective H1 and H2 histamine receptor antagonists loratadine and ranitidine on autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. encyclopedia.pub [encyclopedia.pub]
Authored by a Senior Application Scientist
An In-depth Technical Guide to Methyl piperidine-3-carboxylate (CAS 50585-89-2)
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block essential for professionals in drug discovery, medicinal chemistry, and applied chemical research. We will move beyond simple data recitation to explore the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound, also known as methyl nipecotate, is a chiral piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, which makes its derivatives valuable starting points for synthesis campaigns. While commercially available as a racemate, its enantiomerically pure forms, particularly the (S)-enantiomer, are crucial for stereospecific drug design[1]. The free base is typically a liquid, whereas its hydrochloride salt is a crystalline solid, a common strategy to improve handling and solubility[1].
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50585-89-2 | [2][3] |
| Synonyms | Methyl nipecotate, Piperidine-3-carboxylic acid methyl ester | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3][5] |
| Molecular Weight | 143.18 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | ~193.8 °C at 760 mmHg | [6] |
| Density | ~1.021 g/cm³ | [6] |
| Storage | Store at 2-8°C under inert atmosphere. Some suppliers recommend freezer storage (-20°C) for long-term stability. | [7] |
| SMILES | COC(=O)C1CCCNC1 | [2] |
| InChIKey | BCDBHIAXYFPJCT-UHFFFAOYSA-N |[5] |
Section 2: Synthesis and Analytical Characterization
Representative Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, nipecotic acid (piperidine-3-carboxylic acid). This acid-catalyzed reaction is a cornerstone of organic synthesis.
Causality: The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or generated HCl from SOCl₂), which activates the carbonyl carbon towards nucleophilic attack by the methanol. Thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to form HCl in situ and also converts the carboxylic acid to a more reactive acyl chloride intermediate, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend nipecotic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (1.5-2.0 eq) dropwise. Rationale: This addition is highly exothermic and generates HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and slowly quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the final product.
Analytical Quality Control
Confirming the identity and purity of this compound is critical. HPLC and NMR are the primary methods for quality assurance.
Table 2: Typical Analytical Methods
| Method | Parameters | Expected Results |
|---|---|---|
| ¹H NMR | (400 MHz, CDCl₃) | δ ~3.70 (s, 3H, -OCH₃), 2.8-3.2 (m, 3H, piperidine ring), 2.5-2.7 (m, 2H, piperidine ring), 1.5-2.0 (m, 5H, piperidine ring + NH). Note: Peaks are broad and complex due to ring conformation and N-H exchange. |
| ¹³C NMR | (101 MHz, CDCl₃) | δ ~174.0 (C=O), ~51.5 (-OCH₃), ~45-55 (piperidine CH/CH₂ adjacent to N), ~25-35 (other piperidine CH₂). |
| HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[8]Mobile Phase: A: 0.1% TFA in H₂O; B: Acetonitrile[8]Gradient: 5% to 95% B over 8 min[8]Flow Rate: 1.0 mL/min[8]Detector: UV at 210 nm | A single major peak indicating high purity (typically >95%). |
| GC-MS | (EI) | Molecular Ion (M⁺) at m/z = 143, consistent with the molecular weight[5]. |
Section 3: Biological Activity and Mechanism of Action
While primarily used as a synthetic intermediate, this compound is noted in some research contexts for its biological relevance, particularly in modulating epigenetic pathways.
Role as a Modulator of the METTL3 Complex
Recent research has implicated this compound as a chemical tool in the study of N⁶-methyladenosine (m⁶A) RNA modification[6]. The m⁶A modification is the most abundant internal modification on eukaryotic mRNA and is installed by a "writer" complex, of which METTL3 (Methyltransferase-like 3) is the sole catalytic subunit[9].
Mechanism of m⁶A Modification: METTL3 forms a stable heterodimer with METTL14, which acts as a structural scaffold essential for RNA substrate recognition[10]. Within this complex, METTL3 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N⁶ position of adenosine residues within a specific consensus sequence on RNA. This epigenetic mark is then recognized by "reader" proteins (e.g., YTHDF1, YTHDF2), which dictate the fate of the mRNA, influencing its stability, translation efficiency, and splicing[9][11]. Dysregulation of METTL3 is linked to numerous cancers, making it a target of significant therapeutic interest[9][12].
Some studies report that this compound can act as a chemical ligand that activates the METTL3 complex, promoting m⁶A modification[6]. This activity has been leveraged to study the downstream effects of METTL3 activation, such as promoting the browning of white adipose tissue to combat obesity and modulating inflammatory responses in skin diseases[6].
Caption: The METTL3-mediated m⁶A RNA modification pathway.
Clarification on IDO1 Inhibitory Activity
It is critical to address a common point of confusion. Some commercial sources have erroneously described this compound as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This is incorrect. IDO1 is a key enzyme in tryptophan metabolism and a validated cancer immunotherapy target[13][]. However, there is no peer-reviewed evidence to support that this compound itself directly inhibits IDO1. The confusion likely arises because it can be used as a starting material to synthesize more complex molecules that do possess IDO1 inhibitory activity. Researchers should not use this compound with the expectation of direct IDO1 inhibition.
Section 4: Applications in Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature—a secondary amine that can be N-alkylated or N-acylated and a methyl ester that can be hydrolyzed or converted to an amide—makes it an ideal scaffold.
-
Scaffold for Bioactive Molecules: It serves as a key building block for synthesizing compounds targeting the central nervous system, including anticonvulsants and GABA uptake inhibitors (derived from its parent, nipecotic acid)[4][15][16].
-
Intermediate for Complex Synthesis: It is used in the synthesis of analgesics, anti-inflammatory agents, and agrochemicals[4].
-
Tool for Chemical Biology: As discussed, it is used as a research tool to probe the function of epigenetic modifiers like METTL3[6].
Section 5: Key Experimental Protocol - Cell Invasion Assay
Given the role of METTL3 in promoting cancer metastasis, a common application for a METTL3 modulator is to assess its impact on cancer cell invasion[12]. A Transwell invasion assay is a standard method for this purpose.
Objective: To determine if this compound affects the invasive potential of a cancer cell line known to be sensitive to METTL3 activity (e.g., a gastric or lung cancer cell line).
Caption: Workflow for a Matrigel Transwell cell invasion assay.
Step-by-Step Protocol:
-
Preparation: Rehydrate Matrigel-coated 8.0 µm pore size Transwell inserts according to the manufacturer's instructions.
-
Cell Seeding: Harvest a suitable cancer cell line (e.g., BGC823) and resuspend in serum-free media. Seed 5 x 10⁴ cells into the upper chamber of each insert.
-
Treatment: Add this compound to the upper chamber at various final concentrations (e.g., 1 µM, 10 µM, 100 µM), including a vehicle control (e.g., DMSO).
-
Chemoattraction: Add complete media containing 10% Fetal Bovine Serum (FBS) to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Staining: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the cells that have invaded through the membrane with methanol and stain with Crystal Violet.
-
Quantification: Visualize the stained cells under a microscope and count the number of invaded cells in several representative fields. Compare the counts from treated wells to the vehicle control. Self-Validation: A known invasion inhibitor should be used as a positive control.
Section 6: Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
Table 3: GHS Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing vapours.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Handling | Handle in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and heat sources. |[17] |
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Falch, E., et al. (1985). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters. Retrieved from [Link]
-
PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
NIH. (n.d.). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives. Retrieved from [Link]
-
bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Retrieved from [Link]
-
ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
PubMed Central. (n.d.). METTL3 from Target Validation to the First Small-Molecule Inhibitors. Retrieved from [Link]
-
PMC. (2019). METTL3-mediated N6-methyladenosine modification is critical for epithelial-mesenchymal transition and metastasis of gastric cancer. Retrieved from [Link]
-
PubMed. (2020). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy. Retrieved from [Link]
-
PMC. (n.d.). Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases. Retrieved from [Link]
-
NIH. (n.d.). m6A mRNA methylation initiated by METTL3 directly promotes YAP translation. Retrieved from [Link]
-
PMC. (2020). Roles of METTL3 in cancer: mechanisms and therapeutic targeting. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chembk.com [chembk.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m6A mRNA methylation initiated by METTL3 directly promotes YAP translation and increases YAP activity by regulating the MALAT1-miR-1914-3p-YAP axis to induce NSCLC drug resistance and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METTL3-mediated N6-methyladenosine modification is critical for epithelial-mesenchymal transition and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Piperidine-3-Carboxylate: A Cornerstone for Modern Drug Discovery
For Immediate Release
A Senior Application Scientist presents a comprehensive technical guide on Methyl Piperidine-3-Carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document provides an in-depth analysis of its physicochemical properties, synthesis, and critical applications, underscoring its significance in constructing contemporary pharmaceutical agents.
Executive Summary
This compound, also known as methyl nipecotate, is a chiral heterocyclic ester that serves as a fundamental scaffold in medicinal chemistry. The piperidine ring is a privileged structure, appearing in a vast array of approved pharmaceuticals due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific placement of the methyl carboxylate group at the 3-position provides a crucial chemical handle for synthetic elaboration, enabling the construction of complex molecular architectures with diverse biological activities. This guide elucidates the core characteristics of this compound, offering a technical resource for its effective utilization in research and development.
Core Molecular Identity and Physicochemical Profile
This compound is an organic compound featuring a saturated six-membered nitrogen-containing ring (piperidine) substituted at the 3-position with a methyl ester group.[1] This substitution creates a chiral center, meaning the compound can exist as a racemic mixture or as individual (R)- and (S)-enantiomers. The specific stereochemistry is often critical for biological activity and selectivity.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2][3] |
| CAS Number | 50585-89-2 (for racemic mixture) | [2][3] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a colorless to pale yellow liquid at room temperature.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Boiling Point | ~193.8 °C (Predicted) | [4] |
| Density | ~1.021 g/cm³ (Predicted) | [4] |
| pKa | ~9.28 (Predicted, for the piperidine nitrogen) | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere. For long-term storage, freezing (-20°C) is recommended. | [4] |
Spectroscopic and Analytical Characterization
Verifying the identity and purity of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectra for the unprotected compound are not readily published, data for the common N-Boc protected intermediate provide insight into the expected chemical shifts. The N-Boc group is frequently used during synthesis to control the reactivity of the piperidine nitrogen.
-
¹H NMR (of N-Boc derivative in CDCl₃, 400 MHz) : Key signals include a singlet for the nine protons of the t-butyl group at ~1.4 ppm, a singlet for the methyl ester protons at ~3.7 ppm, and a series of multiplets for the piperidine ring protons between 1.6 and 4.1 ppm.[5]
-
¹³C NMR : Expected signals would include the carbonyl carbon of the ester at ~170-175 ppm, the carbons of the piperidine ring from ~25-55 ppm, and the methyl ester carbon at ~52 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. In techniques like GC-MS, the molecule will show a molecular ion peak corresponding to its mass (m/z = 143.18).[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present. Key expected absorbances include:
-
C=O stretch (ester) : A strong peak around 1730 cm⁻¹.
-
N-H stretch (secondary amine) : A moderate peak around 3300-3500 cm⁻¹.
-
C-H stretch (alkane) : Peaks in the 2850-3000 cm⁻¹ region.[1]
Synthesis, Purification, and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a building block.
Common Synthetic Pathways
The most direct synthesis involves the esterification of its parent carboxylic acid, nipecotic acid ((RS)-piperidine-3-carboxylic acid).[1] Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake and a valuable chiral starting material.[6]
Sources
- 1. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 [chemicalbook.com]
- 6. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
An In-depth Technical Guide on the Safety and Handling of Methyl Piperidine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl piperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, requires careful handling due to its potential hazards.[1] This guide provides a comprehensive overview of the safety and handling precautions necessary to minimize risks in a laboratory setting.
Section 1: Hazard Identification and Classification
This compound hydrochloride is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] It is important to note that comprehensive toxicological data for this compound is limited, and it should be handled with the same precautions as a substance with unknown toxicity.[1][3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Pictogram:
-
GHS07: Exclamation mark
Signal Word:
-
Warning
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C7H13NO2[5] |
| Molecular Weight | 143.18 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Faint amine-like[1] |
| Solubility | Soluble in water[1] |
Note: Data for the hydrochloride salt may differ.
Section 3: Exposure Controls and Personal Protection
To ensure the safety of laboratory personnel, a multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and personal protective equipment (PPE).
3.1 Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is critical to minimize the inhalation of vapors or mists.
-
Safety Shower and Eyewash Station: A readily accessible and functioning safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]
3.2 Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical final barrier to exposure.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are required.[6][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[8] Given the lack of specific permeation data for this compound, it is prudent to select gloves made of a material known for its broad chemical resistance, such as nitrile or neoprene. Gloves should be inspected before each use and changed frequently, especially if contact with the substance is known or suspected.[11][12] Double gloving is recommended when handling hazardous compounds.[12]
-
Lab Coat/Gown: A lab coat or chemical-resistant gown should be worn to protect street clothing and skin from contamination.[8]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][11]
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Section 4: Safe Storage and Handling Procedures
Adherence to proper storage and handling protocols is paramount to preventing accidents and ensuring the integrity of the compound.
4.1 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]
-
For long-term storage, it is recommended to keep the container in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
4.2 Handling
-
Use non-sparking tools and take precautionary measures against static discharge.[7][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[15]
Section 5: Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, a swift and appropriate response is crucial.
5.1 Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area.[6][7] Ensure adequate ventilation.[8][11] Wear appropriate PPE as outlined in Section 3.[8][11]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6][8] Do not let the product enter drains or sewer systems.[6][8]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[8][11]
5.2 First-Aid Measures
-
Inhalation: Move the person to fresh air.[6][7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8] Continue rinsing and seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water.[6][11] Never give anything by mouth to an unconscious person.[7][13] Seek immediate medical attention.[11]
Logical Relationship: Emergency Response Protocol
Caption: A flowchart illustrating the logical steps for an emergency response to an exposure incident.
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]
-
Specific Hazards: Thermal decomposition may produce hazardous gases such as carbon oxides and nitrogen oxides.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][14]
Section 7: Disposal Considerations
-
Waste Treatment: Dispose of surplus and non-recyclable material through a licensed disposal company.[3][16] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[3]
Section 8: Ecological Information
There is limited data available on the ecological effects of this compound.[3][4][6] Therefore, it is crucial to prevent its release into the environment.[7][8] Do not let the product enter drains or waterways.[6][8]
References
- ECHEMI. (n.d.). Methyl N-Boc-piperidine-3-carboxylate SDS, 148763-41-1 Safety Data Sheets.
- Guidechem. (n.d.). This compound 50585-89-2 wiki.
- Enamine. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). This compound hydrochloride | C7H14ClNO2 | CID 16336093.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 50585-89-2.
- Sigma-Aldrich. (n.d.). This compound | 50585-89-2.
- Capot Chemical. (2025). MSDS of 3-methylpiperidine-3-carboxylic acid hydrochloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Methyl 1-methylpiperidine-3-carboxylate.
- Fisher Scientific. (2015). SAFETY DATA SHEET.
- (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- (n.d.). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Angene Chemical. (2026). Safety Data Sheet.
- PubChem. (n.d.). This compound | C7H13NO2 | CID 351626.
- (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- (n.d.). MSDS of methyl 3-methylpiperidine-3-carboxylate.
- Jubilant Ingrevia. (n.d.). N-Methylpiperidine.
- ChemicalBook. (2025). Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1.
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. afgsci.com [afgsci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. americanchemistry.com [americanchemistry.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. capotchem.com [capotchem.com]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. angenechemical.com [angenechemical.com]
Physicochemical Properties and Inherent Instabilities
An In-depth Technical Guide to the Optimal Storage of Methyl 3-Piperidinecarboxylate
For professionals in pharmaceutical development and chemical research, ensuring the stability and purity of reagents is paramount. Methyl 3-piperidinecarboxylate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), requires specific storage conditions to prevent degradation and maintain its structural integrity. This guide provides a comprehensive overview of the optimal storage and handling protocols for methyl 3-piperidinecarboxylate, grounded in an understanding of its chemical properties.
Methyl 3-piperidinecarboxylate is a bifunctional molecule containing a secondary amine within a piperidine ring and a methyl ester. This structure presents inherent vulnerabilities that dictate its storage requirements.
-
Piperidine Moiety: The secondary amine is a nucleophilic and basic center, making it susceptible to oxidation and reaction with electrophiles.
-
Methyl Ester Moiety: The ester group is prone to hydrolysis, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions.[1][2]
The interplay of these functional groups necessitates careful control of the storage environment to mitigate potential degradation pathways.
Core Storage Recommendations
To ensure the long-term stability of methyl 3-piperidinecarboxylate, several environmental factors must be meticulously controlled. The primary recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C[3][4] | Low temperatures significantly reduce the rates of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[3][4] | Minimizes contact with atmospheric oxygen, preventing oxidation of the secondary amine. |
| Light | Keep in a dark place[3][4] | Protects the compound from photolytic degradation pathways. |
| Moisture | Store in a dry environment | Prevents hydrolysis of the methyl ester group.[2] |
| Container | Tightly sealed, appropriate container | Prevents exposure to air and moisture. |
For certain derivatives, such as the hydrochloride salt, storage at room temperature may be acceptable as the protonated amine is less susceptible to oxidation.[5] However, for the free base, stringent cold storage is crucial.
Scientific Rationale for Storage Protocols
The recommended storage conditions are not arbitrary; they are based on fundamental chemical principles aimed at preventing specific degradation reactions.
Mitigation of Hydrolysis
The ester functional group in methyl 3-piperidinecarboxylate can undergo hydrolysis to yield 3-piperidinecarboxylic acid and methanol. This reaction is accelerated by the presence of water and can be catalyzed by both acids and bases.
Workflow for Preventing Hydrolysis:
Caption: Decision workflow for preventing ester hydrolysis.
By storing the compound in a dry environment and under an inert atmosphere, the ingress of moisture is minimized, thereby preserving the ester functionality.
Prevention of Oxidation
The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of various byproducts, including N-oxides and ring-opened impurities. This process is often initiated by atmospheric oxygen.
Experimental Protocol for Inert Atmosphere Storage:
-
Select an appropriate vial: Choose a vial with a PTFE-lined cap that can provide a tight seal.
-
Dispense the compound: Transfer the required amount of methyl 3-piperidinecarboxylate into the vial.
-
Purge with inert gas: Insert a needle connected to a source of dry argon or nitrogen into the vial, ensuring the needle tip is above the compound.
-
Vent: Insert a second, shorter needle to act as a vent for the displaced air.
-
Flush: Gently flush the vial with the inert gas for 1-2 minutes.
-
Seal: Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.
-
Store: Place the sealed vial in the freezer at the recommended temperature.
Handling and Safety Considerations
Methyl 3-piperidinecarboxylate is classified as a warning-level hazardous substance, causing skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) should always be worn during handling.
-
Eye/Face Protection: Safety goggles or a face shield.
-
Skin Protection: Impervious gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
In case of a spill, absorb the material with a non-flammable absorbent and dispose of it as chemical waste in accordance with local regulations.[6]
Incompatible Materials
To prevent hazardous reactions and maintain the purity of the compound, avoid contact with strong oxidizing agents.[7] These substances can react exothermically with the piperidine moiety.
Conclusion
The long-term stability of methyl 3-piperidinecarboxylate is contingent upon strict adherence to appropriate storage conditions. By controlling temperature, atmosphere, light, and moisture, researchers can ensure the integrity of this vital chemical intermediate, thereby safeguarding the reliability and reproducibility of their synthetic endeavors. The protocols outlined in this guide provide a robust framework for the proper stewardship of this compound in a research and development setting.
References
-
Chemsrc. (2025). Methyl 1-methylpiperidine-3-carboxylate. Retrieved from [Link]
-
Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-11. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
dos Santos, J. C. S., et al. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Molecules, 23(4), 783. Retrieved from [Link]
-
ResearchGate. (2025). Acid and Base-Stable Esters: A New Protecting Group for Carboxylic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why and how carboxylate ion has greater stability than carboxylic acid?. Retrieved from [Link]
-
ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carbodiimide.com [carbodiimide.com]
- 3. This compound | 50585-89-2 [sigmaaldrich.com]
- 4. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. Methyl (3S)-piperidine-3-carboxylate hydrochloride | 164323-84-6 [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Introduction: The Significance of the Piperidine Scaffold
An In-depth Technical Guide to the Synthesis of Methyl Piperidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for introducing diverse functional groups in three-dimensional space. This compound, also known as methyl nipecotate, is a particularly valuable chiral building block.[2] Its stereoisomers serve as critical intermediates in the synthesis of potent and selective therapeutic agents, including enzyme inhibitors and modulators of neurotransmitter systems.[2]
This application note provides a detailed, field-proven protocol for the synthesis of this compound via the catalytic hydrogenation of methyl nicotinate. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights for potential troubleshooting and optimization.
Synthetic Strategy: From Aromatic Precursor to Saturated Heterocycle
The most direct and industrially scalable route to this compound is the reduction of its aromatic precursor, methyl nicotinate. This transformation involves the saturation of the pyridine ring, a process that requires a robust catalytic system due to the aromatic stability of the starting material.
Caption: General reaction scheme for the synthesis.
Catalytic hydrogenation is the method of choice for this transformation. It offers high atom economy, avoids the use of stoichiometric metal hydride reagents, and typically results in cleaner reaction profiles, simplifying product purification. The choice of catalyst, solvent, and reaction conditions (hydrogen pressure and temperature) are critical parameters that dictate the reaction's efficiency and success.
Protocol: Catalytic Hydrogenation of Methyl Nicotinate
This protocol details the synthesis of this compound from methyl nicotinate using palladium on carbon (Pd/C) as the catalyst. This method is reliable, scalable, and widely documented.
Principle and Rationale
The hydrogenation of a pyridine ring is a challenging reduction due to its aromaticity. It requires a potent catalyst system capable of activating both hydrogen gas and the heterocyclic ring.
-
Catalyst Selection: Palladium on carbon (Pd/C) is an effective and commonly used catalyst for this transformation.[3] It provides a high surface area for the reaction to occur. Other catalysts like Raney Nickel or rhodium-based catalysts can also be employed, sometimes offering different selectivity or activity profiles.[4][5] The catalyst loading is typically between 5-10 mol% to ensure a reasonable reaction rate without excessive cost.
-
Solvent Choice: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material, methyl nicotinate, and is relatively inert under the reaction conditions. Acetic acid can also be used, which may protonate the pyridine nitrogen, potentially accelerating the hydrogenation, but this requires a neutralization step during workup.[3]
-
Hydrogen Pressure & Temperature: High pressure (typically 50 psi or higher) is necessary to ensure a sufficient concentration of dissolved hydrogen to drive the reaction forward.[6] Moderate heat (e.g., 100°C) increases the reaction rate, though some systems may proceed at room temperature over a longer period.[5]
Materials and Equipment
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 93-60-7 | Starting material. |
| Palladium on Carbon (10%) | Pd/C | - | 7440-05-3 | Catalyst. Handle with care. |
| Hydrogen (H₂) | H₂ | 2.02 | 1333-74-0 | High-pressure gas cylinder. |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous grade solvent. |
| Celite® | - | - | 61790-53-2 | Filtration aid. |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | Saturated solution for workup. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying agent. |
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr shaker apparatus)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware (flasks, funnels)
-
Büchner funnel and filtration flask
-
Rotary evaporator
Detailed Step-by-Step Methodology
-
Reactor Setup: To a clean, dry high-pressure reaction vessel, add methyl nicotinate (e.g., 10.0 g, 72.9 mmol).
-
Solvent and Catalyst Addition: Add anhydrous methanol (100 mL) to dissolve the starting material. CAUTION: In an inert atmosphere (e.g., under a stream of nitrogen or argon), carefully add 10% Pd/C (e.g., 1.0 g, ~10 wt%). Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Hydrogenation: Seal the reaction vessel securely. Purge the vessel with nitrogen gas several times to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).[5]
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 100°C).[5] Monitor the reaction progress by observing the pressure uptake from the hydrogen cylinder. The reaction is typically complete within 12-24 hours.
-
Cooldown and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. CAUTION: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the vessel with nitrogen gas.
-
Catalyst Filtration (Workup): Carefully open the vessel. The reaction mixture will be a black slurry. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. CAUTION: The filter cake containing Pd/C should be kept wet with solvent (e.g., methanol) and never allowed to dry, as it can ignite upon contact with air. Wash the filter cake with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction and Purification: Dissolve the resulting residue in dichloromethane (100 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (50 mL) to remove any acidic impurities, followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting oil can be further purified by vacuum distillation if necessary, but often the crude product is of sufficient purity for subsequent steps. The final product is this compound, a colorless to pale yellow oil.
Expected Results & Characterization
-
Yield: Typical yields for this reaction are in the range of 85-95%.
-
Purity: Purity can be assessed by GC-MS or ¹H NMR.
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 3.68 (s, 3H, -OCH₃), 3.1-3.3 (m, 2H), 2.5-2.8 (m, 3H), 1.5-2.0 (m, 5H, includes NH proton).
-
Mass Spec (EI): m/z = 143.18 (M⁺).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient H₂ pressure. 3. Leak in the system. | 1. Use fresh, high-quality catalyst. 2. Ensure pressure is maintained throughout the reaction. 3. Check all seals and connections on the hydrogenation apparatus. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during filtration or extraction. | 1. Increase reaction time or temperature. 2. Ensure the catalyst filter cake is washed thoroughly. Perform multiple extractions. |
| Product Contamination | Presence of starting material or partially hydrogenated intermediates. | 1. Ensure reaction goes to completion. 2. Purify the final product by vacuum distillation. |
Conclusion
The catalytic hydrogenation of methyl nicotinate represents a robust, efficient, and highly scalable method for the synthesis of this compound. The protocol described herein provides a reliable foundation for researchers in drug discovery and process development. By understanding the rationale behind the choice of catalyst, solvent, and reaction conditions, scientists can confidently execute this synthesis and adapt it to their specific needs, paving the way for the creation of novel piperidine-based therapeutics.
References
-
Al-dujaili, et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved from [Link]
- Gates, M., & Klein, D. A. (1984). U.S. Patent No. 4,435,572. Washington, DC: U.S. Patent and Trademark Office.
-
Penner, A. (n.d.). Methyl N-BOC-piperidine-3-carboxylate. Retrieved from [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]
-
Herkenroth, T., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Retrieved from [Link]
-
Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Retrieved from [Link]
- Luo, J. (2011). CN Patent No. 102174011A.
-
National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from [Link]
-
MDPI. (2023). The Synthesis of Biphasic Metabolites of Carfentanil. Retrieved from [Link]
- Paoles, M., & Gatti, A. (2017). WO Patent No. 2017211543A1.
-
PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing pyridine carboxylic acid derivatives.
-
Organic Syntheses. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]
-
ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl Nicotinate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
-
Chemistry of Heterocyclic Compounds. (2022). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Retrieved from [Link]
-
MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. mdpi.com [mdpi.com]
- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
Synthesis of Methyl Piperidine-3-carboxylate from Piperidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust and reliable synthetic pathway for the preparation of methyl piperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed to provide not only a step-by-step methodology but also the underlying chemical principles, ensuring both practical success and a deeper understanding of the process.
The synthesis of this compound from piperidine is a multi-step process that requires careful control of regioselectivity. Direct functionalization of the piperidine ring at the 3-position is challenging due to the electronic properties of the heterocyclic system. Therefore, this guide presents a strategic synthetic route that proceeds through a well-defined intermediate, N-benzyl-3-piperidone, which is synthesized from 3-hydroxypyridine. This approach ensures the unambiguous introduction of the desired functionality at the C3 position.
The overall synthetic strategy involves the following key transformations:
-
Construction of the N-Benzyl-3-hydroxypiperidine scaffold: Starting from 3-hydroxypyridine, an N-benzyl group is introduced, followed by reduction of the pyridine ring to afford N-benzyl-3-hydroxypiperidine.
-
Oxidation to N-Benzyl-3-piperidone: The secondary alcohol is oxidized to the corresponding ketone, providing a key intermediate for the introduction of the carboxyl group.
-
Introduction of the Carboxyl Group: The ketone is converted to the target carboxylic acid.
-
Protection and Esterification: The secondary amine is protected with a Boc group, followed by esterification of the carboxylic acid to the methyl ester.
-
Final Deprotection (Optional): The N-Boc protecting group can be removed to yield the final product as the free secondary amine.
This guide will provide detailed protocols for each of these stages, along with insights into the critical parameters that govern the success of each reaction.
I. Synthetic Pathway Overview
The synthesis commences with the N-benzylation of 3-hydroxypyridine, followed by reduction to the corresponding piperidine. Subsequent oxidation furnishes N-benzyl-3-piperidone, a pivotal intermediate. The ketone is then transformed into the carboxylic acid, which undergoes N-Boc protection and esterification. An optional final deprotection step yields the desired this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
II. Experimental Protocols
Part 1: Synthesis of N-Benzyl-3-hydroxypiperidine
This initial phase focuses on the construction of the core piperidine ring with the necessary functional handles for subsequent transformations.
Protocol 1.1: N-Benzylation of 3-Hydroxypyridine
This step introduces the N-benzyl protecting group, which also serves to activate the pyridine ring for reduction.
-
Materials:
-
3-Hydroxypyridine
-
Benzyl chloride
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in toluene.
-
Slowly add benzyl chloride (1.1 eq) dropwise to the heated solution.
-
Maintain the reaction mixture at reflux for 2-3 hours.
-
Cool the reaction to room temperature, which will result in the precipitation of a white solid, N-benzyl-3-hydroxypyridinium chloride.
-
Collect the solid by vacuum filtration and wash with cold toluene. The product can be used in the next step without further purification.
-
Protocol 1.2: Reduction to N-Benzyl-3-hydroxypiperidine
The pyridinium salt is reduced to the corresponding piperidine using sodium borohydride.
-
Materials:
-
N-benzyl-3-hydroxypyridinium chloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend N-benzyl-3-hydroxypyridinium chloride (1.0 eq) in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride (2.0-2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours.[3]
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to >10 with an aqueous NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine.
-
Part 2: Synthesis of N-Benzyl-3-piperidone
The secondary alcohol is oxidized to the ketone, a crucial intermediate for the introduction of the carboxyl group.
Protocol 2.1: Swern Oxidation of N-Benzyl-3-hydroxypiperidine
The Swern oxidation is a mild and efficient method for the oxidation of the secondary alcohol to the ketone.
-
Materials:
-
N-Benzyl-3-hydroxypiperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of N-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-benzyl-3-piperidone can be purified by column chromatography on silica gel.
-
Part 3: Synthesis of N-Boc-piperidine-3-carboxylic Acid
This part details the conversion of the ketone to the carboxylic acid, followed by a change of the nitrogen protecting group.
Protocol 3.1: Conversion of N-Benzyl-3-piperidone to N-Benzylpiperidine-3-carboxylic acid
A haloform reaction on an alpha-methylated ketone intermediate provides a route to the carboxylic acid.
-
Note: This is a two-step process involving an initial alpha-methylation.
-
Materials for alpha-methylation:
-
N-Benzyl-3-piperidone
-
Lithium diisopropylamide (LDA)
-
Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure for alpha-methylation:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of N-benzyl-3-piperidone (1.0 eq) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-methyl-N-benzyl-3-piperidone.
-
-
Materials for Haloform Reaction:
-
Crude 2-methyl-N-benzyl-3-piperidone
-
Sodium hypobromite (NaOBr) solution (prepared fresh from bromine and NaOH)
-
Dioxane
-
-
Procedure for Haloform Reaction:
-
Dissolve the crude 2-methyl-N-benzyl-3-piperidone in dioxane.
-
Slowly add a freshly prepared solution of sodium hypobromite at 0 °C.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the excess hypobromite with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude N-benzylpiperidine-3-carboxylic acid.
-
Protocol 3.2: N-Boc Protection and Debenzylation
The N-benzyl group is removed by hydrogenolysis, and the resulting secondary amine is immediately protected with a Boc group.
-
Materials:
-
Crude N-benzylpiperidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the crude N-benzylpiperidine-3-carboxylic acid (1.0 eq) in methanol.
-
Add Boc₂O (1.2 eq) to the solution.
-
Carefully add 10% Pd/C (10 mol%).
-
Subject the reaction mixture to an atmosphere of hydrogen (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-piperidine-3-carboxylic acid, which can be purified by crystallization or column chromatography.
-
Part 4: Synthesis of this compound
The final steps involve the esterification of the carboxylic acid and optional removal of the Boc protecting group.
Protocol 4.1: Esterification to Methyl N-Boc-piperidine-3-carboxylate
A simple and effective method for the methylation of the carboxylic acid is the use of diazomethane. Alternatively, a safer method using methyl iodide and a base is described.
-
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add methyl iodide (1.2 eq) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl N-Boc-piperidine-3-carboxylate.
-
Protocol 4.2: Deprotection to this compound (Optional)
The Boc group is removed under acidic conditions to yield the final product.
-
Materials:
-
Methyl N-Boc-piperidine-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve methyl N-Boc-piperidine-3-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) and stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
III. Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1.1 | N-Benzyl-3-hydroxypyridinium salt | 3-Hydroxypyridine | Benzyl chloride | >90% |
| 1.2 | N-Benzyl-3-hydroxypiperidine | N-Benzyl-3-hydroxypyridinium salt | NaBH₄ | 70-85% |
| 2.1 | N-Benzyl-3-piperidone | N-Benzyl-3-hydroxypiperidine | Oxalyl chloride, DMSO, TEA | 80-95% |
| 3.1 | N-Benzylpiperidine-3-carboxylic acid | N-Benzyl-3-piperidone | LDA, CH₃I, NaOBr | 40-60% (over 2 steps) |
| 3.2 | N-Boc-piperidine-3-carboxylic acid | N-Benzylpiperidine-3-carboxylic acid | Boc₂O, Pd/C, H₂ | 85-95% |
| 4.1 | Methyl N-Boc-piperidine-3-carboxylate | N-Boc-piperidine-3-carboxylic acid | CH₃I, K₂CO₃ | >90% |
| 4.2 | This compound | Methyl N-Boc-piperidine-3-carboxylate | TFA | >95% |
IV. References
-
Chen, X.-Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. CN101817779A.
-
Google Patents. (n.d.). Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. Retrieved from
-
Google Patents. (n.d.). Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. Retrieved from
-
Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone. Retrieved from
Sources
- 1. CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 2. CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 3. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
experimental procedure for N-alkylation of piperidine esters
An Application Guide to the N-Alkylation of Piperidine Esters: Protocols and Mechanistic Insights
For researchers and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. Its prevalence in FDA-approved drugs underscores its importance as a privileged structure. The functionalization of the piperidine nitrogen, specifically through N-alkylation, is a critical strategy for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1][2]
This guide provides a detailed exploration of the primary synthetic methodologies for the N-alkylation of piperidine esters. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Choosing Your Synthetic Path: A Comparative Overview
The selection of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the stability of the starting materials, and the desired scale of the reaction. Three principal methods dominate the landscape: Direct Alkylation (S_N_2), Reductive Amination, and Buchwald-Hartwig Amination.
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halides (R-X) | Base (K₂CO₃, Et₃N, NaH) | Simple, straightforward procedure.[3][4] | Prone to over-alkylation (quaternary salt formation).[5][6] Requires reactive alkyl halides. |
| Reductive Amination | Aldehydes (R-CHO), Ketones (R-C(O)-R') | Mild Reducing Agent (NaBH(OAc)₃) | High selectivity, avoids over-alkylation, broad substrate scope.[3][7] | Two-step, one-pot process; requires carbonyl compounds. |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides or Triflates | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Excellent for forming C(sp²)-N bonds, wide functional group tolerance.[8][9] | Requires expensive catalysts and ligands, sensitive to air and moisture. |
Method 1: Direct N-Alkylation via Nucleophilic Substitution
This is the most traditional approach, operating via a classical S_N_2 mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[5]
Causality and Experimental Choices
The primary challenge in direct alkylation is preventing the newly formed tertiary amine product, which is often more nucleophilic than the starting secondary amine, from reacting with another equivalent of the alkyl halide. This side reaction leads to the formation of an undesired quaternary ammonium salt.[5][6]
Strategies to Mitigate Over-Alkylation:
-
Slow Addition: Adding the alkyl halide slowly to the reaction mixture ensures that it preferentially reacts with the more abundant secondary amine.[4]
-
Stoichiometry Control: Using a slight excess of the piperidine ester relative to the alkyl halide can help consume the alkylating agent before significant over-alkylation occurs.
-
Choice of Base: A non-nucleophilic base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective proton scavengers without competing in the alkylation.[4][10] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the piperidine nitrogen to form a highly nucleophilic amide anion.[4]
Experimental Protocol: N-Benzylation of Ethyl Piperidine-4-carboxylate
This protocol details a robust method using a common base and solvent system.[10]
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl piperidine-4-carboxylate (1.0 eq.) and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq.) to the stirred solution.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkyl halides, heating to 50-70 °C may be necessary.[10]
-
Work-up: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated piperidine ester.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation of secondary amines.[7] It proceeds through the formation of an iminium ion, generated from the condensation of the piperidine ester with an aldehyde or ketone, which is then reduced in situ by a mild hydride-donating reagent.[1][2]
Causality and Experimental Choices
The success of this method hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[3][7] Its reduced reactivity compared to other hydrides like sodium borohydride (NaBH₄) makes it highly selective for the iminium ion. The steric bulk and electron-withdrawing acetate groups temper its hydridic character, preventing significant reduction of the carbonyl starting material.[3]
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used to facilitate the formation of the iminium ion by allowing for the removal of the water byproduct.[7]
Experimental Protocol: N-Alkylation of Methyl Piperidine-3-carboxylate with Acetaldehyde
This protocol outlines a standard procedure using sodium triacetoxyborohydride.[7][11]
Materials:
-
This compound (1.0 eq.)
-
Acetaldehyde (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq.) and acetaldehyde (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Reducing Agent Addition: Stir the solution at room temperature and add sodium triacetoxyborohydride (1.5 eq.) in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-ethylated piperidine ester.
Method 3: Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl piperidine esters, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction forms C(sp²)-N bonds by reacting an aryl halide or triflate with the piperidine ester.[8][9]
Causality and Experimental Choices
This reaction is a complex catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, critically, the phosphine ligand is paramount to success. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its entry into the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Inert Conditions: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be meticulously set up under an inert atmosphere (nitrogen or argon) using degassed solvents.
Experimental Protocol: N-Arylation of Ethyl Piperidine-4-carboxylate with 4-Bromotoluene
This protocol is representative of a modern Buchwald-Hartwig coupling.[12]
Materials:
-
Ethyl piperidine-4-carboxylate (1.2 eq.)
-
4-Bromotoluene (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed Toluene
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and NaOtBu (1.4 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene, followed by 4-bromotoluene (1.0 eq.), and finally ethyl piperidine-4-carboxylate (1.2 eq.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl piperidine ester.
Conclusion
The N-alkylation of piperidine esters is a fundamental transformation in medicinal chemistry. While direct alkylation offers simplicity, its utility is often hampered by over-alkylation. Reductive amination provides a robust and highly selective alternative with a broad substrate scope, making it a workhorse reaction in many laboratories. For the challenging synthesis of N-aryl derivatives, the Buchwald-Hartwig amination stands as a powerful, albeit more technically demanding, solution. A thorough understanding of the mechanisms and careful consideration of the experimental parameters outlined in this guide will enable researchers to confidently and efficiently synthesize a diverse range of N-alkylated piperidine esters for drug discovery and development.
References
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . Organic Letters. Available at: [Link]
-
Alkylation of Amines . University of Calgary. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? . ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!) . Master Organic Chemistry. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . PubMed. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . The Journal of Organic Chemistry. Available at: [Link]
-
N-Dealkylation of Amines . National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . ResearchGate. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine . ODU Digital Commons. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . ResearchGate. Available at: [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles . Organic Process Research & Development. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars . ResearchGate. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . Dalhousie University. Available at: [Link]
-
Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents . Europe PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities . MDPI. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination . ACS Green Chemistry Institute. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . National Institutes of Health (NIH). Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines . National Institutes of Health (NIH). Available at: [Link]
-
Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose . Pharmacy 180. Available at: [Link]
-
Green Chemistry . BORIS Portal. Available at: [Link]
-
Piperidine, 1-ethyl- . Organic Syntheses. Available at: [Link]
-
List of Alkylating agents . Drugs.com. Available at: [Link]
-
Alkylating antineoplastic agent . Wikipedia. Available at: [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines . National Institutes of Health (NIH). Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines . ResearchGate. Available at: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? . ResearchGate. Available at: [Link]
-
Synthesis and cytotoxic activity of some derivatives of alkyl piperidine . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments . National Institutes of Health (NIH). Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 . YouTube. Available at: [Link]
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Application Note & Protocol: A Guide to the Regioselective Synthesis of Pyrazoles from N-Boc-Piperidine Precursors
Introduction: The Strategic Importance of Piperidine-Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3][4][5] Its versatile biological activity stems from its unique electronic properties and its capacity to act as a bioisosteric replacement for other functional groups, enhancing drug-receptor interactions.[3] Fusing the pyrazole scaffold with a piperidine moiety, a prevalent saturated heterocycle in approved drugs, creates hybrid structures with significant potential for novel drug discovery programs. The N-Boc protecting group on the piperidine offers a stable, lipophilic handle that is readily removed, providing a crucial vector for further chemical diversification.
However, the classical synthesis of pyrazoles, such as the Knorr pyrazole synthesis, often poses a significant challenge when using unsymmetrical 1,3-dicarbonyl precursors: controlling regioselectivity.[5][6][7] The reaction of a substituted hydrazine with an unsymmetrical dicarbonyl compound can lead to a mixture of two constitutional isomers, complicating purification and reducing the overall yield of the desired product.
This application note provides a comprehensive guide to overcoming this challenge, detailing a field-proven, regioselective pathway for the synthesis of distinct pyrazole isomers derived from N-Boc-piperidine precursors. We will delve into the mechanistic rationale behind the regiochemical control and provide detailed, step-by-step protocols for the synthesis of both 5-(N-Boc-piperidinyl)- and 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, valuable building blocks for pharmaceutical research.
Core Principles: Achieving Regiocontrol in Pyrazole Synthesis
The foundational reaction for this synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9] The regiochemical outcome is dictated by which of the two carbonyl carbons undergoes the initial nucleophilic attack by the hydrazine. Our strategy hinges on converting a readily available N-Boc-piperidine-based carboxylic acid into a highly reactive and electronically differentiated β-enamino diketone intermediate. This intermediate steers the subsequent cyclization to overwhelmingly favor one regioisomer.
A seminal study by Lazić et al. established a robust method for this transformation.[10][11] The key steps involve:
-
Formation of a β-keto ester from the N-Boc-piperidine carboxylic acid.
-
Activation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to create a β-enamino diketone equivalent. This step is critical as it differentiates the two electrophilic centers.
-
Cyclocondensation with a substituted hydrazine. The more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH2) preferentially attacks the more electrophilic carbonyl (the ketone), while the less nucleophilic nitrogen attacks the enamine carbon, leading to a highly regioselective cyclization.
This sequence allows for the predictable synthesis of 5-(N-Boc-piperidinyl)-substituted pyrazoles as the major product.[10] Furthermore, by using unsubstituted hydrazine hydrate and subsequently performing an N-alkylation, one can selectively access the alternative 3-(N-Boc-piperidinyl) regioisomer, providing complete control over the final product architecture.
Mechanistic Pathway for Regioselective Pyrazole Formation
The diagram below illustrates the key mechanistic steps leading to the preferential formation of the 5-substituted pyrazole isomer. The strategic use of DMF-DMA creates an enaminone system where the initial attack by the terminal nitrogen of the substituted hydrazine is directed to the ketone carbonyl, ultimately dictating the final arrangement of substituents on the pyrazole ring.
Caption: Regioselective pyrazole synthesis mechanism.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic.[12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Regioselective Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate
This protocol details the synthesis of the 5-substituted regioisomer, which is typically the major product of the direct cyclocondensation reaction.[10][11]
Step A: Synthesis of Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-oxopropanoate (β-Keto Ester)
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 2 hours at room temperature until gas evolution ceases.
-
In a separate flask, prepare a solution of potassium methyl malonate (1.5 eq) and magnesium chloride (1.5 eq) in anhydrous THF (0.3 M).
-
Add the activated carboxylic acid solution from Step 2 dropwise to the malonate solution at room temperature.
-
Stir the resulting mixture at room temperature for 16-20 hours. Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by adding 1 M HCl solution. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-keto ester.
Step B: Synthesis of Methyl 2-((dimethylamino)methylene)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-oxopropanoate (β-Enamino Diketone)
-
Dissolve the β-keto ester from Step A (1.0 eq) in anhydrous toluene (0.5 M).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The resulting crude β-enamino diketone is typically used in the next step without further purification.
Step C: Cyclocondensation to form the 5-Substituted Pyrazole
-
Dissolve the crude β-enamino diketone from Step B (1.0 eq) in glacial acetic acid (0.4 M).
-
Add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target pyrazole as the major regioisomer.
Protocol 2: Synthesis of Methyl 3-(N-Boc-piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxylate
This protocol demonstrates how to access the alternative 3-substituted regioisomer via N-alkylation of an intermediate NH-pyrazole.[10][11]
Step A: Synthesis of the Tautomeric NH-Pyrazole
-
Follow Steps A and B from Protocol 1 to generate the β-enamino diketone intermediate.
-
Dissolve the crude intermediate (1.0 eq) in ethanol (0.4 M).
-
Add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate. Note that this exists as a mixture of tautomers.
Step B: N-Alkylation to yield the 3-Substituted Pyrazole
-
Dissolve the NH-pyrazole from Step A (1.0 eq) in anhydrous acetone (0.3 M).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
The residue will contain a mixture of the N1-alkylated (3-substituted piperidinyl) and N2-alkylated (5-substituted piperidinyl) products. Separate the regioisomers by careful column chromatography to isolate the desired methyl 3-(N-Boc-piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxylate.
Workflow and Data Summary
The following diagram provides a high-level overview of the synthetic strategy to access both regioisomers from a common precursor.
Caption: Synthetic workflow for accessing pyrazole regioisomers.
Representative Yields
The following table summarizes typical yields for the synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates using various substituted hydrazines, as adapted from published data.[10]
| Entry | Hydrazine Reactant (R-NHNH₂) | R-Group | Product | Yield (%) |
| 1 | Phenylhydrazine | Phenyl | 5-(N-Boc-piperidinyl)-1-phenyl-pyrazole | 75% |
| 2 | 4-Fluorophenylhydrazine | 4-F-Ph | 5-(N-Boc-piperidinyl)-1-(4-fluorophenyl)-pyrazole | 81% |
| 3 | 4-Chlorophenylhydrazine | 4-Cl-Ph | 5-(N-Boc-piperidinyl)-1-(4-chlorophenyl)-pyrazole | 78% |
| 4 | Methylhydrazine | Methyl | 5-(N-Boc-piperidinyl)-1-methyl-pyrazole | 51% |
Troubleshooting and Field-Proven Insights
-
Incomplete β-Keto Ester Formation: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the CDI or the activated acid intermediate. If the reaction stalls, a slight excess (1.2 eq) of CDI can be beneficial.
-
Low Yield in Enaminone Formation: This reaction is sensitive to temperature. Ensure the mixture reaches 80 °C. Using freshly opened or distilled DMF-DMA is crucial for high conversion.
-
Poor Regioselectivity: The primary cause of mixed regioisomers in Protocol 1 is an insufficiently differentiated dicarbonyl precursor. Ensuring the complete conversion to the β-enamino diketone in Step B is paramount for achieving high regioselectivity.
-
Difficult Isomer Separation: The separation of 3- and 5-substituted pyrazole regioisomers (as in Protocol 2) can be challenging. Utilize high-resolution column chromatography with a slow gradient of polar solvent. Sometimes, converting the ester to a carboxylic acid can alter the polarity enough to improve separation, after which it can be re-esterified.
-
Structural Verification: The identity of the major and minor regioisomers can be unequivocally confirmed using 2D NMR spectroscopy (HMBC). For example, in the 5-(N-Boc-piperidinyl) isomer, a 3-bond correlation is expected between the piperidine protons and the C5 carbon of the pyrazole ring.[10]
Conclusion
The synthesis of piperidine-substituted pyrazoles represents a valuable strategy in modern drug discovery. By leveraging a precursor activation strategy to form a β-enamino diketone intermediate, researchers can exert precise control over the regiochemical outcome of the subsequent cyclocondensation reaction. The protocols detailed in this application note provide a reliable and reproducible pathway to selectively synthesize either 5-(N-Boc-piperidinyl) or 3-(N-Boc-piperidinyl) pyrazoles. This mastery over isomer synthesis is not merely an academic exercise but a critical capability that enables the systematic exploration of structure-activity relationships, ultimately accelerating the development of novel and effective therapeutic agents.
References
- BenchChem.
-
Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Lazić, I. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Kumar, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. [Link]
-
Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
Singh, S., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applied Chemistry. [Link]
-
Aragona, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]
-
Lazić, I. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6499. [Link]
-
Organic Chemistry Explained. (2019). synthesis of pyrazoles. YouTube. [Link]
-
El-Sayed, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(10), 1048. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application of Methyl Piperidine-3-carboxylate in Anti-Alzheimer's Drug Design: A Technical Guide
Introduction: The Piperidine Scaffold as a Privileged Structure in Combating Alzheimer's Disease
Alzheimer's disease (AD) presents a multifaceted pathological landscape, characterized by a progressive decline in cognitive function. The complexity of AD necessitates innovative therapeutic strategies that can address multiple disease-related targets simultaneously.[1] Within the medicinal chemist's toolkit, the piperidine nucleus has emerged as a highly valued scaffold in the design of novel anti-Alzheimer's agents.[2][3] This is attributed to its favorable physicochemical properties, including its ability to be readily functionalized, its presence in numerous natural alkaloids and approved drugs, and its capacity to cross the blood-brain barrier—a critical prerequisite for any centrally acting therapeutic.[2][4]
Methyl piperidine-3-carboxylate, as a versatile starting material, offers a strategic entry point for the synthesis of a diverse library of compounds. Its ester and secondary amine functionalities provide reactive handles for the introduction of various pharmacophoric features, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This application note will provide a detailed exploration of the utility of this compound in the design of multi-target ligands for AD, focusing on the inhibition of cholinesterases and amyloid-beta aggregation, as well as neuroprotective effects. We will present detailed protocols for the synthesis and evaluation of these compounds, supported by scientific rationale and quantitative data to guide researchers in this critical area of drug discovery.
The Multi-Target Drug Design Strategy
The "one-target, one-drug" paradigm has shown limited success in treating complex multifactorial diseases like Alzheimer's. Consequently, the development of multi-target-directed ligands (MTDLs) has gained significant traction.[1] The piperidine scaffold is exceptionally well-suited for this approach. By strategically modifying the this compound core, it is possible to design single molecules that can interact with multiple key players in the AD pathological cascade.
The primary targets for these piperidine-based MTDLs include:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief in AD patients.[5]
-
Amyloid-Beta (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into toxic oligomers and plaques is a key disease-modifying strategy.[6]
-
Neuroinflammation and Oxidative Stress: Chronic inflammation and oxidative damage contribute significantly to neuronal loss in AD. Compounds with anti-inflammatory and antioxidant properties can offer neuroprotection.
The following diagram illustrates the central role of the piperidine scaffold in this multi-target approach.
Sources
- 1. Multitarget drug design strategy in Alzheimer's disease: focus on cholinergic transmission and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel GABA Uptake Inhibitors from Nipecotic Acid Derivatives: Application Notes and Protocols
Introduction: Targeting Synaptic GABA Levels
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its regulation of neuronal excitability is crucial for maintaining balanced brain function. A decrease in GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is primarily regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which reuptake GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of these transporters, particularly GAT-1, represents a validated therapeutic strategy to enhance GABAergic tone and restore inhibitory balance.
Nipecotic acid, a cyclic GABA analog, is a potent inhibitor of GABA uptake. However, its zwitterionic nature and hydrophilicity prevent it from efficiently crossing the blood-brain barrier (BBB). This limitation has driven the development of lipophilic derivatives, where the core nipecotic acid scaffold is modified to enhance CNS penetration while retaining high affinity for GAT-1. This guide provides a detailed overview of the synthetic strategies and experimental protocols for creating novel GABA uptake inhibitors based on nipecotic acid, with a focus on N-substituted derivatives, exemplified by the clinically approved drug Tiagabine.
Core Synthetic Strategy: Enhancing Lipophilicity via N-Substitution
The fundamental principle behind designing effective nipecotic acid-based GABA uptake inhibitors is the attachment of a lipophilic moiety to the piperidine nitrogen. This modification masks the polar secondary amine, thereby increasing the molecule's overall lipophilicity and facilitating its passage across the BBB. The general synthetic workflow can be broken down into three key stages:
-
Protection of the Carboxylic Acid: The carboxylic acid of nipecotic acid is typically protected as an ester (e.g., ethyl or methyl ester) to prevent unwanted side reactions during the N-alkylation step.
-
N-Alkylation: The secondary amine of the nipecotic acid ester is alkylated with a lipophilic side chain, which is the key step in introducing the desired physicochemical properties.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final, active compound.
This workflow is illustrated in the diagram below:
Caption: General workflow for the synthesis of N-substituted nipecotic acid derivatives.
Detailed Protocols
Protocol 1: Synthesis of Ethyl (R)-Nipecotate
The starting material for many chiral GABA uptake inhibitors is the ethyl ester of (R)-nipecotic acid. This protocol describes a standard esterification procedure.
Principle: The carboxylic acid is converted to an ester using an alcohol in the presence of an acid catalyst or a coupling agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding via an acyl chloride intermediate.
Materials:
-
(R)-Nipecotic acid
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath
Procedure:
-
Suspend (R)-Nipecotic acid (1.0 equiv) in anhydrous ethanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and SOCl₂.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl (R)-nipecotate as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of the N-Alkylating Agent for Tiagabine
The synthesis of Tiagabine requires a specific N-alkylating agent, 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene. A common route involves a Grignard reaction followed by ring-opening.[1][2]
Principle: A Grignard reagent is formed from 2-bromo-3-methylthiophene, which then reacts with an ethyl 4-bromobutyrate. The resulting intermediate cyclizes and is then opened with hydrobromic acid to yield the desired butenyl bromide.
Materials:
-
Magnesium turnings
-
2-Bromo-3-methylthiophene
-
Ethyl 4-bromobutyrate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrobromic acid (48%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 equiv). Add a small portion of a solution of 2-bromo-3-methylthiophene (2.2 equiv) in anhydrous THF. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining 2-bromo-3-methylthiophene solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional hour.
-
Coupling: Cool the Grignard solution to 0 °C and add a solution of ethyl 4-bromobutyrate (1.0 equiv) in anhydrous THF dropwise, keeping the temperature below 10 °C.[1] After addition, allow the mixture to warm to room temperature and then reflux for 3 hours.[2]
-
Work-up and Cyclization: Cool the reaction and quench by slow addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude 2,2-bis(3-methyl-2-thienyl)tetrahydrofuran.[1][2]
-
Ring Opening: To the crude tetrahydrofuran derivative, add 48% hydrobromic acid and heat at 80-90 °C for 6-8 hours.[2]
-
Final Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene.
Protocol 3: N-Alkylation of Ethyl (R)-Nipecotate to form Tiagabine Ethyl Ester
Principle: This is a standard nucleophilic substitution where the secondary amine of ethyl nipecotate displaces the bromide from the alkylating agent. A weak base is used to neutralize the HBr formed during the reaction.
Materials:
-
Ethyl (R)-nipecotate
-
4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of ethyl (R)-nipecotate (1.0 equiv) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equiv) and the 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (1.1 equiv).[3]
-
Heat the mixture to 70-80 °C and stir under a nitrogen atmosphere until TLC analysis shows consumption of the starting materials (typically 12-24 hours).
-
Cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude Tiagabine ethyl ester can be purified by column chromatography.
Protocol 4: Hydrolysis of the Ester to Yield Tiagabine
Principle: The final step is the saponification of the ethyl ester to the carboxylic acid. Lithium hydroxide or barium hydroxide are commonly used for this purpose to minimize side reactions.[4]
Materials:
-
Tiagabine ethyl ester
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Tiagabine ethyl ester (1.0 equiv) in a mixture of THF and water (e.g., 4:1).
-
Add lithium hydroxide monohydrate (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, remove the THF by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 5-6 with 1M HCl.
-
The product may precipitate out of solution. If so, collect it by filtration. If not, extract the product into a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Tiagabine. Further purification can be achieved by recrystallization.
Structure-Activity Relationship (SAR) Summary
The development of nipecotic acid derivatives has generated a wealth of SAR data, which is crucial for the rational design of new inhibitors.
| Modification Site | Observation | Impact on Activity | Reference |
| N-Substitution | Introduction of a large, lipophilic group is essential. | Increases BBB penetration and GAT-1 affinity. | [1][2] |
| Linker Chain | A 3- to 4-atom spacer between the nitrogen and the aromatic moiety is often optimal. | Influences the positioning of the lipophilic group in the transporter binding pocket. | [5] |
| Aromatic Groups | Di-aryl or bulky heterocyclic groups (e.g., thiophene, as in Tiagabine) are highly effective. | Provides strong hydrophobic interactions with the GAT-1 binding site. | [1][5] |
| Piperidine Ring | (R)-stereochemistry at the C3 position is more potent than the (S)-enantiomer. | The (R)-enantiomer has a four-fold higher potency for Tiagabine. | |
| C4-Substitution | Substitution at the C4 position has been explored but has generally led to compounds with poor to moderate activity. | May cause an unfavorable orientation within the binding site. | [5][6] |
Conclusion
The synthesis of GABA uptake inhibitors from nipecotic acid provides a flexible platform for developing CNS-active therapeutic agents. The core strategy of enhancing lipophilicity through N-alkylation has proven highly successful, leading to the development of potent and selective GAT-1 inhibitors like Tiagabine. The protocols outlined in this guide provide a comprehensive framework for the synthesis and derivatization of the nipecotic acid scaffold. By understanding the underlying chemical principles and structure-activity relationships, researchers can continue to innovate and design next-generation GABA uptake inhibitors with improved efficacy and safety profiles for the treatment of a range of neurological disorders.
References
- CN102070624A - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents.
- CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents.
-
(PDF) Tiagabine (antiepileptic) synthesis - ResearchGate. Available at: [Link]
-
Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf. Available at: [Link]
- CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine - Google Patents.
-
(PDF) Tiagabine (antiepileptic) retrosynthesis - ResearchGate. Available at: [Link]
-
21 - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Available at: [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]
-
Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors - PubMed. Available at: [Link]
- 3-Piperidinecarboxylic acid, 1-[4,4-bis(3-methyl-2-thienyl… - CymitQuimica. Available at: https://www.cymitquimica.com/base/producto/3-piperidinecarboxylic-acid-1-4-4-bis-3-methyl-2-thienyl-but-3-enyl-r-145821-59-6
-
Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. | Semantic Scholar. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate - ResearchGate. Available at: [Link]
-
Synthesis of E/Z‐(R)‐1‐[4‐(4‐Methoxyphenyl)‐4‐Phenyl‐3‐Butenyl]‐3‐Piperidinecarboxylic Acid - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v81p0232
-
Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Beilstein Journals. Available at: [Link]
-
Method for Producing High-Purity LiOH⋅H2O Using Ba(OH)2 - ResearchGate. Available at: [Link]
-
Production of Battery Grade Lithium Hydroxide Monohydrate Using Barium Hydroxide Causticizing Agent | Request PDF - ResearchGate. Available at: [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - PMC - PubMed Central. Available at: [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
Sources
- 1. CN102070624A - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 2. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
Introduction: Strategic Importance of a Key Fentanyl Analogue Intermediate
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a critical intermediate in the synthesis of new-generation, highly potent narcotic analgesics, including remifentanil and other novel fentanyl analogues.[1][2] The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to be extensively modified to fine-tune pharmacological properties such as potency, selectivity, and duration of action.[3] This document provides a detailed guide for the large-scale synthesis of this key intermediate, offering in-depth technical protocols and explaining the rationale behind the experimental choices to ensure scientific integrity and reproducibility.
The synthesis of potent opioid receptor modulators is of significant interest for the development of improved therapeutics for pain management.[3] The procedures outlined herein are designed for researchers, scientists, and professionals in drug development, providing a robust foundation for the production of this pivotal compound.
Synthetic Strategy: A Multi-Step Approach from 1-Benzylpiperidin-4-one
An efficient and optimized synthesis has been developed starting from 1-benzylpiperidin-4-one.[1][2] This multi-step process involves a series of carefully controlled reactions to build the target molecule with high purity and yield. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of the Anilino-ester Intermediate
The initial phase of the synthesis focuses on the construction of the core 4-anilino-4-carboxypiperidine structure.
Step 1: Strecker-Type Condensation
The synthesis commences with an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (generated in situ from KCN and acetic acid) to yield the corresponding anilino-nitrile.[1][2] This one-pot reaction is highly efficient, typically achieving yields of around 90%.[1][2]
Step 2: Selective Hydrolysis to the Anilino-amide
The anilino-nitrile is then selectively hydrolyzed to the anilino-amide using concentrated sulfuric acid.[1][2] The choice of concentrated sulfuric acid is critical as it facilitates the hydrolysis of the nitrile to the amide while preventing further hydrolysis to the carboxylic acid. The resulting dihydrogen sulfate salt of the amide precipitates from the reaction medium, which conveniently halts the reaction at the desired stage.[2]
Step 3: Vigorous Basic Hydrolysis and Esterification
The anilino-amide is subjected to vigorous basic hydrolysis using potassium hydroxide in a high-boiling solvent like 1,2-propylene glycol.[1][2] Following hydrolysis, the reaction mixture is acidified, and the resulting crude anilino-carboxylic acid is converted to the methyl ester by treatment with thionyl chloride and methanol.[1][2] This sequence of reactions typically provides the anilino-ester in a 40-45% yield over the three steps.[1]
Part 2: N-Acylation and Final Debenzylation
The second part of the synthesis involves the crucial N-acylation step, which is critical for the analgesic activity of the final products, followed by the removal of the protecting group.[3]
Step 4: N-Acylation with Propionyl Chloride
The N-acylation of the anilino-ester is achieved using propionyl chloride.[1][4] This reaction is a cornerstone transformation in the synthesis of fentanyl-type compounds.[5] The reaction is typically carried out in a suitable solvent such as dichloroethane and may be facilitated by the addition of a base like triethylamine to scavenge the HCl byproduct.[1] This step generally proceeds with good yields, in the range of 70-80%.[1]
Caption: Generalized mechanism of N-acylation.
Step 5: Catalytic N-Debenzylation
The final step is the catalytic N-debenzylation of the N-acylated anilido-ester to yield the target compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. This reaction is typically performed under various conditions and can be optimized to give near-quantitative yields.[1]
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1-Benzylpiperidin-4-one | ≥98% |
| Aniline | ≥99.5% |
| Potassium Cyanide | ≥97% |
| Acetic Acid | Glacial, ≥99.7% |
| Sulfuric Acid | Concentrated, 95-98% |
| Potassium Hydroxide | ≥85% |
| Thionyl Chloride | ≥99% |
| Methanol | Anhydrous, ≥99.8% |
| Propionyl Chloride | ≥98% |
| Triethylamine | ≥99.5% |
| Dichloroethane | Anhydrous, ≥99.8% |
| Palladium on Carbon (Pd/C) | 10% |
| Hydrogen Gas | High Purity |
| Standard Glassware | Round-bottom flasks, condensers, etc. |
| Magnetic Stirrer/Hotplate | |
| Rotary Evaporator | |
| High-Pressure Hydrogenator |
Protocol 1: Synthesis of 1-Benzyl-4-(N-phenylpropionylamino)piperidine-4-carboxylic acid methyl ester
-
N-Acylation Reaction Setup : To a flask equipped with a reflux condenser and a calcium chloride trap, add the anilino-ester intermediate (e.g., 8.0 g, 25 mmol) and dichloroethane (50 mL).[1]
-
Addition of Propionyl Chloride : Add propionyl chloride (e.g., 6.5 mL, 75 mmol) to the mixture.[1]
-
Reflux : Heat the mixture to reflux and stir for 3 hours.[1]
-
Base Addition : Gradually add triethylamine (e.g., 3.5 mL, 25 mmol) over 1 hour and continue stirring for an additional 2 hours.[1]
-
Work-up : Pour the reaction mixture into a 25% potassium carbonate solution (50 mL). Separate the organic layer and extract the aqueous layer with chloroform (50 mL).[1]
-
Drying and Concentration : Combine the organic layers, dry over 4A molecular sieves, and concentrate to afford the crude product.[1]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent like isopropanol.[1]
Protocol 2: Catalytic N-Debenzylation
-
Reaction Setup : In a high-pressure hydrogenation vessel, dissolve the N-acylated anilido-ester (e.g., 1.0 g) in methanol.
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 100 mg).
-
Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., ~4 atm) and stir at room temperature.[1]
-
Reaction Monitoring : Monitor the reaction by observing the drop in hydrogen pressure.[1]
-
Work-up : Upon completion, filter the reaction mixture to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the final product, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1]
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Anilino-ester intermediate | C20H24N2O2 | 324.42 | Viscous oil/Crystalline solid |
| N-Acylated anilido-ester | C23H28N2O3 | 380.48 | Solid |
| Final Product | C16H22N2O3 | 290.36 | Solid |
Characterization Data for the Final Product:
-
¹H-NMR : The proton NMR spectrum should show characteristic peaks for the propionyl group (a triplet and a quartet), the piperidine ring protons, the phenyl group protons, and the methyl ester singlet.
-
¹³C-NMR : The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and amide, and the carbons of the aromatic and aliphatic regions.
¹³C-NMR Shifts (ppm) Assignment ~175 Amide Carbonyl ~173 Ester Carbonyl ~140 Aromatic C-N ~129 Aromatic C-H ~128 Aromatic C-H ~127 Aromatic C-H ~60 Quaternary Piperidine Carbon ~52 Ester Methoxy Carbon ~49 Piperidine CH2 ~30 Propionyl CH2 | ~9 | Propionyl CH3 |
-
Mass Spectrometry (MS) : The mass spectrum should exhibit the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the final product.
Safety Considerations
-
Potassium Cyanide : Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available.
-
Propionyl Chloride and Thionyl Chloride : Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Gas : Highly flammable. Use in a well-ventilated area away from ignition sources. Ensure the hydrogenation equipment is properly maintained and operated by trained personnel.
-
General Precautions : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals.
Conclusion
The large-scale synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a well-established process that is crucial for the production of important analgesic drugs.[1][2] By following the detailed protocols and understanding the rationale behind each step, researchers and drug development professionals can confidently and safely produce this key intermediate in high yield and purity. The methodologies described herein are based on optimized and validated procedures, providing a solid foundation for further research and development in the field of opioid analgesics.
References
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
- Pradhan, A. A., et al. (2012). N-Acylation of Amines. Comprehensive Organic Synthesis II, 6, 1-38.
-
Devi, N., & Das, P. J. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
- Van Daele, P. G. H., et al. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-Piperidinyl)-N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531.
-
Varca, G. H. C., et al. (2017). Emerging Synthetic Fentanyl Analogs. Journal of Analytical Toxicology, 41(3), 1-10. [Link]
- López, M., et al. (2007).
- Janssen Pharmaceutica N.V. (2018). New intermediates for the preparation of remifentanil hydrochloride. EP3643704B1.
-
Pál, B., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(6), 7438-7456. [Link]
-
ResearchGate. (2022). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. [Link]
-
SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Kamal, A., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(7), 12784-12801. [Link]
- Janssen Pharmaceutica N.V. (1992).
-
Walz, A. J., & Hsu, F. F. (2017). SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Defense Technical Information Center. [Link]
-
Semantic Scholar. (2017). scaled-up synthesis: salts of carfentanil and remifentanil. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
- 5. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic N-Protection in Piperidine-3-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Piperidine Scaffold
The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its 3-carboxylate derivatives, such as ethyl nipecotate, are particularly valuable as versatile intermediates and chiral building blocks for synthesizing complex molecular architectures.[1][2][3][4] However, the nucleophilic secondary amine of the piperidine ring presents a significant synthetic challenge, as it can interfere with desired chemical transformations at the carboxylate group or other positions on the scaffold.[5]
To achieve chemoselectivity and enable controlled, stepwise synthesis, the temporary masking of this reactive amine with a protecting group is essential.[6][7] This guide provides a detailed overview of common N-protecting group strategies for piperidine-3-carboxylate, focusing on the causality behind experimental choices and providing field-proven protocols to empower researchers in their synthetic endeavors.
The Art of Selection: Choosing an N-Protecting Group
The selection of an appropriate protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of subsequent reaction conditions, and removable cleanly and selectively without affecting other functional groups in the molecule.[7][8] The concept of orthogonality is paramount: an orthogonal protecting group can be removed under specific conditions that do not cleave other protecting groups present in the molecule.[6][9]
This allows for the sequential deprotection and functionalization of different sites on a complex molecule. The three most common and largely orthogonal carbamate-based protecting groups for amines are Boc, Cbz, and Fmoc, each with a unique deprotection profile.[5][8]
Core Protecting Group Strategies: A Comparative Overview
| Protecting Group | Abbreviation | Introduction Reagent | Key Stability Characteristics | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base and hydrogenolysis[5] | Strong acid (e.g., TFA, HCl)[5][6][10] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions[11] | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[6][11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Stable to acid and hydrogenolysis[12] | Base (typically 20% piperidine in DMF)[6][13] |
Strategic Decision Workflow
The choice between Boc, Cbz, and Fmoc is dictated by the planned synthetic sequence. The following decision tree illustrates the logical process for selecting an appropriate N-protecting group.
Caption: A decision tree for selecting a suitable N-protecting group.
The Workhorses: Boc, Cbz, and Fmoc Protection
The Boc Group (tert-Butoxycarbonyl)
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and clean, acid-labile removal.[10] It is exceptionally stable in basic and reductive (hydrogenolysis) environments, making it orthogonal to both Fmoc and Cbz groups.[5]
Introduction of the Boc Group
The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyls of the anhydride.
Deprotection of the Boc Group
Removal of the Boc group is achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[10] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine, often as an ammonium salt.
The Cbz Group (Benzyloxycarbonyl)
Introduced in the 1930s for peptide chemistry, the Cbz group (also abbreviated as Z) is a robust protecting group stable to both acidic and basic conditions.[11] Its primary mode of cleavage is catalytic hydrogenolysis, which offers a mild and highly specific deprotection pathway.[6][11]
Introduction of the Cbz Group
The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which typically involve an aqueous base like sodium bicarbonate or sodium carbonate.[11] The amine attacks the highly reactive chloroformate, displacing the chloride ion.
Deprotection of the Cbz Group
The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[11] Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂), the benzyl C-O bond is cleaved, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[11][14] While highly effective, this method is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some nitro groups.[12] Acid-mediated deprotection using HBr in acetic acid or various HCl solutions can also be employed, though this is less common.[15][16]
The Fmoc Group (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique cleavage under mild basic conditions.[17] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[6][12]
Introduction of the Fmoc Group
The Fmoc group is introduced by reacting the amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is more stable and less prone to side reactions.[12][17]
Deprotection of the Fmoc Group
The key feature of the Fmoc group is its lability to bases.[17] The protons on the 9-position of the fluorene ring are acidic. A base, typically a secondary amine like piperidine (20% in DMF), abstracts a proton, initiating a β-elimination reaction that liberates the free amine and dibenzofulvene.[17][18][19] The piperidine also acts as a scavenger for the dibenzofulvene byproduct, preventing it from reacting with the newly deprotected amine.[13][20]
Orthogonality in Practice
The distinct deprotection requirements of Boc, Cbz, and Fmoc allow for sophisticated synthetic strategies where multiple amine or other functional groups can be managed independently.
Caption: Orthogonality of common N-protecting groups.
Experimental Protocols
The following protocols are generalized for the N-protection and deprotection of ethyl piperidine-3-carboxylate (ethyl nipecotate).[21][22] Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: N-Boc Protection of Ethyl Nipecotate
Materials:
-
Ethyl nipecotate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl nipecotate (1.0 eq) in DCM.
-
Add a base such as triethylamine (1.2 eq) or NaHCO₃ (2.0 eq).
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[1]
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc-ethyl piperidine-3-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure (TFA Method):
-
Dissolve the N-Boc protected piperidine derivative in DCM (concentration approx. 0.1-0.2 M).[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Slowly add TFA (5-10 equivalents).[10]
-
Remove the ice bath and stir at room temperature for 1-4 hours until the starting material is consumed.[10]
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected piperidine derivative.[10]
Protocol 3: N-Cbz Protection of Ethyl Nipecotate
Materials:
-
Ethyl nipecotate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane/Water or THF/Water solvent mixture
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl nipecotate (1.0 eq) in a 2:1 mixture of THF and water.[11]
-
Add NaHCO₃ (2.0 eq) to the solution and cool to 0 °C.[11]
-
Slowly add Cbz-Cl (1.1-1.5 eq) while stirring vigorously.[11]
-
Allow the reaction to warm to room temperature and stir for 4-20 hours.[11]
-
Dilute the mixture with water and extract with ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[11] Purify by silica gel column chromatography if necessary.
Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz-ethyl piperidine-3-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.[5] Caution: The catalyst can be pyrophoric and should be handled with care.
-
Place the reaction mixture under an atmosphere of H₂.[5]
-
Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.[5]
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst, ensuring the pad remains wet.[11][14]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts are volatile and easily removed.[14]
Protocol 5: N-Fmoc Protection of Ethyl Nipecotate
Materials:
-
Ethyl nipecotate
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and water
-
Diethyl ether
Procedure:
-
Dissolve ethyl nipecotate (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[12]
-
Add Fmoc-OSu (1.05 eq) and stir the reaction at room temperature for 16 hours.[12]
-
Dilute the reaction with water and adjust the pH to ~9 with additional saturated NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether to remove impurities.[12]
-
Carefully acidify the aqueous layer to pH ~1 with 1M HCl.[12]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Fmoc protected product.
Protocol 6: N-Fmoc Deprotection
Materials:
-
N-Fmoc-ethyl piperidine-3-carboxylate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to create a 20% (v/v) solution.[23]
-
Stir the reaction at room temperature. The reaction is typically very fast, often complete within 30 minutes.[12][18][20]
-
Monitor the reaction by TLC.
-
Once complete, remove the DMF and excess piperidine under high vacuum. The resulting crude product can be purified by silica gel chromatography to remove the fulvene-piperidine adduct.[24]
Conclusion
The strategic use of N-protecting groups is fundamental to the successful synthesis of complex molecules based on the piperidine-3-carboxylate scaffold. By understanding the distinct stabilities and deprotection mechanisms of the Boc, Cbz, and Fmoc groups, researchers can design elegant and efficient synthetic routes. The choice of protecting group should always be made in the context of the entire synthetic plan, leveraging the principles of orthogonality to achieve the desired chemical transformations with precision and high yield.
References
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Can we remove the fmoc group after peptide cleavage? ResearchGate. (2021, February 21). Retrieved from [Link]
-
Protecting group. Wikipedia. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Method for the fmoc group cleavage. Google Patents.
-
Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Ethyl N-Boc-piperidine-3-carboxylate. MySkinRecipes. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024, February 27). Retrieved from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. (2025, August 12). Retrieved from [Link]
-
An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. Retrieved from [Link]
- Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
Ethyl nipecotate, 96%. Scientific Laboratory Supplies. Retrieved from [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Publication Corporation. (2025, May 27). Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. (2024, June 2). Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Selective Cleavage of Cbz-Protected Amines. ResearchGate. (2025, August 10). Retrieved from [Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
- Method for preparing piperazines. Google Patents.
-
Cbz Protection - Common Conditions. Retrieved from [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl N-Boc-piperidine-3-carboxylate [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. biosynth.com [biosynth.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tdcommons.org [tdcommons.org]
- 16. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. chempep.com [chempep.com]
- 21. ETHYL NIPECOTATE synthesis - chemicalbook [chemicalbook.com]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reddit.com [reddit.com]
Application Notes & Protocols: A Comprehensive Guide to the In Vivo Analgesic Assessment of Novel Piperidine Compounds
Introduction: The Imperative for Novel Analgesics and the Role of Piperidine Scaffolds
The global challenge of managing pain effectively and safely remains a paramount concern in medicine. Existing analgesic therapies, while beneficial, are often accompanied by significant limitations, including adverse side effects, the potential for addiction, and incomplete efficacy across different pain modalities.[1] This landscape drives the urgent search for novel analgesic agents with improved therapeutic profiles.
The piperidine nucleus is a cornerstone in the development of potent analgesics.[2] Its structural presence in highly effective drugs like fentanyl and morphine highlights its importance in interacting with key targets in the central nervous system (CNS) to modulate pain.[3][4] Specifically, many piperidine-based analgesics exert their effects by acting as agonists at μ-opioid receptors, which are pivotal in the modulation of pain signals.[5][6] The development of novel piperidine compounds is a promising strategy aimed at discovering next-generation analgesics with enhanced efficacy and a more favorable safety profile.
The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[1] In vivo assays are indispensable for evaluating the physiological effects, efficacy, and potential toxicity of new chemical entities in a complex biological system. This guide provides a detailed framework and step-by-step protocols for conducting in vivo analgesic assays tailored for the evaluation of novel piperidine compounds.
Foundational Principles: Ethical Considerations and Experimental Design
Ethical Conduct in Animal Research
All research involving animals must be conducted with the highest ethical standards. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[7]
-
Replacement: When possible, non-animal alternatives should be considered.
-
Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant data.[7]
-
Refinement: Procedures must be optimized to minimize animal pain and distress.[7]
All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8][9] Researchers must be proficient in animal handling and experimental procedures to ensure the welfare of the animals.[8]
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow provides a logical progression for the in vivo assessment of novel piperidine compounds.
Figure 1: A generalized workflow for the in vivo analgesic screening of novel compounds.
In Vivo Analgesic Assays: Detailed Protocols
The selection of appropriate in vivo models is critical for characterizing the analgesic properties of novel piperidine compounds. A combination of thermal and chemical nociception models is recommended to assess both central and peripheral analgesic effects.[1][10]
Thermal Nociception Models
Thermal nociception assays are effective for evaluating centrally acting analgesics, such as opioids.[1][11]
The hot plate test measures the latency of an animal's response to a thermal stimulus, providing an indication of supraspinally organized pain responses.[1][11]
Protocol: Hot Plate Test
-
Apparatus: A hot plate analgesia meter with a heated surface maintained at a constant temperature (typically 55 ± 0.5°C) and an enclosing transparent cylinder.[12]
-
Animals: Male or female mice (20-30 g) or rats (200-250 g).[12] Animals should be acclimatized to the laboratory for at least one week before testing.[12]
-
Procedure:
-
Baseline Latency: Place each animal individually on the hot plate and start a timer.[13] Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping.[12] This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, at which point the animal is removed from the hot plate regardless of its response.[12]
-
Compound Administration: Administer the novel piperidine compound, a vehicle control, or a standard drug (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.[14]
-
-
Data Analysis: An increase in the post-treatment latency compared to the baseline and vehicle control group indicates an analgesic effect.[1] The results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).
The tail-flick test is another common method for assessing centrally mediated analgesia by measuring the latency of tail withdrawal from a radiant heat source.[1][15]
Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter that provides a focused beam of radiant heat to the animal's tail.[1][16]
-
Animals: Mice or rats, as described for the hot plate test.
-
Procedure:
-
Acclimation: Place the animal in a restrainer for a few minutes to acclimate before testing.[16][17]
-
Baseline Latency: Position the animal's tail over the radiant heat source.[16] Activate the heat source, which simultaneously starts a timer. The timer automatically stops when the animal flicks its tail away from the heat.[1] Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[15]
-
Compound Administration: Administer the test compound, vehicle, or standard drug.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.[1]
-
-
Data Analysis: A significant increase in tail-flick latency indicates an analgesic effect. Data are typically analyzed similarly to the hot plate test.
Chemical Nociception Model: Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model that is particularly sensitive to peripherally acting analgesics, but also detects central analgesics.[18][19] The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.[18][20]
Protocol: Acetic Acid-Induced Writhing Test
-
Reagents: A 0.6-1% solution of acetic acid in sterile saline.[18][20]
-
Procedure:
-
Acclimation: Allow the animals to acclimate to the observation chambers.[20]
-
Compound Administration: Pre-treat the animals with the test compound, vehicle, or a standard drug (e.g., diclofenac sodium).[20]
-
Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally.[20]
-
Observation: Immediately after acetic acid injection, place the animal in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).[20][21]
-
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.[22]
Data Presentation and Interpretation
Clear and concise data presentation is essential for the interpretation of results.
Tabular Summary of Results
| Assay | Compound | Dose (mg/kg) | Route | N | Baseline Latency (s) ± SEM | Post-Treatment Latency (s) ± SEM at Peak Effect | % MPE or % Inhibition |
| Hot Plate | Vehicle | - | i.p. | 8 | 8.2 ± 0.5 | 8.5 ± 0.6 | 1.3% |
| Morphine | 10 | i.p. | 8 | 8.1 ± 0.4 | 25.3 ± 1.8 | 78.5% | |
| Compound X | 5 | i.p. | 8 | 8.3 ± 0.6 | 15.7 ± 1.2 | 34.1% | |
| Compound X | 10 | i.p. | 8 | 8.0 ± 0.5 | 22.1 ± 1.5 | 64.1% | |
| Tail-Flick | Vehicle | - | i.p. | 8 | 2.5 ± 0.2 | 2.6 ± 0.3 | 0.8% |
| Morphine | 10 | i.p. | 8 | 2.4 ± 0.1 | 8.9 ± 0.7 | 86.7% | |
| Compound X | 10 | i.p. | 8 | 2.6 ± 0.2 | 7.5 ± 0.6 | 66.2% | |
| Writhing | Vehicle | - | i.p. | 8 | - | 45.3 ± 3.1 (writhes) | - |
| Diclofenac | 10 | i.p. | 8 | - | 15.1 ± 2.5 (writhes) | 66.7% | |
| Compound X | 10 | i.p. | 8 | - | 20.8 ± 2.8* (writhes) | 54.1% |
*p < 0.05 compared to vehicle control.
Visualizing the Experimental Workflow
Figure 2: Step-by-step experimental workflow for in vivo analgesic assays.
Preliminary Safety and Toxicological Assessment
In parallel with efficacy studies, it is crucial to monitor for any overt signs of toxicity.
Key Parameters to Monitor:
-
Behavioral Changes: Observe for signs of sedation, hyperactivity, convulsions, or abnormal grooming.[23]
-
Physiological Parameters: Monitor for changes in respiration, heart rate (if feasible), and body temperature.[23]
-
Physical Appearance: Note any changes in posture, gait, or the presence of piloerection.
-
Body Weight: Record body weight before and after the study to detect any significant changes.
Any adverse events should be meticulously recorded and considered when evaluating the overall therapeutic potential of the compound.
Conclusion
The in vivo evaluation of novel piperidine compounds is a multifaceted process that requires careful planning, ethical consideration, and precise execution of well-established analgesic assays. By employing a combination of thermal and chemical nociception models, researchers can gain a comprehensive understanding of a compound's analgesic profile. The protocols and guidelines presented here provide a robust framework for conducting these critical studies, ultimately contributing to the discovery and development of safer and more effective pain therapeutics.
References
-
American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
- Ali, H., Khan, A., Ali, A., Ahmed, S., & Khan, I. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(9), 894-906.
-
American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
- Jabeen, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical Chemistry Journal, 5(1), 1-10.
-
Norecopa. (2025). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
- Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(21), 3085-3093.
-
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
-
Jabeen, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Retrieved from [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
University of Connecticut. (n.d.). Code of Ethics for the Care and Use of Animals. Retrieved from [Link]
-
SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]
-
protocols.io. (2019). Tail Flick V.1. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
TCP. (n.d.). Tail Flick. Retrieved from [Link]
-
SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]
-
National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. Retrieved from [Link]
- Martins, M. A., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(4), 617-624.
- Menendez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 83-89.
- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
-
protocols.io. (2018). Tail-flick test. Retrieved from [Link]
- Kym, P. R., & Joshi, S. K. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Assay Guidance Manual.
- Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2 Suppl), S145-S161.
-
International Journal of Pharmaceutical and Clinical Research. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]
-
Diabetic Complications Consortium. (2004). Tail Flick Assay. Retrieved from [Link]
-
YouTube. (2021). Acetic Acid induced Writhing Method. Retrieved from [Link]
- Lee, J., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules, 29(3), 724.
- Gawade, S. P. (2008). Acetic acid induced painful endogenous infliction in writhing test on mice.
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
- Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2S), S145-S161.
- Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
-
Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]
- Stoychev, T., & Stefanova, A. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 427-432.
-
MDPI. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Retrieved from [Link]
- Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
-
Deranged Physiology. (2025). Pharmacology of opioids. Retrieved from [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. online225.psych.wisc.edu [online225.psych.wisc.edu]
- 9. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 10. criver.com [criver.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dol.inf.br [dol.inf.br]
- 14. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. protocols.io [protocols.io]
- 17. diacomp.org [diacomp.org]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 20. saspublishers.com [saspublishers.com]
- 21. youtube.com [youtube.com]
- 22. In-Vivo Models for Management of Pain [scirp.org]
- 23. nuvisan.com [nuvisan.com]
The Enduring Efficacy of Piperidine Derivatives as Organocatalysts in Knoevenagel Condensation: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation, a cornerstone of C-C bond formation in organic synthesis, continues to be a pivotal reaction for creating α,β-unsaturated compounds essential for pharmaceuticals, fine chemicals, and functional materials.[1][2] While numerous catalytic systems have been developed, the use of simple secondary amines, particularly piperidine and its derivatives, remains a highly effective, economical, and widely adopted strategy.[3][4] This application note provides an in-depth guide to the use of piperidine-based organocatalysts in the Knoevenagel condensation, offering mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings: The Dual Role of Piperidine
The catalytic prowess of piperidine in the Knoevenagel condensation stems from its ability to act as both a nucleophile and a base. The reaction proceeds through a well-elucidated pathway involving the formation of key intermediates.[5][6][7] Initially, piperidine reacts with the carbonyl compound (an aldehyde or ketone) to form a carbinolamine, which then dehydrates to generate a highly electrophilic iminium ion.[6][7] Concurrently, piperidine acts as a base, deprotonating the active methylene compound to form a nucleophilic enolate.[5] The subsequent reaction between the iminium ion and the enolate, followed by elimination of the piperidine catalyst, yields the final α,β-unsaturated product.[6][7] Theoretical studies have suggested that the formation of the iminium ion is often the rate-determining step.[6][7][8][9]
Figure 1: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
Comparative Performance of Piperidine Derivatives
While piperidine itself is a highly effective catalyst, its derivatives can offer nuanced advantages in terms of reactivity, steric hindrance, and solubility. The choice of catalyst can significantly impact reaction times and yields. Below is a comparative overview of commonly employed piperidine derivatives.
| Catalyst | Representative Aldehyde | Active Methylene Compound | Solvent | Conditions | Time (h) | Yield (%) | Reference(s) |
| Piperidine | Benzaldehyde | Malononitrile | Ethanol | Reflux | 2 | ~95 | [10] |
| 3-Methylpiperidine | Benzaldehyde | Malononitrile | Ethanol | Reflux | >2 | Slightly lower than Piperidine | [10] |
| Pyrrolidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione (TZD) | Ethanol | 78 °C | 8 | ~100 (conversion) | [11][12] |
| Piperidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione (TZD) | Ethanol | 78 °C | 8 | ~91 (conversion) | [11][12] |
| Piperidine | 4-Chlorobenzaldehyde | 4-Bromophenylacetonitrile | Ethanol | Reflux | 8 | >95 (conversion) | [1] |
Note: The performance of 3-methylpiperidine is an estimation based on structure-activity relationships, suggesting a slight decrease in efficiency due to steric factors.[10] In the case of TZD condensation, pyrrolidine demonstrated higher conversion than piperidine.[11][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting a Knoevenagel condensation using piperidine as the organocatalyst.
Protocol 1: Synthesis of 2-Benzylidenemalononitrile
This protocol outlines a standard procedure for the condensation of benzaldehyde with malononitrile.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.)
-
Malononitrile (0.66 g, 10 mmol, 1.0 equiv.)
-
Piperidine (0.085 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and malononitrile (10 mmol).[10]
-
Add ethanol (20 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (10 mol%) to the stirred solution.[13]
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[13]
-
If a precipitate forms, collect the product by filtration.[13]
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain 2-benzylidenemalononitrile. If necessary, the product can be further purified by recrystallization.
Figure 2: Experimental workflow for the synthesis of 2-benzylidenemalononitrile.
Protocol 2: Synthesis of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione
This protocol is adapted for the synthesis of a pharmaceutically relevant glitazone intermediate.[11]
Materials:
-
Thiazolidine-2,4-dione (TZD) (4 mmol, 1.0 equiv.)
-
p-Methoxybenzaldehyde (4 mmol, 1.0 equiv.)
-
Piperidine (0.8 equiv.)
-
Ethanol (60 mL)
-
125 mL Round-bottom flask
-
Heating plate with magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 125 mL round-bottom flask, add TZD (4 mmol) and p-methoxybenzaldehyde (4 mmol).[11]
-
Add ethanol (60 mL) and heat the solution to boiling (approximately 78 °C) with stirring.[11]
-
Once boiling, add piperidine (0.8 equiv.). This marks the start of the reaction time.[11]
-
Maintain the reaction at reflux and monitor its progress by taking aliquots at regular intervals for analysis (e.g., HPLC-UV).[11]
-
After the reaction is complete (as determined by monitoring), cool the mixture.
-
Crystallize the product by adding glacial acetic acid (5 mL) and water (60 mL).[11]
-
Collect the crude product by filtration.
-
Recrystallize the crude product to obtain the pure (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.[11]
Conclusion
Piperidine and its derivatives continue to be indispensable organocatalysts for the Knoevenagel condensation due to their high efficiency, operational simplicity, and cost-effectiveness. A thorough understanding of the reaction mechanism allows for rational catalyst selection and optimization of reaction conditions. The protocols provided herein serve as a robust starting point for researchers engaged in the synthesis of a wide array of α,β-unsaturated compounds. While piperidine is a powerful tool, for certain applications or in jurisdictions with regulatory controls, exploring alternatives like pyrrolidine may offer comparable or even superior results.[10][11][12] Careful consideration of substrate scope, catalyst loading, and reaction parameters will ultimately lead to successful and efficient synthetic outcomes.
References
- A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts - Benchchem.
- Application Notes and Protocols for Piperidine-Mediated Reactions - Benchchem.
- Knoevenagel Condensation - J&K Scientific LLC.
- Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile - Benchchem.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers.
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - ResearchGate.
- Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - NIH.
- InBr3-Catalyzed Synthesis of Highly Functionalized Piperidines and Benzo[a]Pyrano[2,3-c] Phenazines - Taylor & Francis.
- recent developments in knoevenagel condensation reaction: a review.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - ACS Publications.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. - Semantic Scholar.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - MDPI.
- Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | Request PDF - ResearchGate.
- Knoevenagel Condensation | Chem-Station Int. Ed.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Piperidines in Drug Discovery
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery, celebrated for its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Its significance is underscored by its presence in over 70 commercially available drugs, targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] The versatility of the piperidine ring lies in its three-dimensional, sp³-rich structure, which allows for precise spatial orientation of substituents to interact effectively with complex biological targets.[2][4] This contrasts with flat, two-dimensional aromatic systems, offering improved physicochemical properties such as solubility, metabolic stability, and oral bioavailability.[2][5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for accessing substituted piperidines. We will delve into the mechanistic rationale behind various methodologies, from classical approaches to cutting-edge catalytic systems, and provide detailed, actionable protocols for their implementation in a drug discovery setting.
Strategic Approaches to Piperidine Synthesis: A Chemist's Decision Tree
The synthesis of a specifically substituted piperidine is not a one-size-fits-all endeavor. The choice of synthetic route is dictated by several factors, including the desired substitution pattern (at nitrogen, C2, C3, or C4), the required stereochemistry, and the overall complexity of the target molecule. Below, we explore several robust and widely adopted strategies.
Functionalization of Pre-formed Pyridine Rings
One of the most direct conceptual pathways to piperidines is the reduction of readily available pyridine precursors.[3][7] However, the high aromatic stability of the pyridine ring presents a significant challenge, often requiring harsh reaction conditions.[7] Modern advancements in catalysis have provided milder and more selective solutions.
a. Catalytic Hydrogenation: Transition-metal-catalyzed hydrogenation is a fundamental method for the complete saturation of the pyridine ring.[3] Catalysts based on rhodium, ruthenium, iridium, and palladium are commonly employed.[3] The choice of catalyst and conditions can influence the stereochemical outcome, particularly with substituted pyridines.
A significant breakthrough in this area is the development of asymmetric reduction methods. For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine can induce chirality in the final piperidine product with excellent diastereo- and enantioselectivity.[8][9] This method cleverly uses a transamination mechanism, offering a powerful tool for accessing valuable chiral piperidines.[8][9]
b. Chemo-enzymatic Dearomatization: Harnessing the exquisite selectivity of enzymes offers a green and efficient alternative for asymmetric synthesis.[10] A powerful chemo-enzymatic approach involves the chemical activation of pyridines, followed by a stereoselective one-pot cascade using amine oxidases and ene-imine reductases.[10] This strategy provides access to stereo-defined 3- and 3,4-substituted piperidines, which are key intermediates for antipsychotic drugs like Preclamol.[10][11]
Cyclization Strategies: Building the Ring from Acyclic Precursors
Constructing the piperidine ring from linear precursors is a highly versatile approach that allows for the introduction of substituents at various positions with good control.
a. Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds is a robust and widely used method for piperidine synthesis.[12][13] This "one-pot" reaction typically involves the cascade formation of an imine followed by reduction to form the C-N bonds of the ring.[12] Sugar-derived dicarbonyls are popular starting materials as they provide inherent stereochemical control.[12][13]
Protocol 1: General Procedure for Double Reductive Amination (DRA) of a Sugar-Derived Dicarbonyl
This protocol is a generalized representation based on the principles of DRA for synthesizing polyhydroxypiperidines.[12]
Materials:
-
Sugar-derived dicarbonyl compound (1.0 equiv)
-
Amine source (e.g., benzylamine, ammonium acetate) (1.0-1.5 equiv)
-
Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Acid catalyst (e.g., Acetic acid, optional)
Procedure:
-
Dissolve the sugar-derived dicarbonyl compound (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the amine source (1.0-1.5 equiv) to the solution. If using an amine salt, a base may be required to liberate the free amine.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the intermediate imine/enamine.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the reducing agent (e.g., NaBH₃CN, 1.5-2.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
b. Ring-Closing Metathesis (RCM): Olefin metathesis has revolutionized the synthesis of cyclic compounds.[14][15] RCM of diene-containing amine precursors using ruthenium-based catalysts (e.g., Grubbs' catalysts) is a powerful method for constructing the tetrahydropyridine core, which can then be reduced to the corresponding piperidine.[14][16] This strategy is particularly useful for synthesizing complex and polycyclic piperidine alkaloids.[15][16]
Diagram: Ring-Closing Metathesis Workflow
Caption: Workflow for piperidine synthesis via RCM.
c. Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a direct route to tetrahydropyridine derivatives.[17][18] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, which involves an electron-poor aza-diene and an electron-rich dienophile, is particularly effective for creating highly substituted piperidine precursors.[17][19] This reaction can often be performed under catalyst-free conditions, making it an environmentally friendly option.[19]
Modern Catalytic Approaches for Asymmetric Synthesis and C-H Functionalization
The demand for enantiomerically pure piperidines has driven the development of sophisticated catalytic methods.
a. Asymmetric Catalysis: Asymmetric catalysis is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological activities.[20] Rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with arylboronic acids have emerged as a powerful method for synthesizing enantioenriched 3-substituted piperidines, including precursors to drugs like Niraparib.[11][21] Another innovative strategy involves interrupting the classical Hofmann-Löffler-Freytag (HLF) reaction with a chiral copper catalyst to achieve an enantioselective δ C-H cyanation of acyclic amines, which can then be cyclized to chiral piperidines.[22]
b. C-H Functionalization: Directly converting C-H bonds into C-C or C-heteroatom bonds is a highly atom-economical and efficient strategy. Recent innovations combine biocatalytic C-H oxidation with radical cross-coupling to functionalize the piperidine ring.[23][24] In this two-step process, an enzyme first selectively installs a hydroxyl group on the piperidine scaffold, which then serves as a handle for subsequent nickel-electrocatalyzed radical cross-coupling to form new C-C bonds.[4][23] This modular approach dramatically simplifies the synthesis of complex piperidines, reducing step counts from as many as 7-17 steps down to 2-5.[23]
Diagram: Biocatalytic C-H Oxidation and Radical Cross-Coupling
Caption: A modular two-step C-H functionalization strategy.
N-Functionalization of the Piperidine Ring
Modifying the nitrogen atom of the piperidine ring is a common strategy in drug design to modulate properties like basicity, lipophilicity, and receptor interactions.
a. N-Alkylation: Direct N-alkylation with alkyl halides is a straightforward method. The reaction typically proceeds by nucleophilic substitution, and the use of a base like K₂CO₃ can facilitate the reaction by neutralizing the acid formed.[25]
b. N-Arylation (Buchwald-Hartwig Amination): The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the N-arylation of piperidines.[26] This reaction is tolerant of a wide range of functional groups and is particularly valuable for coupling sterically hindered amines with aryl halides. The choice of palladium catalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields.[26]
Protocol 2: Buchwald-Hartwig N-Arylation of a Substituted Piperidine
This protocol is adapted from a general procedure for the N-arylation of a sterically hindered anilinopiperidine.[26]
Materials:
-
Substituted piperidine (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the substituted piperidine (1.0 equiv), aryl halide (1.2 equiv), palladium pre-catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (5-10 mL per mmol of the limiting reagent) via syringe.
-
Reaction: Seal the flask/vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated piperidine.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Applications |
| Pyridine Hydrogenation | Atom economical; readily available starting materials. | Often requires harsh conditions; stereocontrol can be challenging. | Bulk synthesis of simple piperidines. |
| Asymmetric Transfer Hydrogenation | Excellent enantioselectivity; mild conditions.[8] | Requires activation as pyridinium salt; catalyst can be expensive. | Synthesis of chiral piperidines for APIs. |
| Reductive Amination | Versatile; good for poly-substituted systems; one-pot procedure.[12] | Requires suitable dicarbonyl precursors; stereocontrol depends on substrate. | Synthesis of iminosugars and polyhydroxylated piperidines. |
| Ring-Closing Metathesis (RCM) | Excellent for macrocycles and complex rings; tolerant of many functional groups.[15] | Requires diene precursors; expensive Ru catalysts. | Natural product synthesis; complex scaffolds. |
| Aza-Diels-Alder | Convergent; can be catalyst-free; good for highly substituted systems.[17][19] | Substrate scope can be limited by electronic requirements. | Rapid assembly of tetrahydropyridine cores. |
| Biocatalytic C-H Functionalization | High selectivity; green chemistry; simplifies complex syntheses.[4][23] | Requires specific enzymes; scalability can be a challenge. | Late-stage functionalization; modular synthesis of complex analogs. |
| Buchwald-Hartwig Amination | Broad substrate scope; high functional group tolerance.[26] | Palladium catalyst can be expensive; requires inert conditions. | N-arylation for SAR studies and lead optimization. |
Conclusion and Future Outlook
The synthesis of substituted piperidines remains a vibrant and evolving field, driven by the insatiable demand for novel therapeutics in drug discovery. While classical methods like reductive amination and pyridine hydrogenation continue to be valuable, the future lies in the development of more efficient, selective, and sustainable catalytic strategies. The rise of biocatalysis, C-H functionalization, and asymmetric catalysis is enabling chemists to access previously unattainable chemical space with greater ease and precision.[10][22][23] These advanced methodologies not only accelerate the synthesis of complex drug candidates but also promote greener and more cost-effective manufacturing processes. As our understanding of catalysis deepens, we can expect even more powerful tools to emerge for the construction of this privileged heterocyclic scaffold, further cementing the role of the piperidine ring as a cornerstone of medicinal chemistry.
References
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). ScienceDaily.
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022). New Journal of Chemistry.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). BenchChem.
- Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. American Chemical Society.
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022).
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. Organic & Biomolecular Chemistry.
- Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. BenchChem.
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022). New Journal of Chemistry.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatiz
- The Role of Piperidine Derivatives in Medicinal Chemistry. PharmaBlock.
- The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery. (2025). BenchChem.
- The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025). Autech.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022).
- Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. (2025).
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993).
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2009). PMC - NIH.
- Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022).
- Representative 2‐substituted piperidine‐containing pharmaceuticals.
- RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. (2011). Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). PMC - NIH.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. (2016).
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University.
- Synthesis of Tetrahydropyridines by an Aza-Diels–Alder Reaction. (2011). Synfacts.
- Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PubMed Central.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. (2016). PubMed.
- Show how to synthesize the following amines from the indicated starting materials by reductive amin
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025).
- Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-met
- Procedure for N-alkylation of Piperidine? (2017).
- Ring-closing met
- Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. (1995). The Journal of Organic Chemistry.
- Approaches to α-functionalization of piperidines by C H...
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. soc.chim.it [soc.chim.it]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. sciencedaily.com [sciencedaily.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Preparation of Chiral Piperidine Derivatives in Pharmaceutical Development
Introduction: The Significance of Chirality in Piperidine-Based Pharmaceuticals
The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for three-dimensional diversification, which is crucial for specific interactions with biological targets.[4][5] However, the introduction of stereocenters into the piperidine ring elevates the complexity and potential therapeutic value of these molecules. Enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.[4] Therefore, the precise control of stereochemistry during the synthesis of piperidine derivatives is not merely an academic challenge but a critical necessity in the development of safe and effective medicines.[6]
This guide provides an in-depth exploration of key methodologies for the preparation of enantioenriched piperidine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed, field-proven protocols, and present analytical techniques for the crucial validation of enantiomeric purity.
Strategic Approaches to Chiral Piperidine Synthesis
The synthesis of chiral piperidines can be broadly categorized into three main strategies: asymmetric synthesis, resolution of racemic mixtures, and the chiral pool approach. The choice of strategy is often dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to directly generate the desired enantiomer in excess over its mirror image. This is often the most elegant and atom-economical approach.
One of the most direct routes to chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors.[7] However, the aromaticity of the pyridine ring presents a significant challenge for hydrogenation.[8] To overcome this, strategies often involve the activation of the pyridine ring, for instance, by forming pyridinium salts, which are more susceptible to reduction.[7][8]
Causality Behind Experimental Choices: The choice of catalyst is paramount in achieving high enantioselectivity. Iridium and rhodium complexes bearing chiral phosphine ligands are frequently employed.[8][9] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate. The selection of the activating group on the pyridine nitrogen and the reaction conditions (solvent, pressure, temperature) are also critical variables that must be optimized for each specific substrate.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts
This protocol describes a general procedure for the enantioselective hydrogenation of a 2-substituted N-benzylpyridinium salt to the corresponding chiral piperidine.[10]
Materials:
-
2-Substituted pyridine
-
Benzyl bromide (BnBr)
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., MeO-BoQPhos)
-
Iodine (I₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol (MeOH)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure autoclave
Procedure:
-
Activation (Formation of Pyridinium Salt):
-
In a round-bottom flask, dissolve the 2-substituted pyridine (1.0 eq) in anhydrous DCM.
-
Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
The formation of the pyridinium salt can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzylpyridinium salt, which can often be used directly in the next step.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, charge a glass liner for the autoclave with the N-benzylpyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5-2 mol%), and the chiral ligand (1.1-4.4 mol% relative to Ir).
-
Add anhydrous methanol as the solvent.
-
Seal the liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar) and stir at the optimized temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction by taking aliquots and analyzing by chiral HPLC or GC.
-
-
Deprotection (Removal of the Benzyl Group):
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and add 10% Pd/C (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched piperidine derivative.
-
Data Presentation:
| Substrate (2-Substituted Pyridine) | Chiral Ligand | Enantiomeric Ratio (er) | Yield (%) | Reference |
| 2-Methylpyridine | MeO-BoQPhos | 93:7 | N/A | [10] |
| 2-Phenethylpyridine | MeO-BoQPhos | 88:12 | N/A | [10] |
| 2-(TBS-oxymethyl)pyridine | MeO-BoQPhos | 82:18 | N/A | [10] |
Nature's catalysts, enzymes, offer unparalleled selectivity under mild conditions.[11] Biocatalytic and chemo-enzymatic approaches are gaining prominence as sustainable methods for chiral piperidine synthesis.[11][12]
Causality Behind Experimental Choices: Enzymes like transaminases, amine oxidases, and ene imine reductases (EneIREDs) can be used in cascade reactions to convert simple achiral precursors into complex chiral piperidines.[11][13][14][15][16] The choice of enzyme and the design of the cascade are crucial for success. For instance, a transaminase can be used to generate a chiral amine, which then undergoes an intramolecular cyclization.[14] Alternatively, an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined piperidines.[11]
Protocol 2: Chemo-enzymatic Synthesis of a Chiral 3-Substituted Piperidine
This protocol outlines a one-pot chemo-enzymatic cascade involving an amine oxidase and an ene imine reductase for the asymmetric dearomatization of an activated pyridine.[11]
Materials:
-
N-substituted tetrahydropyridine precursor
-
6-Hydroxy-D-nicotine oxidase (6-HDNO) or a suitable amine oxidase
-
Ene imine reductase (EneIRED)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of phosphate buffer containing glucose (e.g., 100 mM).
-
Add NADP⁺ (e.g., 1 mM) and glucose dehydrogenase (e.g., 1 mg/mL) for cofactor regeneration.
-
Add the N-substituted tetrahydropyridine precursor (e.g., 10 mM), potentially dissolved in a minimal amount of a co-solvent like DMSO.
-
Initiate the reaction by adding the amine oxidase (e.g., 0.5 mg/mL) and the ene imine reductase (e.g., 1 mg/mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
The pH may need to be monitored and adjusted periodically.
-
Monitor the progress of the reaction by taking samples and analyzing them by HPLC or GC, using a chiral column to determine enantiomeric excess.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting chiral piperidine derivative by flash column chromatography.
-
Visualization of Synthetic Workflow:
Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.
Resolution of Racemic Mixtures
When a direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture can be a viable alternative. This involves separating the two enantiomers of a pre-synthesized racemic piperidine derivative.
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched.[17]
Causality Behind Experimental Choices: The success of a kinetic resolution depends on a high selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. Chiral acylation catalysts, often in combination with a chiral reagent, can be highly effective for the kinetic resolution of chiral amines.[17] The reaction is typically stopped at around 50% conversion to obtain the unreacted starting material and the acylated product in high enantiomeric excess.
Protocol 3: Kinetic Resolution of a 2,3-Disubstituted Piperidine via Enantioselective Acylation
This protocol is based on the kinetic resolution of disubstituted piperidines using a chiral hydroxamic acid and an N-heterocyclic carbene (NHC) catalyst.[17]
Materials:
-
Racemic 2,3-disubstituted piperidine
-
Chiral hydroxamic acid (as the resolving agent)
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., an imidazolium salt)
-
Base (e.g., potassium bis(trimethylsilyl)amide, KHMDS)
-
Acylating agent (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., THF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried, inert-atmosphere flask, dissolve the chiral hydroxamic acid (0.5-0.6 eq) and the NHC precatalyst (5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the base (e.g., KHMDS, 1.0 M in THF) dropwise to generate the active catalyst.
-
In a separate flask, dissolve the racemic piperidine (1.0 eq) and the acylating agent (e.g., acetic anhydride, 0.5-0.6 eq) in anhydrous THF.
-
-
Resolution Reaction:
-
Slowly add the solution of the piperidine and acylating agent to the catalyst solution at low temperature.
-
Stir the reaction mixture at the low temperature for the optimized time (typically several hours).
-
Monitor the reaction progress and enantiomeric excess of the remaining starting material by chiral HPLC.
-
-
Work-up and Separation:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Separate the unreacted, enantioenriched piperidine from the acylated product by flash column chromatography.
-
Data Presentation:
| Piperidine Substrate | Selectivity Factor (s) | ee of Unreacted Amine (%) | ee of Acylated Product (%) | Reference |
| cis-2-methyl-3-phenylpiperidine | 52 | >99 (at 55% conversion) | 91 | [17] |
| trans-2-methyl-3-phenylpiperidine | 1.8 | N/A | N/A | [17] |
Analytical Validation: Ensuring Enantiomeric Purity
The synthesis of a chiral piperidine is incomplete without rigorous analytical validation of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[18][19]
Chiral HPLC Analysis
Causality Behind Experimental Choices: Chiral stationary phases, often based on polysaccharides like cellulose or amylose derivatives, create a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation.[18] The choice of the CSP, mobile phase composition (normal phase or reversed phase), and detector are critical for achieving good resolution. For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active reagent can be employed to enhance detection.[18][20]
Protocol 4: Direct Chiral HPLC Analysis of 2-Piperidinemethanol
This protocol describes a direct method for the separation of 2-piperidinemethanol enantiomers using a polysaccharide-based CSP.[18]
Materials:
-
Racemic 2-piperidinemethanol standard
-
Sample of synthesized 2-piperidinemethanol
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (DEA)
-
Chiral HPLC column (e.g., a polysaccharide-based column)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the desired ratio (e.g., 80:20:0.1 v/v/v).
-
Degas the mobile phase before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (if detectable) or an alternative detector like a charged aerosol detector (CAD) or mass spectrometer (MS).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
Visualization of Analytical Workflow:
Caption: Workflow for chiral HPLC analysis.
Conclusion
The preparation of chiral piperidine derivatives is a dynamic field with a diverse array of synthetic tools at the disposal of the modern medicinal chemist. From the atom economy of asymmetric catalysis to the green efficiency of biocatalysis and the practicality of kinetic resolution, the choice of method can be tailored to the specific needs of a drug discovery program. The protocols and insights provided in this guide are intended to serve as a practical resource for the synthesis and analysis of these vital pharmaceutical building blocks, ultimately contributing to the development of novel and improved therapeutics.
References
-
Jones, B. A., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Taday, F., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. [Link]
-
Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]
-
Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(10), 1338-1341. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Southern University of Science and Technology. [Link]
-
Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]
-
Rovis, T., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]
-
He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
-
Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. [Link]
-
Chen, Y-C., et al. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]
-
Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. NIH Public Access. [Link]
-
Various Authors. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]
-
Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. [Link]
-
Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. ResearchGate. [Link]
-
O'Brien, P., et al. (2006). Stereodivergent Diversity Oriented Synthesis of Piperidine Alkaloids. Semantic Scholar. [Link]
-
Smith, A. B., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH Public Access. [Link]
-
Bonjoch, J., & Solé, D. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Chemistry–A European Journal. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2019). Representative 2‐substituted piperidine containing natural products. ResearchGate. [Link]
-
Carling, R. W., & Leeson, P. D. (1990). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. [Link]
-
Chen, Q-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
-
Xiao, J., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]
-
Various Authors. (2014). Piperidine as an organocatalyst. ResearchGate. [Link]
-
Kant, J. L., & de Vries, J. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Various Authors. (2018). Examples of natural products and pharmaceutical drugs containing a... ResearchGate. [Link]
-
Palomo, C., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. NIH Public Access. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]
-
Chen, Q-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
-
Wang, J., et al. (2019). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications. [Link]
-
Various Authors. (2014). Asymmetric synthesis of fused piperidine derivatives via IEDHDA and... ResearchGate. [Link]
-
Comins, D. L. (2013). Henry–Nef reaction: a practical and versatile chiral pool route to 2-substituted pyrrolidine and piperidine alkaloids. R Discovery. [Link]
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Laudo, L. T. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Laudo, L. T. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Semantic Scholar. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 13. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 15. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Streamlining Piperidine Scaffold Synthesis via Multi-Component Reactions
Introduction: The Strategic Importance of Piperidines and MCRs
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] This "privileged scaffold" is present in a remarkable number of pharmaceuticals, including treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and the capacity to cross the blood-brain barrier.[1][2] The conformational flexibility of the piperidine ring also allows for precise three-dimensional orientation of substituents, enabling fine-tuned interactions with biological targets.[2][5]
Traditionally, the synthesis of complex, polysubstituted piperidines involves lengthy, multi-step sequences. Multi-component reactions (MCRs) offer a powerful and efficient alternative.[6] By combining three or more starting materials in a single, one-pot operation, MCRs build molecular complexity rapidly, reduce waste, and minimize purification steps.[7] This convergence and operational simplicity make MCRs an ideal strategy for generating diverse libraries of piperidine-based compounds for drug discovery and development.[7][8]
This technical guide provides detailed protocols and mechanistic insights for two powerful MCRs used to synthesize piperidine and tetrahydropyridine scaffolds: the Petasis-Borono Mannich (PBM) Reaction and the Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction .
Featured Application I: The Petasis-Borono Mannich (PBM) Reaction
The Petasis Reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), and an organoboronic acid to produce substituted amines, including valuable α-amino acids.[9][10] Its mild conditions and tolerance for a wide variety of functional groups make it a highly versatile tool in organic synthesis.[10][11]
Mechanism and Rationale
The reaction proceeds through a series of equilibria.[9] The amine and aldehyde first condense to form an iminium ion. Concurrently, the boronic acid reacts with the hydroxyl group of the aldehyde (or another Lewis basic site) to form a reactive "ate" complex. The key, irreversible step is the intramolecular transfer of the organic group from the boron atom to the electrophilic iminium carbon, forming the new carbon-carbon bond.[12] This final, irreversible step drives the entire sequence to completion.[9]
Caption: Simplified workflow of the Petasis-Borono Mannich reaction.
Protocol: Synthesis of an N-Substituted Piperidine-2-Carboxylic Acid Derivative
This protocol describes a representative Petasis reaction for synthesizing a piperidine-based α-amino acid, a valuable building block in peptidomimetics and drug design.
Materials:
-
Piperidine (1.0 equiv)
-
Glyoxylic acid monohydrate (1.1 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equiv) and anhydrous DCM. Stir the solution at room temperature.
-
Addition of Aldehyde: Add glyoxylic acid monohydrate (1.1 equiv) to the stirring solution. The mixture may become heterogeneous.
-
Addition of Boronic Acid: Add 4-methoxyphenylboronic acid (1.2 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Refluxing is necessary to drive the initial equilibria towards the formation of the reactive intermediates. The reaction is often run in solvents like DCM or EtOH.[9]
-
-
Work-up: After completion, cool the reaction to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The crude product is often a salt. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography after conversion to the free base or ester form, if necessary.
Data and Optimization
The Petasis reaction is known for its broad substrate scope. The following table summarizes typical component variations.
| Amine Component | Carbonyl Component | Boronic Acid Component | Typical Yield |
| Piperidine | Glyoxylic Acid | Arylboronic Acids | Good to Excellent |
| Morpholine | Glyoxylic Acid | Vinylboronic Acids | Good |
| Pyrrolidine | Salicylaldehydes | Heteroarylboronic Acids | Moderate to Good |
| Chiral Amines | α-Hydroxy Aldehydes | Alkenylboronic Acids | Good (Diastereoselective) |
Table 1: Representative Substrate Scope for the Petasis Reaction. Yields are highly dependent on specific substrates and conditions.[11][13]
Featured Application II: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction
The Aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered nitrogen heterocycles, including tetrahydropyridines.[14] The inverse-electron-demand variant (IEDDA) is particularly useful, involving the reaction of an electron-poor aza-diene with an electron-rich dienophile (e.g., an enol ether or vinylindole).[14][15] This strategy provides access to highly substituted ring systems that are central to many bioactive molecules.[14]
Mechanism and Rationale
The key to this reaction is the in situ generation of a reactive, electron-poor aza-diene (an α,β-unsaturated imine or similar species). This is often achieved by treating an α-halogeno hydrazone with a base. The generated aza-diene then rapidly undergoes a cycloaddition with an electron-rich alkene. The reaction typically proceeds through a concerted mechanism, allowing for a high degree of stereocontrol.[14]
Caption: General workflow for the IEDDA synthesis of tetrahydropyridines.
Protocol: Synthesis of a Fused Polycyclic Tetrahydropyridazine
This protocol outlines the synthesis of a tetrahydropyridazine scaffold, a close relative of piperidines, via an IEDDA reaction.
Materials:
-
α-Halogeno hydrazone (1.0 equiv)
-
3-Vinylindole (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, syringe
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Add the α-halogeno hydrazone (1.0 equiv) and anhydrous DCM to a dry round-bottom flask under an inert atmosphere.[14]
-
Addition of Dienophile: Add the 3-vinylindole (1.2 equiv) to the solution and stir.
-
Initiation: Cool the mixture to 0 °C using an ice bath.
-
Causality Note: Cooling the reaction helps to control the exothermicity of the base addition and can improve the diastereoselectivity of the cycloaddition.
-
-
Base Addition: Add the triethylamine (1.5 equiv) dropwise via syringe over 5-10 minutes. The base initiates the reaction by forming the reactive azoalkene (aza-diene).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the consumption of starting materials by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure tetrahydropyridazine product.
Data and Optimization
The IEDDA reaction is highly versatile, with a broad scope for both the aza-diene precursor and the dienophile. Asymmetric variants using chiral catalysts have also been successfully developed.
| Aza-Diene Precursor | Dienophile | Catalyst | Typical Yield | ee (%) |
| Aryl α-bromo hydrazone | 3-Vinylindole | Chiral Guanidine | High | >95 |
| Acyl α-chloro hydrazone | Enol Ether | None (Thermal) | Good | N/A |
| Aryl α-bromo hydrazone | Styrene | Chiral Lewis Acid | Moderate | >90 |
| Alkyl α-chloro hydrazone | Indene | None (Thermal) | Good | N/A |
Table 2: Representative Scope of the IEDDA Reaction for Tetrahydropyridine Synthesis. Data synthesized from representative literature.[14]
Conclusion
Multi-component reactions represent a paradigm shift in the synthesis of complex molecules like substituted piperidines. The Petasis-Borono Mannich and Inverse-Electron-Demand Aza-Diels-Alder reactions are prime examples of this efficiency, enabling the rapid construction of diverse molecular scaffolds from simple, readily available starting materials. By providing direct access to novel chemical space, these MCRs empower researchers and drug development professionals to accelerate the discovery of next-generation therapeutics built upon the privileged piperidine core.
References
- Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. Benchchem.
- The Role of Piperidine Derivatives in Medicinal Chemistry. Dakenchem.
- The Significance of Piperidine Derivatives in Modern Drug Discovery. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PubMed Central (PMC).
- Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. ResearchGate.
- Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition.
- The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Benchchem.
- Multicomponent reactions for the synthesis of complex piperidine scaffolds. PubMed.
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PubMed Central (PMC).
- Petasis Reaction. Organic Chemistry Portal.
- A General Three-Component Alkyl Petasis Boron–Mannich Reaction. PubMed Central (PMC).
- Cycloaddition/ Diels-Alder Approaches. WordPress.
- Petasis reaction. Wikipedia.
- The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI.
- Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction. ChemRxiv.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multicomponent reactions for the synthesis of complex piperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent reactions for the synthesis of complex piperidine scaffolds. | Semantic Scholar [semanticscholar.org]
- 9. Petasis Reaction [organic-chemistry.org]
- 10. Petasis reaction - Wikipedia [en.wikipedia.org]
- 11. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years | MDPI [mdpi.com]
- 13. A General Three-Component Alkyl Petasis Boron–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Piperidine-3-Carboxylate Synthesis
Welcome to the technical support center for the synthesis and optimization of methyl piperidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate. Here, we move beyond simple protocols to explore the underlying principles of the synthesis, helping you troubleshoot common issues and rationally optimize your reaction for higher yield and purity.
The most prevalent and industrially scalable route to this compound is the catalytic hydrogenation of methyl nicotinate. This process, while conceptually straightforward, involves a number of critical parameters that can significantly impact the reaction's outcome. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific, common problems encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of methyl nicotinate.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge that can stem from several sources. A systematic approach is crucial to identify the root cause.
Primary Causes & Solutions:
-
Catalyst Activity and Selection: The heart of the reaction is the catalyst. Its activity can be compromised or it may be ill-suited for the transformation.
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity over time. Ensure you are using a fresh batch of catalyst, or consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1]
-
Catalyst Poisoning: Trace impurities in your starting material or solvent, particularly sulfur or nitrogen compounds, can poison precious metal catalysts.[2] Ensure high-purity methyl nicotinate and solvents.
-
Incorrect Catalyst Choice: Different catalysts offer varying levels of activity and selectivity. While Palladium on Carbon (Pd/C) is common, Rhodium (Rh) or Ruthenium (Ru) catalysts can be more effective for hydrogenating pyridine rings, especially under milder conditions.[3] Raney Nickel is a cost-effective option for large-scale reactions but can be less selective and requires careful handling.[4]
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: The reduction of the aromatic pyridine ring is often the rate-limiting step and requires sufficient hydrogen pressure. If you are operating at atmospheric pressure, consider moving to a high-pressure reactor (Parr shaker, autoclave) to increase the hydrogen concentration on the catalyst surface.
-
Suboptimal Temperature: The reaction can be highly sensitive to temperature.[1] Low temperatures may lead to slow or incomplete conversion, while excessively high temperatures can promote side reactions and catalyst degradation. An optimal range is typically between room temperature and 100°C, depending on the catalyst and pressure.
-
Inadequate Agitation: In a heterogeneous catalysis system, efficient mixing is vital to ensure contact between the substrate, hydrogen gas, and the solid catalyst. Increase the stirring rate to overcome potential mass transfer limitations.
-
-
Solvent Choice:
-
The solvent plays a critical role in substrate solubility and can influence catalyst activity.[2] Common choices include methanol, ethanol, and acetic acid. Using an acidic solvent like glacial acetic acid can prevent the basic piperidine product from adsorbing to and deactivating the catalyst surface.[5]
-
Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Side products can complicate purification and reduce the yield of your desired product. The most common side reactions are over-reduction and N-alkylation.
Troubleshooting Workflow for Side Products
Sources
Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the synthesis of piperidine and its derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing pharmaceutical research.[1] This resource provides in-depth, field-proven insights to help you navigate the complexities of piperidine synthesis and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My final piperidine product is yellow. What causes this and how can I purify it?
A: A yellow discoloration in piperidine is typically due to the formation of oxidation products. While minor oxidation may not impact all downstream applications, high-purity compounds require purification.
-
Cause: Exposure to air and light can lead to the formation of colored impurities.
-
Solution: The most effective purification method is distillation. To prevent future discoloration, it is best practice to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]
Q2: I'm having difficulty separating piperidine from unreacted pyridine starting material by distillation. Why is this happening?
A: This is a common challenge due to the formation of an azeotropic mixture.
-
Cause: Piperidine and pyridine form a constant-boiling azeotrope, which consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C.[2] This makes complete separation by fractional distillation alone nearly impossible.
-
Solution: To break the azeotrope, consider azeotropic distillation with water. A more effective chemical separation involves selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not. This allows for the separation of the solid salt by filtration.[2]
Q3: During N-alkylation of my piperidine, I'm observing a significant amount of a water-soluble byproduct. What is it and how can I prevent it?
A: This is a classic case of over-alkylation, leading to the formation of a quaternary ammonium salt.
-
Cause: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[3] This is especially problematic when using highly reactive alkylating agents (e.g., methyl iodide) or an excess of the alkylating agent.[3]
-
Solution: To minimize over-alkylation, slowly add the alkylating agent (1.0 equivalent) to a solution of the piperidine derivative (1.1 to 1.2 equivalents) using a syringe pump.[3][4] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3] Alternatively, reductive amination is an excellent method that avoids the formation of quaternary ammonium salts altogether.[3]
Q4: My reductive amination reaction to form a piperidine is sluggish or failing. What are the likely causes?
A: Several factors can impede a reductive amination reaction.
-
Cause: The formation of the key iminium ion intermediate is pH-dependent, typically optimal under mildly acidic conditions (pH 4-6).[5] If the reaction mixture is too acidic or basic, the reaction will be slow or fail. Additionally, borohydride-based reducing agents are moisture-sensitive and can decompose.[5]
-
Solution: Optimize the pH with an additive like acetic acid.[5] Ensure all glassware is dry and use anhydrous solvents. Consider a pH-tolerant reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is also selective for the iminium ion over the starting carbonyl compound.[3][5][6]
Troubleshooting Guides for Specific Synthetic Routes
Reduction of Pyridine Derivatives
The catalytic hydrogenation of pyridine is a common industrial method for producing piperidines.[7][8] However, it is not without its challenges.
Issue: Over-reduction and Ring Opening
-
Symptoms: Formation of pentylamines and other linear byproducts, leading to reduced yield of the desired piperidine.[9]
-
Causality: This side reaction, known as hydrogenolysis, involves the cleavage of the C-N bond in the piperidine ring after its formation.[9] It is often promoted by high temperatures and certain catalysts.
-
Troubleshooting:
-
Catalyst Selection: Rhodium-based catalysts often show higher selectivity for piperidine formation compared to palladium or platinum, which can be more prone to promoting over-reduction.
-
Temperature Control: Lowering the reaction temperature generally favors the desired hydrogenation over C-N bond cleavage.[9]
-
Pressure Optimization: While higher hydrogen pressure can increase the reaction rate, it may also promote over-reduction. Careful optimization is necessary.[9]
-
| Parameter | Recommendation to Minimize Over-reduction |
| Catalyst | Rh/C, Ru-based catalysts[10] |
| Temperature | Lower temperatures (e.g., room temperature to 50°C) |
| Pressure | Optimize; avoid excessively high pressures |
| Solvent | Protic solvents like ethanol or acetic acid |
Diagram: Pyridine Reduction Pathways
Caption: Competing pathways in pyridine reduction.
Reductive Amination of Dicarbonyls (e.g., Glutaraldehyde)
Reductive amination is a versatile method for forming C-N bonds and is widely used in piperidine synthesis.[7][11]
Issue: Formation of Enamine and Aldol Byproducts
-
Symptoms: Presence of α,β-unsaturated carbonyl compounds or polymeric materials in the crude product.
-
Causality: Enamines can be formed from the reaction of a secondary amine with an aldehyde or ketone.[12][13] These enamines are nucleophilic and can participate in side reactions like aldol-type condensations, especially under basic conditions or at elevated temperatures.
-
Troubleshooting:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3][6] This allows for a one-pot reaction where the reducing agent can be present from the start, minimizing the concentration of the intermediate enamine/iminium ion.
-
pH Control: Maintain a mildly acidic pH (4-6) to favor iminium ion formation and subsequent reduction, while minimizing base-catalyzed side reactions.[5]
-
Temperature: Run the reaction at room temperature or below to disfavor aldol condensation pathways.
-
Diagram: Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
Hofmann-Löffler-Freytag Reaction
This reaction involves the formation of a pyrrolidine or piperidine ring via the intramolecular cyclization of an N-haloamine.[14][15][16][17]
Issue: Low Yield and Competing Halogenation
-
Symptoms: Incomplete cyclization, recovery of starting material, or formation of halogenated but uncyclized byproducts.
-
Causality: The key step is an intramolecular 1,5-hydrogen atom transfer from a carbon to a nitrogen-centered radical.[18] If the conformation of the N-haloamine does not favor a six-membered transition state for this transfer, the reaction will be inefficient. Intermolecular reactions or halogenation at other sites can then compete.
-
Troubleshooting:
-
Reaction Conditions: The reaction is typically initiated by UV light or heat in the presence of a strong acid (e.g., H₂SO₄).[14][18] Ensure adequate irradiation or heating.
-
Substrate Design: The substrate must have a hydrogen atom at the δ-position for piperidine formation. Tertiary C-H bonds react more readily than secondary, which are more reactive than primary.[18]
-
Suarez Modification: The instability of N-haloamines can be a limiting factor. The Suarez modification allows for the in-situ generation of the reactive intermediate from N-nitrile amines or phosphoramides using reagents like Pb(OAc)₄/I₂ or diacetoxyiodobenzene (DIB)/I₂, which can improve yields and applicability.[14]
-
Detailed Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination (Minimized Over-Alkylation)
This protocol is an effective alternative to direct alkylation with alkyl halides, as it inherently avoids the formation of quaternary ammonium salts.[3]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the reduction of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq.) and glacial acetic acid as the solvent.[2]
-
Catalyst Addition: Under an inert atmosphere, carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.[2]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting piperidinium salt can be neutralized with a base (e.g., NaOH) and extracted into an organic solvent for further purification.
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis - Benchchem.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.
- Procedure for N-alkylation of Piperidine? - ResearchGate.
- Enamines - Master Organic Chemistry.
- Enamines - Making Molecules.
- Hofmann-Löffler-Freytag Reaction - Alfa Chemistry.
- Hofmann–Löffler–Freytag reaction | Request PDF - ResearchGate.
- Hofmann-Löffler-Freytag Reaction - Ambeed.com.
- Hofmann Loffler Freytag Reaction|Previous Year Solved Problems|Important for CSIR-NET GATE Chemistry - YouTube.
- Hofmann-Loeffler-Freytag reaction - Vive Chemistry - WordPress.com.
- Piperidine Synthesis. - DTIC.
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
- Piperidine - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Enamines — Making Molecules [makingmolecules.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 17. m.youtube.com [m.youtube.com]
- 18. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
Technical Support Center: Troubleshooting Low Yield in N-Boc-3-Oxopiperidine Alkylation
Welcome to the technical support center for the alkylation of N-Boc-3-oxopiperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this crucial synthetic transformation. Instead of a generic protocol, we will explore the underlying chemical principles to diagnose and resolve common issues, particularly low reaction yields. Our approach is rooted in understanding the causality behind experimental choices to empower you to optimize this reaction for your specific needs.
Core Principles: The Chemistry of Piperidone Alkylation
The alkylation of N-Boc-3-oxopiperidine is fundamentally an α-alkylation of a ketone. The reaction proceeds via a two-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton (on C2 or C4) to form a resonance-stabilized enolate. This is the most critical step and is heavily influenced by the choice of base, solvent, and temperature.
-
Nucleophilic Attack (SN2): The nucleophilic α-carbon of the enolate attacks an electrophilic alkylating agent (typically an alkyl halide), forming a new carbon-carbon bond.
Success hinges on maximizing the efficiency of these two steps while minimizing competing side reactions. The N-Boc protecting group is generally stable under these conditions but can be sensitive to strong acids during workup.[1]
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and issues encountered during the alkylation of N-Boc-3-oxopiperidine.
Q1: My reaction yield is very low, and I recover a significant amount of unreacted starting material. What is the most likely cause?
This is almost always an issue with incomplete enolate formation . The base you are using is likely not strong enough to deprotonate the ketone completely and irreversibly.
Causality & Explanation: The acidity of the α-protons of a typical ketone is in the range of pKa 19-20. If you use a base whose conjugate acid has a lower pKa (i.e., is a stronger acid than the ketone), the deprotonation will be an equilibrium that lies heavily on the side of the starting materials.[2] For example, using sodium ethoxide (NaOEt), whose conjugate acid ethanol has a pKa of ~16, results in only a small concentration of the enolate at any given time.[3] This low enolate concentration slows the desired alkylation and allows side reactions to dominate.
Troubleshooting Steps:
-
Switch to a Stronger Base: Use a base that ensures complete and irreversible conversion to the enolate.[2][3] This is achieved by selecting a base whose conjugate acid is much weaker (has a much higher pKa) than the ketone.
-
Ensure Anhydrous Conditions: All strong bases used for enolate formation are highly reactive towards water. Any moisture in your solvent or on your glassware will quench the base, reducing its effective stoichiometry and preventing complete deprotonation.[1] Ensure glassware is oven- or flame-dried and use anhydrous solvents.
Data Summary: Comparison of Common Bases for Ketone Alkylation
| Base | Common Solvent | Typical Temp. | pKa of Conjugate Acid | Outcome & Comments |
| LDA (Lithium Diisopropylamide) | THF | -78 °C | ~36 | Highly Recommended. Strong, sterically hindered, non-nucleophilic. Forms the kinetic enolate rapidly and irreversibly.[2][4][5] |
| NaH (Sodium Hydride) | THF, DMF | 0 °C to RT | ~36 (H₂) | Excellent Choice. Strong, non-nucleophilic base. Often favors the thermodynamic enolate. Reaction can be slower than with LDA.[4][5] |
| LHMDS (Lithium Hexamethyldisilazide) | THF | -78 °C to 0 °C | ~26 | Good Alternative. Similar to LDA; a strong, hindered, non-nucleophilic base.[5] |
| t-BuOK (Potassium tert-Butoxide) | THF, t-BuOH | RT | ~18 | Can be effective, but equilibrium issues are possible. Its bulkiness can be advantageous. |
| NaOEt / NaOH | Ethanol / Water | RT | ~16 / ~15.7 | Not Recommended. Leads to reversible enolate formation, resulting in low conversion and promoting side reactions like aldol condensation.[4] |
Q2: I'm observing a major byproduct with the same mass as my desired product. What is it and how can I prevent it?
You are likely observing O-alkylation , where the alkyl group becomes attached to the oxygen atom of the enolate instead of the carbon.[6]
Causality & Explanation: The enolate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The outcome is influenced by several factors, often described by Hard and Soft Acid-Base (HSAB) theory.[7]
-
C-Alkylation (Desired): Favored by "soft" electrophiles (e.g., alkyl iodides, bromides) and conditions that promote association between the lithium cation and the oxygen atom, making the carbon more available.[7]
-
O-Alkylation (Side Product): Favored by "hard" electrophiles (e.g., alkyl triflates, silyl halides) and in highly polar aprotic solvents (like DMSO, HMPA) that solvate the cation, leaving a "naked" and highly reactive oxygen anion.[6][7][8]
Troubleshooting Steps:
-
Choose the Right Alkylating Agent: Use a softer alkyl halide. The general reactivity trend for promoting C-alkylation is R-I > R-Br > R-Cl.[7]
-
Avoid Overly Polar Aprotic Solvents: While solvents like DMF or DMSO can be used, THF is generally the preferred solvent as it balances solubility and minimizes excessive O-alkylation.
-
Control the Counterion: Lithium enolates (from LDA or n-BuLi) are more covalent and tend to favor C-alkylation more than sodium or potassium enolates.
Diagram: C-Alkylation vs. O-Alkylation Pathways
Caption: Reaction pathways for the alkylation of N-Boc-3-oxopiperidine.
Q3: My reaction is messy, and I'm getting higher molecular weight impurities. What's happening?
This points to two potential side reactions: multiple alkylations or self-condensation (aldol reaction) .
Causality & Explanation:
-
Multiple Alkylations: This occurs if the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with another molecule of the alkylating agent. This is common when enolate formation is slow or reversible, creating a mixture of starting material, enolate, and product in the flask simultaneously.[9]
-
Self-Condensation: If a significant concentration of the starting ketone exists in the presence of the enolate (a hallmark of using weaker bases like NaOEt), the enolate can attack the carbonyl group of another ketone molecule, leading to aldol adducts and subsequent dehydration products.[2][4]
Troubleshooting Steps:
-
Ensure Irreversible Enolate Formation: As detailed in Q1, use a strong base like LDA or NaH to convert all the starting material to the enolate before adding the alkylating agent. This minimizes the concentration of both the starting ketone (preventing aldol) and the mono-alkylated product (preventing dialkylation) during the crucial SN2 step.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the strong base to ensure full deprotonation. Use 1.0 to 1.1 equivalents of the alkylating agent.
-
Addition Order and Temperature: Add the base to the ketone at a low temperature (e.g., -78 °C for LDA in THF). Allow sufficient time for complete enolate formation (typically 30-60 minutes). Then, add the alkylating agent slowly at this low temperature and allow the reaction to warm gradually.
Experimental Protocols
Protocol 1: Optimized Alkylation using LDA (Kinetic Control)
This protocol is designed to maximize the yield of the mono-alkylated product by ensuring rapid and irreversible formation of the kinetic enolate.
Materials:
-
N-Boc-3-oxopiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
LDA Preparation (In Situ): To the flask, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 eq). Slowly, add n-BuLi (1.05 eq) dropwise, keeping the internal temperature below -70 °C. Stir the resulting clear, colorless solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve N-Boc-3-oxopiperidine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.05 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.
-
Reaction Monitoring: Check for the consumption of the starting material by Thin-Layer Chromatography (TLC).[1]
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.[10]
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[11]
Troubleshooting Workflow
If you are experiencing low yields, use the following logic to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields in piperidone alkylation.
References
-
JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]
-
Chemistry Steps. How to Alkylate a Ketone. [Link]
-
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. [Link]
-
Organic Chemistry Tutor. Alkylation of Enolates. [Link]
-
Waser, M. (2020). The Allylic Alkylation of Ketone Enolates. European Journal of Organic Chemistry. [Link]
-
PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. [Link]
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
-
National Institutes of Health (NIH). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
- Google Patents. (2015). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
-
National Institutes of Health (NIH). (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. [Link]
- Google Patents. (2016). CN105274160A - Method for preparing (S)
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]
-
ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
National Institutes of Health (NIH). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]
-
RSC Publishing. (2017). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]
- Google Patents. (2011). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 5. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Methyl Piperidine-3-Carboxylate
Welcome to the technical support guide for methyl piperidine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who handle this versatile building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, achieving high purity is paramount.[1][2] This guide moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Foundational Knowledge - FAQs and Critical Data
Before embarking on purification, a solid understanding of the compound's properties and potential challenges is essential.
Q1: What are the critical physical and chemical properties of this compound that influence its purification?
A1: Understanding these properties is the first step in designing a robust purification strategy. The compound's relatively low boiling point and moderate polarity are key considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
|---|---|---|
| CAS Number | 50585-89-2[3][4] | Unique identifier for sourcing and safety information. |
| Molecular Formula | C₇H₁₃NO₂[3][4] | --- |
| Molecular Weight | 143.18 g/mol [4][5] | Used in molar calculations for reagents and yield. |
| Appearance | Colorless to pale yellow liquid or low-melting solid.[2][3] | A significant color change may indicate impurities or degradation. |
| Boiling Point | ~160-165 °C (at atmospheric pressure); predicted ~194 °C.[3] | High boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Melting Point | ~28-32 °C[3] | Being a low-melting solid, it can be purified by crystallization, but may require sub-ambient temperatures. |
| Solubility | Soluble in alcohols, ethers, and most organic solvents.[3] | Wide solubility provides many options for chromatography and crystallization solvents. |
| pKa | ~9.28 (predicted for the piperidinium ion)[2] | The basic nitrogen can cause streaking on silica gel; this can be mitigated. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere, preferably in a freezer below -20°C.[3][6] | Prone to oxidation and degradation; proper storage is critical to maintain purity. |
Q2: What are the primary safety precautions for handling this compound?
A2: this compound is an irritant. Standard laboratory personal protective equipment (PPE) is mandatory.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate chemical-resistant gloves and safety goggles.[7][8] In case of contact, rinse the affected area thoroughly with water.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, with which it can react violently.[3][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area to prevent degradation and reaction with atmospheric components.[7]
Q3: My crude material is a dark brown oil. What are the likely impurities from a typical synthesis?
A3: The most common synthesis involves the Fischer esterification of piperidine-3-carboxylic acid with methanol under acidic conditions.[2] Impurities often stem from this process:
-
Unreacted Starting Materials: Residual piperidine-3-carboxylic acid.
-
Catalyst: Traces of the acid catalyst (e.g., H₂SO₄, HCl).
-
Solvent Residues: Methanol, or other solvents used during workup.
-
Side-Products: Potential for N-acylation or other side reactions, though less common under standard esterification conditions.
-
Degradation Products: The piperidine ring can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and heat for prolonged periods.
Section 2: Selecting Your Purification Strategy
The choice of purification technique is dictated by the purity of your crude material and the nature of the impurities.
Q4: How do I decide between distillation, column chromatography, or crystallization?
A4: This decision tree outlines a logical approach based on the scale and purity level of your material.
Caption: Decision workflow for selecting a primary purification method.
Section 3: Troubleshooting Guide: Vacuum Distillation
Distillation is ideal for removing non-volatile impurities or those with significantly different boiling points on a larger scale.
Q5: My yield after vacuum distillation is very low. What are the common causes?
A5: Low yield is often traced back to system leaks, incorrect temperature/pressure, or product decomposition.
-
System Leaks: The most common culprit. Even a small leak in your vacuum setup will prevent the system from reaching the required low pressure, forcing you to distill at a higher temperature, which can cause decomposition.
-
Solution: Check all glass joints for proper seating and grease. Ensure all tubing is rated for vacuum and has no cracks. Use a manometer to verify the vacuum level before and during distillation.
-
-
Thermal Decomposition: The compound can decompose at elevated temperatures. Distilling above ~100-120 °C, even under vacuum, can lead to charring and loss of material.
-
Solution: Use a high-quality vacuum pump to achieve a lower pressure (<1 mmHg if possible), which will significantly lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature required for a steady distillation rate.
-
-
Inefficient Condensation: If your condenser is not cold enough, the product vapor will pass through into the vacuum trap.
-
Solution: Ensure a high flow rate of cold water through the condenser. For very low-pressure distillations, a condenser cooled with a refrigerated circulator may be necessary.
-
Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a short-path distillation apparatus. Use a pear-shaped flask to minimize the surface area for heating. Add a small magnetic stir bar for smooth boiling.
-
System Check: Lightly grease all joints and ensure a tight seal. Connect to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Evacuation: Turn on the stirrer and slowly evacuate the system. Monitor the pressure with a manometer.
-
Heating: Once the target vacuum is stable, gently heat the distillation flask using a heating mantle with an external temperature controller.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents) first. As the temperature rises, the main product will begin to distill. Collect the fraction that distills at a constant temperature and pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.
Section 4: Troubleshooting Guide: Column Chromatography
Chromatography is the method of choice for separating complex mixtures with structurally similar impurities.
Q6: My product is streaking or "tailing" down the silica gel column. How can I fix this?
A6: The basic nitrogen in the piperidine ring is interacting strongly with the acidic silanol groups on the silica surface. This is a classic problem with amines.
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (if using a polar system) will neutralize the acidic sites on the silica, resulting in sharp, symmetrical peaks. Always perform a test TLC with the modified eluent first to ensure separation is maintained.
Q7: I'm not getting good separation between my product and a key impurity. What should I do?
A7: This requires optimizing your mobile phase (eluent).
-
Solvent System Tuning: The goal is to find a solvent system where your product has an Rf value of ~0.3 on the TLC plate. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. If separation is poor, systematically try other solvent combinations. Dichloromethane/Methanol is a common alternative for more polar compounds.[11][12]
-
Gradient Elution: If one impurity runs very close to your product and another is very far away, a gradient elution is highly effective. Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind.
Caption: Troubleshooting flowchart for flash column chromatography.
Section 5: Troubleshooting Guide: Crystallization
Since the compound has a low melting point, crystallization can be an effective and economical final purification step, but it can be tricky.
Q8: My purified oil won't crystallize, even when stored in the freezer. How can I induce crystallization?
A8: This is a common issue with low-melting point compounds, often due to residual solvent or minor impurities disrupting the crystal lattice.
-
High Purity is Key: Ensure the material is already >95% pure by another method (distillation or chromatography). Crystallization is not effective for grossly impure materials.
-
Trituration: Dissolve the oil in a minimal amount of a polar solvent (like ethyl acetate) and then add a large excess of a non-polar solvent in which the product is insoluble (like hexanes or pentane) while stirring vigorously. The product should precipitate as a solid or powder. This process "washes" the oil and can induce crystallinity.
-
Seeding: If you have a small amount of solid material from a previous batch, add a single tiny crystal (a "seed") to the cold, supersaturated solution. This provides a template for crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Protocol: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., diethyl ether, ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., hexanes, pentane).
-
Dissolution: Gently warm your compound in a minimal amount of the "good" solvent until it fully dissolves.
-
Precipitation: Slowly add the "poor" solvent dropwise to the warm solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator or freezer (-20°C) for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 3-methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
Angene Chemical. (2026). Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Piperidines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(7), 1653. Retrieved from [Link]
Sources
- 1. fuaij.com [fuaij.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 50585-89-2|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for controlling stereochemistry in the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and its biological activity is often intrinsically linked to its stereochemical configuration.[1][2] This guide offers in-depth, practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My piperidine synthesis is resulting in a nearly 1:1 mixture of diastereomers. What are the most common initial steps to improve diastereoselectivity?
Low diastereoselectivity is a frequent challenge and can often be addressed by systematically evaluating the reaction parameters that influence the transition state energies of the diastereomeric pathways.
-
Lower the Reaction Temperature: Many reactions exhibit higher selectivity at lower temperatures. The energy difference between the diastereomeric transition states is often small, and reducing thermal energy can amplify the preference for the lower energy pathway. It is recommended to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, down to -78 °C).[3]
-
Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, thereby altering the stereochemical outcome.[3] A systematic screen of solvents with varying properties (e.g., non-polar aprotic like toluene, polar aprotic like dichloromethane or acetonitrile, and coordinating solvents like THF) is a crucial step.
-
Catalyst/Reagent Stoichiometry and Identity: The nature of the catalyst (Brønsted vs. Lewis acid) and its concentration can significantly impact the geometry of key intermediates, such as iminium ions in the Pictet-Spengler reaction, which in turn dictates facial selectivity.[3] For metal-catalyzed reactions, the choice of ligand is paramount in creating a chiral environment that favors the formation of one stereoisomer.[4]
Q2: I am attempting an asymmetric hydrogenation of a substituted pyridine and observing low enantiomeric excess (ee). What factors should I investigate?
Low enantioselectivity in asymmetric hydrogenations often points to issues with the catalyst system or substrate compatibility.
-
Ligand Choice is Critical: The chiral ligand is the primary source of stereochemical induction. The electronic and steric properties of the ligand must be well-matched to the substrate. For instance, in iridium-catalyzed hydrogenations of pyridinium salts, ligands like MeO-BoQPhos have shown high efficiency.[4] It is often necessary to screen a library of ligands with systematic variations to identify the optimal choice.
-
Protecting Group on Nitrogen: The protecting group on the piperidine nitrogen can influence the conformation of the substrate and its interaction with the chiral catalyst. For rhodium-catalyzed C-H functionalization, switching from an N-Boc to an N-brosyl group can alter site selectivity and stereoselectivity.[5]
-
Catalyst Poisoning: Impurities in the substrate or solvent, even at trace levels, can poison the catalyst and inhibit its activity and selectivity.[6] Ensure all starting materials and reagents are of high purity.
Q3: My reaction is diastereoselective, but I am getting the trans isomer when the cis isomer is desired (or vice versa). How can I invert the stereoselectivity?
Inverting diastereoselectivity often requires a more fundamental change in the reaction strategy or conditions.
-
Switching Reaction Mechanism: For cyclization reactions, the stereochemical outcome can be dependent on whether the reaction proceeds through a concerted or stepwise pathway. For example, in some [4+2] cycloadditions, strong Lewis acids may promote a stepwise Mannich-Michael pathway, leading to different stereoisomers than a concerted cycloaddition.[6]
-
Conformational Control via Protecting Groups: The choice of N-protecting group can lock the piperidine ring into a specific conformation, thereby directing the approach of a reagent to a specific face. This has been used to epimerize a cis isomer to a more thermodynamically stable trans isomer.[7][8]
-
Substrate vs. Reagent Control: Consider whether the stereochemistry is dictated by a chiral auxiliary on the substrate (substrate control) or by a chiral catalyst/reagent (reagent control). Switching from one paradigm to the other can provide access to the opposite diastereomer.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core, which can be a precursor to piperidines. Poor diastereoselectivity is a common issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| High Reaction Temperature | Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[3] | 1. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). |
| Inappropriate Acid Catalyst | The acid catalyst influences the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby affecting stereoselectivity.[3] | 1. Evaluate a panel of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂). 2. Vary the concentration of the acid catalyst. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[3] | 1. Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile). |
| Substrate Sterics | The steric bulk of substituents on the β-arylethylamine and the aldehyde/ketone can significantly influence the preferred direction of cyclization. | 1. If possible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the desired stereochemical outcome. |
Caption: Decision tree for troubleshooting low enantioselectivity.
Advanced Strategies
Chemo-enzymatic Synthesis
For particularly challenging transformations, chemo-enzymatic methods can offer exquisite stereoselectivity. For instance, a one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into highly enantioenriched 3- and 3,4-substituted piperidines. [9]This approach was successfully applied to the synthesis of the antipsychotic drug Preclamol with 96% ee. [9] This guide provides a foundational framework for addressing stereoselectivity in piperidine synthesis. For more complex challenges, a thorough review of the primary literature and consideration of novel synthetic routes is always recommended.
References
-
O'Brien, P., & Childs, A. C. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]
-
Rhee, J. U., & Krische, M. J. (2006). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]
-
Fu, G. C., & Mauleón, P. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]
-
Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]
-
Rowe, A. D., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]
-
Pearson, A. J. (2011). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Semantic Scholar. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition. [Link]
-
Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Singh, S., & Kumar, V. (2020). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]
-
Chan, W.-S., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]
-
Taber, D. F. (2011). New Methods for the Stereoselective Construction of N-Containing Rings. ResearchGate. [Link]
-
Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
-
Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Pubs.acs.org. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Sharma, N., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
-
Liu, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]
-
Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Hydrolysis of Anilino-Nitrile Precursors
Welcome, researchers and drug development professionals, to our dedicated resource for navigating the complexities of selectively hydrolyzing anilino-nitrile precursors. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven experience. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, selective conversion of your anilino-nitriles to the desired amide products.
Troubleshooting Guide
This section addresses specific issues that can arise during the selective hydrolysis of anilino-nitrile precursors. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: Low to no conversion of the anilino-nitrile starting material.
Question: My hydrolysis reaction shows a significant amount of unreacted anilino-nitrile even after extended reaction times. What could be the cause, and how can I improve the conversion?
Probable Causes & Solutions:
-
Insufficient Catalyst Activity or Loading: Under acidic or basic conditions, the catalyst (protons or hydroxide ions) is crucial for activating the nitrile group.[1][2][3] Inadequate catalyst concentration can lead to sluggish or stalled reactions.
-
Solution: Carefully re-evaluate the stoichiometry of your acid or base catalyst. For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid like HCl or H2SO4 is used.[4] For base-catalyzed reactions, a strong base such as NaOH or KOH is typically required.[5][6] Consider increasing the catalyst loading incrementally, monitoring the reaction progress at each stage.
-
-
Steric Hindrance: Bulky substituents near the nitrile group or on the aniline ring can impede the approach of the nucleophile (water or hydroxide).
-
Poor Solubility: The anilino-nitrile precursor may have limited solubility in the chosen solvent system, reducing the effective concentration of the substrate.
-
Deactivated Anilino Group: The electron-donating nature of the anilino group can influence the reactivity of the nitrile. Protonation of the aniline nitrogen under strongly acidic conditions can also affect the electronic properties of the molecule.
-
Solution: Fine-tune the pH of the reaction medium. In some cases, a milder acid or a buffered system might be more effective. For base-catalyzed hydrolysis, ensure the base is strong enough to deprotonate water and initiate the nucleophilic attack.
-
Problem 2: Over-hydrolysis to the carboxylic acid.
Question: My reaction is producing a significant amount of the corresponding carboxylic acid instead of the desired amide. How can I stop the reaction at the amide stage?
Probable Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times, especially under strong acidic or basic conditions, favor the hydrolysis of the intermediate amide to the carboxylic acid.[2][4][10] It is a common challenge that amides can hydrolyze under the same conditions required for nitrile hydrolysis.[8][10]
-
Solution:
-
Milder Conditions: Employ milder reaction conditions. This could involve using a lower temperature, shorter reaction time, or a less concentrated acid or base.[2][11] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to identify the optimal endpoint.
-
Alternative Reagents: Consider using reagents known for selective nitrile hydration. For example, hydrogen peroxide in an alkaline medium (e.g., with NaOH) can selectively convert nitriles to amides.[11][12] Urea-hydrogen peroxide (UHP) is another mild and effective reagent for this transformation.[11]
-
Catalytic Systems: Investigate specialized catalyst systems that favor amide formation. For instance, manganese dioxide in a flow chemistry setup has been shown to be highly selective for the hydration of nitriles to amides.[13] Molybdenum(VI) catalysts with hydrogen peroxide in ethanol also offer a selective method.[14]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding the selective hydrolysis of anilino-nitrile precursors.
Q1: What is the general mechanism for the hydrolysis of nitriles to amides?
The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base.[1][15]
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3] A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers leads to the formation of an imidic acid, which then tautomerizes to the more stable amide.[1]
-
Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to the amide.[1][2]
Q2: How do electronic effects of substituents on the aniline ring influence the hydrolysis?
Substituents on the aniline ring can significantly impact the reaction rate and selectivity through their electronic effects.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -CF3) can increase the electrophilicity of the nitrile carbon, potentially accelerating the rate of nucleophilic attack. Research on aromatic nitriles has shown that those with electron-withdrawing groups at the para or meta position exhibit high reactivity.[14]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -CH3, -NH2) can decrease the electrophilicity of the nitrile carbon, potentially slowing down the hydrolysis.
Q3: Are there enzymatic methods for the selective hydrolysis of nitriles?
Yes, biocatalytic approaches using enzymes like nitrilases and nitrile hydratases offer a green and highly selective alternative to chemical methods.[16] These enzymes can operate under mild conditions, often with high enantioselectivity, which is particularly valuable in pharmaceutical synthesis.[16][17] However, challenges such as enzyme stability and substrate scope can be limitations.[16]
Q4: Can I use a one-pot method to synthesize the anilino-nitrile and then hydrolyze it?
Yes, the Strecker synthesis, a well-known multi-component reaction, allows for the one-pot synthesis of α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[18][19][20] The resulting α-aminonitrile can then be hydrolyzed in a subsequent step to yield the corresponding α-amino acid.[19] Modified Strecker reactions have expanded the scope of this methodology.[18][21]
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis using Hydrogen Peroxide
This protocol is adapted for the selective conversion of anilino-nitriles to the corresponding amides, minimizing over-hydrolysis.
Materials:
-
Anilino-nitrile precursor
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Dissolve the anilino-nitrile precursor (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add the sodium hydroxide solution dropwise.
-
Slowly add the hydrogen peroxide solution to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Comparison of Common Hydrolysis Conditions
| Method | Catalyst/Reagent | Typical Conditions | Selectivity for Amide | Key Considerations |
| Acidic Hydrolysis | Strong Acid (HCl, H2SO4) | High temperature, reflux | Low to Moderate | Prone to over-hydrolysis to the carboxylic acid.[4][6] |
| Basic Hydrolysis | Strong Base (NaOH, KOH) | Mild to high temperature | Moderate | Careful monitoring is required to prevent over-hydrolysis.[11] |
| Peroxide Method | H2O2 / Base | Room temperature to mild heating | High | A milder and more selective method.[11][12] |
| Catalytic Hydration | Pt(II), MnO2, Mo(VI) | Varies by catalyst | High to Excellent | Can be highly selective and tolerate sensitive functional groups.[7][13][14] |
| Enzymatic Hydrolysis | Nitrilase / Nitrile Hydratase | Mild aqueous conditions | Excellent | Environmentally friendly and highly selective, but enzyme-specific.[16] |
Visualizations
Diagram 1: Reaction Pathway of Nitrile Hydrolysis
This diagram illustrates the sequential conversion of a nitrile to an amide and subsequently to a carboxylic acid, highlighting the intermediate amide as the target for selective hydrolysis.
Caption: Nitrile hydrolysis pathway.
Diagram 2: Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve issues of low conversion in anilino-nitrile hydrolysis.
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 12. scite.ai [scite.ai]
- 13. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalytic N-Debenzylation of Piperidine Esters
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the catalytic N-debenzylation of piperidine esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough review of established literature to ensure you can navigate the complexities of this reaction with confidence.
Understanding the Reaction: A Quick Overview
Catalytic N-debenzylation is a cornerstone of amine synthesis, particularly in the pharmaceutical industry where the piperidine moiety is a common scaffold. The reaction typically involves the cleavage of a carbon-nitrogen bond via hydrogenolysis, most commonly employing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[1][2] While seemingly straightforward, this reaction is often plagued by issues of low yield, incomplete conversion, and undesired side reactions. This guide will dissect these challenges and provide actionable solutions.
Core Reaction Mechanism
The generally accepted mechanism for palladium-catalyzed transfer hydrogenolysis involves the adsorption of a hydrogen donor (like hydrogen gas or ammonium formate) onto the palladium surface, followed by the coordination of the N-benzyl piperidine ester. The key C-N bond cleavage then occurs on the catalyst surface, liberating the debenzylated piperidine ester and toluene.
Caption: Simplified catalytic cycle for Pd/C-catalyzed N-debenzylation.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.
Issue 1: Low or No Conversion of Starting Material
"I've set up my N-debenzylation reaction with Pd/C and a hydrogen source, but I'm seeing little to no consumption of my starting material. What could be wrong?"
This is a frequent and frustrating problem. Let's break down the potential causes and solutions.
Potential Cause A: Catalyst Inactivity or Poisoning
-
Expert Insight: The palladium catalyst is the heart of this reaction, and its activity is paramount. Catalyst poisoning, where substances bind to the active sites and inhibit their function, is a primary suspect.[3][4] Common poisons include sulfur compounds, halides, and even the amine product itself.[3][4][5]
-
Troubleshooting Steps:
-
Source of Catalyst: Ensure you are using a high-quality catalyst from a reputable supplier. The efficiency of Pd/C catalysts can vary significantly between batches and manufacturers.[6]
-
Purity of Reagents: Scrutinize the purity of your starting material, solvent, and hydrogen source. Trace impurities can be potent catalyst poisons. For instance, sulfur-containing compounds are notorious for deactivating palladium catalysts.[4][7]
-
Amine Poisoning: Both the starting N-benzyl piperidine and the product piperidine can coordinate strongly to the palladium surface, leading to catalyst inhibition.[5][8] Adding a small amount of a weak acid, like acetic acid, can protonate the amine, reducing its coordination to the catalyst and often improving reaction rates.[9][10]
-
Catalyst Pre-treatment: In some cases, a catalyst pre-treatment can enhance selectivity and activity.[6]
-
Potential Cause B: Inefficient Hydrogen Source or Delivery
-
Expert Insight: Whether you're using hydrogen gas or a transfer hydrogenation reagent like ammonium formate, its effective delivery to the catalyst surface is crucial.
-
Troubleshooting Steps:
-
Hydrogen Gas: If using H₂, ensure a proper seal on your reaction vessel to maintain a positive pressure. Vigorous stirring is essential to facilitate gas-liquid-solid mass transfer. For reactions that are sluggish at atmospheric pressure, increasing the hydrogen pressure in a specialized reactor can significantly accelerate the reaction.
-
Transfer Hydrogenation: When using ammonium formate, ensure it is of good quality and used in sufficient excess (typically 3-5 equivalents).[1] The reaction is often run at reflux in a protic solvent like methanol or ethanol to facilitate the decomposition of ammonium formate into hydrogen.[1]
-
Potential Cause C: Sub-optimal Reaction Conditions
-
Expert Insight: Temperature and solvent choice can have a profound impact on reaction kinetics.
-
Troubleshooting Steps:
-
Temperature: While many debenzylations proceed at room temperature, some substrates require heating. If your reaction is sluggish, consider increasing the temperature to 40-60 °C.[9]
-
Solvent: Protic solvents like methanol and ethanol are generally preferred for hydrogenolysis.[1] They are good at dissolving the starting material and the hydrogen source (if using a salt like ammonium formate) and can help stabilize charged intermediates.
-
Issue 2: Incomplete Conversion - Reaction Stalls
"My reaction starts well, but then it seems to stop before all the starting material is consumed. Why is this happening?"
A stalling reaction often points to catalyst deactivation over time or a change in the reaction environment.
Potential Cause A: Progressive Catalyst Deactivation
-
Expert Insight: As the reaction proceeds, the concentration of the product amine increases, which can lead to progressive poisoning of the catalyst as discussed earlier.[10] Additionally, leaching of palladium from the carbon support can occur, reducing the number of active sites.[2]
-
Troubleshooting Steps:
-
Add More Catalyst: If you suspect catalyst deactivation, a fresh portion of the catalyst can sometimes restart the reaction.
-
Acid Additive: As mentioned before, adding a small amount of acetic acid can mitigate product inhibition.[9]
-
Consider a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to amine poisoning and can be a good alternative for stubborn debenzylations.[9]
-
Potential Cause B: pH Change During Reaction
-
Expert Insight: If your substrate contains other functional groups that can be reduced, the formation of acidic or basic byproducts can alter the pH of the reaction mixture and affect the catalyst's performance and selectivity.[2]
-
Troubleshooting Steps:
-
Buffering: In cases where pH control is critical, especially when dealing with substrates containing halogens, using a buffer system can maintain the optimal pH for selective debenzylation.[2]
-
Issue 3: Formation of Side Products
"I'm getting my desired product, but also a significant amount of impurities. What are the likely side reactions and how can I avoid them?"
Side reactions are a common challenge, especially with complex molecules.
Potential Cause A: Reduction of the Ester Group
-
Expert Insight: While less common under standard N-debenzylation conditions, over-reduction of the ester functionality to an alcohol can occur, particularly with more active catalysts or harsh conditions.
-
Troubleshooting Steps:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Catalyst Choice: Palladium on carbon is generally selective for N-debenzylation over ester reduction. Avoid more reactive catalysts like Raney Nickel if ester reduction is a concern.[11]
-
Potential Cause B: Ring Saturation
-
Expert Insight: If the piperidine ring is part of a larger aromatic system (e.g., a tetrahydroquinoline), or if there are other aromatic rings in the molecule, unwanted hydrogenation of these rings can occur.[12]
-
Troubleshooting Steps:
-
Catalyst "Tuning": It has been shown that pre-treating the catalyst can increase its selectivity for hydrogenolysis over hydrogenation.[6][13]
-
Careful Monitoring: Follow the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize over-reduction.
-
Potential Cause C: Dehalogenation
-
Expert Insight: If your molecule contains an aromatic halogen (Cl, Br, I), it can be susceptible to hydrogenolysis. The relative rates of debenzylation and dehalogenation are highly dependent on the catalyst, solvent, and pH.[2][14]
-
Troubleshooting Steps:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. nacatsoc.org [nacatsoc.org]
Technical Support Center: Preventing Enolate Side Reactions in Piperidone Alkylation
Welcome to the technical support center for piperidone alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of α-alkylation of piperidone scaffolds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed for its root cause, followed by actionable protocols and strategic advice.
Issue 1: My reaction is yielding a mixture of C- and O-alkylated products. How do I improve C-alkylation selectivity?
Answer:
This is a classic challenge in enolate chemistry, stemming from the ambident nature of the piperidone enolate, which has nucleophilic character on both the α-carbon and the oxygen atom.[1][2][3] The outcome of the reaction—C- versus O-alkylation—is a delicate balance of kinetic and thermodynamic control, heavily influenced by your choice of solvent, counterion, and electrophile.[1][4][5]
Underlying Principles:
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom of the enolate is a "hard" nucleophile, while the α-carbon is a "soft" nucleophile. Hard electrophiles (like silyl chlorides) tend to react preferentially at the hard oxygen center (O-alkylation), whereas softer electrophiles (like alkyl iodides) favor reaction at the soft carbon center (C-alkylation).[6]
-
Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored pathway, meaning it's faster, especially at low temperatures, because the oxygen atom bears a higher negative charge density.[3][5] C-alkylation, however, typically leads to a more thermodynamically stable product due to the formation of a stronger C-C bond compared to a C-O bond in the enol ether product.[3][5]
Strategic Solutions to Favor C-Alkylation:
-
Solvent Choice: Use non-polar, weakly coordinating solvents like tetrahydrofuran (THF) or diethyl ether. These solvents promote the aggregation of lithium enolates, which sterically shields the oxygen atom and makes the carbon more accessible for alkylation.[7] In contrast, highly polar, coordinating solvents like DMSO or HMPA solvate the metal counterion, creating a "naked," more reactive enolate where the more electronegative oxygen is favored for attack.[7]
-
Counterion Effects: The nature of the metal counterion (e.g., Li+, Na+, K+) is critical. Lithium cations (from LDA or n-BuLi) coordinate tightly with the oxygen atom, reducing its nucleophilicity and promoting C-alkylation. Potassium enolates (from KHMDS or KH) are more ionic, leading to a more reactive oxygen and a higher propensity for O-alkylation.
-
Temperature Control: To shift the reaction toward the thermodynamically favored C-alkylated product, allow the reaction to run at a slightly higher temperature (e.g., warming from -78 °C to room temperature) for a longer period.[4][8] This provides enough energy to overcome the barrier for the reverse of the faster O-alkylation, allowing the system to equilibrate to the more stable C-alkylated product.[9]
-
Electrophile Selection: Use "softer" alkylating agents. Alkyl iodides and bromides are preferred over chlorides or tosylates for promoting C-alkylation.[6]
Comparative Data: Conditions Favoring C- vs. O-Alkylation
| Factor | Favors C-Alkylation (Thermodynamic) | Favors O-Alkylation (Kinetic) | Rationale |
| Solvent | THF, Diethyl Ether, Toluene | HMPA, DMSO, DMF | Non-polar solvents promote aggregation, shielding the oxygen. Polar solvents create "naked," more reactive enolates.[7] |
| Counterion | Li⁺ | K⁺, Na⁺ | Lithium's strong coordination with oxygen reduces its nucleophilicity. |
| Temperature | Higher temperatures (e.g., 0°C to 25°C) | Low temperatures (e.g., -78°C) | Provides energy to overcome kinetic barriers and reach the more stable thermodynamic product.[4][8] |
| Electrophile | Alkyl Iodides, Benzyl Bromides (Soft) | Silyl Halides, Acyl Chlorides (Hard) | Governed by Hard-Soft Acid-Base (HSAB) principles.[6] |
Visualization: Competing Alkylation Pathways
Caption: Competing C- vs. O-alkylation pathways for a piperidone enolate.
Issue 2: My reaction is producing significant amounts of di- or poly-alkylated products. How can I achieve mono-alkylation?
Answer:
Polyalkylation occurs when the initially formed mono-alkylated product is deprotonated by remaining enolate or base, leading to a second alkylation event.[1][10] This is particularly problematic if the acidity of the remaining α-proton in the mono-alkylated product is similar to or greater than that of the starting material.
Strategic Solutions to Favor Mono-alkylation:
-
Complete and Rapid Enolate Formation: The most crucial step is to ensure the starting piperidone is completely converted to its enolate before adding the electrophile.[11][12] Using a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) achieves this.[11][13] This prevents a scenario where unreacted starting material coexists with the enolate, which can lead to proton exchange and subsequent side reactions.
-
Controlled Electrophile Addition: Add the alkylating agent (electrophile) slowly, dropwise, to the solution of the pre-formed enolate at low temperature. This ensures that the electrophile reacts immediately with the high concentration of the desired enolate, minimizing its chance to react with the product enolate.
-
Stoichiometry: Use the piperidone as the limiting reagent and the electrophile in a slight excess (e.g., 1.1-1.2 equivalents). This strategy is effective only when enolate formation is complete and irreversible. An alternative, though less common for simple alkylations, is to use a large excess of the starting ketone.[10]
-
Avoid Weaker Bases: Do not use bases like sodium ethoxide or potassium hydroxide. These establish an equilibrium with a significant amount of unreacted ketone present, creating a perfect environment for polyalkylation.[12][14]
Experimental Protocol: General Procedure for Selective Mono-C-Alkylation of N-Boc-4-Piperidone
This protocol is designed to maximize the yield of the mono-C-alkylated product by promoting kinetic enolate formation under conditions that suppress side reactions.
Materials:
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the freshly prepared LDA solution back down to -78 °C.
-
-
Enolate Formation:
-
Dissolve N-Boc-4-piperidone (1.0 equivalent) in a separate flask with anhydrous THF.
-
Slowly add the piperidone solution dropwise via syringe to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, allow the reaction to slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common piperidone alkylation issues.
Frequently Asked Questions (FAQs)
Q1: Which strong base is better for piperidone alkylation: LDA or KHMDS?
A1: Both are excellent, non-nucleophilic bases, but they offer different selectivity profiles.
-
LDA (Lithium Diisopropylamide): Generally the preferred choice for promoting C-alkylation . The small, highly coordinating lithium ion forms a tight aggregate with the enolate oxygen, sterically hindering O-alkylation.[15] It is typically used at -78 °C in THF.
-
KHMDS (Potassium Hexamethyldisilazide): The potassium counterion is larger and less coordinating, leading to a more "naked" and reactive enolate. This often results in higher reactivity but can favor the kinetic O-alkylation product.
Q2: Why is a low temperature like -78 °C so important?
A2: Working at -78 °C serves multiple critical functions:
-
Controls Reactivity: It slows down all reaction rates, allowing for controlled addition of reagents and preventing exothermic events.
-
Favors Kinetic Products: It helps in the selective formation of the kinetic enolate, which is often desired for regioselectivity in unsymmetrical piperidones.[11][15][16]
-
Maintains Base Stability: Strong bases like LDA and n-BuLi are less stable at higher temperatures and can decompose or react with the solvent (THF).
Q3: Can I use sodium hydride (NaH) to form the enolate?
A3: While NaH is a strong base capable of deprotonating ketones, it is generally less ideal for piperidone alkylation compared to LDA for several reasons:
-
Heterogeneous Reaction: NaH is a solid, leading to a heterogeneous reaction that can be slow and difficult to reproduce.
-
Equilibration: It often requires higher temperatures to react, which can promote enolate equilibration and lead to a loss of regioselectivity and an increase in side reactions like aldol condensation.[16]
-
Lower Selectivity: The sodium counterion is less coordinating than lithium, potentially leading to more O-alkylation.
Q4: What are the best analytical methods to distinguish between C- and O-alkylated products?
A4:
-
¹H NMR: This is highly diagnostic. For the C-alkylated product, you will see new signals corresponding to the protons of the added alkyl group, and the signal for the α-proton will disappear or shift. For the O-alkylated product (an enol ether), you will observe a characteristic signal for the vinylic proton in the 4.5-6.0 ppm range and signals for the new alkyl group attached to the oxygen.
-
¹³C NMR: The C-alkylated product will still show a carbonyl signal (~200-210 ppm). The O-alkylated product will lack a carbonyl signal and instead show two new signals for the C=C double bond (~100-150 ppm).
-
IR Spectroscopy: The C-alkylated product will retain a strong C=O stretch (~1715 cm⁻¹). The O-alkylated product will show a C=C stretch (~1650 cm⁻¹) and a C-O stretch, but the carbonyl peak will be absent.
References
- BenchChem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions with activated rings.
- Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.
- BenchChem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
- Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.
- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- YouTube. (2019). carbonyl alkylations with LDA.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content.
- PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
- KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. Organic Chemistry II.
- Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions.
- Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry.
- Organic Chemistry Tutor. (n.d.). Alkylation of Enolates.
- University of California, Los Angeles. (n.d.). III Enolate Chemistry.
-
Leach, A. G., Wang, R., Wohlhieter, G. E., Khan, S. I., Jung, M. E., & Houk, K. N. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. Journal of the American Chemical Society, 125(14), 4271–4278. Retrieved from [Link]
- ChemistryViews. (2012). C- or O-Alkylation?.
Sources
- 1. fiveable.me [fiveable.me]
- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. fiveable.me [fiveable.me]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Condition Optimization for Strecker-type Condensation of Piperidone
Welcome to the Technical Support Center for the Strecker-type condensation of piperidone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful three-component reaction to synthesize α-aminonitriles from piperidone scaffolds. These products are crucial intermediates for the synthesis of a variety of biologically active molecules and novel chemical entities.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction, ensuring reproducible and high-yield results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the Strecker-type condensation of piperidones.
Issue 1: Low or No Conversion of the Piperidone Starting Material
You've assembled your reaction—piperidone, amine, and cyanide source—but TLC or LC-MS analysis shows a large amount of unreacted piperidone, even after a significant reaction time.
Potential Causes:
-
Inefficient Imine/Iminium Ion Formation: The rate-limiting step in many Strecker reactions is the initial condensation of the ketone with the amine to form an imine, which is then protonated to the reactive iminium ion.[1][2] Piperidones, being cyclic ketones, can exhibit different reactivity profiles compared to acyclic ketones.[3] The N-protecting group on the piperidone can also influence its reactivity.
-
Steric Hindrance: The piperidone ring and any substituents on it or the amine can sterically hinder the initial nucleophilic attack of the amine on the carbonyl carbon.[3]
-
Inappropriate pH: The reaction is often acid-catalyzed, as protonation of the carbonyl group makes it more electrophilic.[4] However, if the solution is too acidic, the amine nucleophile will be protonated and rendered unreactive. Conversely, if the solution is too basic, the carbonyl group is not sufficiently activated.
-
Presence of Water: While some Strecker reactions can be performed in aqueous media, the formation of the imine from a ketone and an amine is a condensation reaction that releases water.[5] Excess water at the start can shift the equilibrium back towards the starting materials.[2]
Recommended Solutions:
-
Optimize Catalyst and Acidity:
-
Acid Catalysis: Introduce a Brønsted acid like acetic acid or a Lewis acid catalyst. For reactions using cyanide salts like KCN, a stoichiometric amount of a mild acid is often necessary to generate HCN in situ.[4] A common starting point is using 1.2 equivalents of acetic acid with KCN.[6]
-
Catalyst Screening: If simple acid catalysis is ineffective, consider screening other catalysts. Brønsted acids have been shown to be effective for Strecker reactions of ketones.[7][8]
-
-
Control Water Content:
-
Anhydrous Conditions: For non-aqueous setups, ensure all glassware is oven-dried and solvents are anhydrous. The use of a dehydrating agent, such as anhydrous MgSO₄, can help to drive the imine formation equilibrium forward.[2]
-
-
Increase Temperature:
-
If the reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers and promote imine formation. Monitor for potential side reactions at elevated temperatures.
-
-
Pre-formation of the Imine:
-
In a two-step, one-pot approach, stir the piperidone and the amine together with a dehydrating agent (like molecular sieves or MgSO₄) in the chosen solvent for a period (e.g., 1-2 hours) before adding the cyanide source. This can significantly increase the concentration of the imine intermediate before the cyanation step.
-
Issue 2: High Formation of Cyanohydrin Byproduct
Your reaction yields a significant amount of the cyanohydrin derivative of the starting piperidone, competing with the desired α-aminonitrile product.
Potential Causes:
-
Relative Reaction Rates: This issue arises when the rate of nucleophilic attack of the cyanide ion on the piperidone's carbonyl group is competitive with or faster than the rate of imine formation.[9]
-
Excess Cyanide Concentration Early in the Reaction: If a high concentration of free cyanide is available before a sufficient concentration of the imine has formed, the cyanohydrin pathway will dominate.
Recommended Solutions:
-
Controlled Reagent Addition:
-
Do not add all reagents at once. Start by mixing the piperidone and the amine (and catalyst, if used). Then, add the cyanide source slowly or portion-wise over a period of time. This ensures that the cyanide ion is introduced as the imine is being formed.
-
-
Choice of Cyanide Source:
-
TMSCN vs. KCN: Trimethylsilyl cyanide (TMSCN) sometimes requires a Lewis acid or Brønsted acid catalyst to be effective, especially with ketones.[7][10] In some systems, KCN in a protic solvent mixture (like water/methanol or with acetic acid) can be more effective and may favor the Strecker pathway.[6][10] The choice can be highly substrate-dependent.
-
-
pH Adjustment:
-
As imine formation is often the desired first step, ensure the conditions favor this. Mildly acidic conditions (pH 4-6) generally promote imine formation without excessive protonation of the amine.
-
Issue 3: Low Yield with N-Boc-4-Piperidone
You are specifically working with N-Boc-4-piperidone and observing poor yields, even when similar reactions with other ketones work well.
Potential Causes:
-
Reduced Nucleophilicity of the Amine: The Boc (tert-butoxycarbonyl) protecting group is an amide-like functional group. The nitrogen atom's lone pair is delocalized into the carbonyl, making it significantly less nucleophilic than a typical amine.[10] This dramatically slows down the initial condensation step to form the imine.
-
Stability of the N-Acylimine Intermediate: The resulting N-acylimine (or N-carbamoylimine) intermediate is more electrophilic but can also be less stable than a standard imine, potentially leading to decomposition or other side reactions.[10]
Recommended Solutions:
-
Use a More Forcing Catalyst System:
-
Stronger Lewis acids may be required to activate the piperidone carbonyl to react with the less nucleophilic Boc-protected amine nitrogen. However, care must be taken as strong acids can lead to the removal of the Boc group.
-
-
Alternative Synthetic Strategy:
-
Consider a two-step approach: First, perform the Strecker reaction on a piperidone with a different N-protecting group that is more amenable to the reaction conditions (e.g., a benzyl group). Then, deprotect and subsequently protect the nitrogen with the Boc group.
-
-
Reaction Time and Temperature:
-
Reactions involving less nucleophilic amines often require longer reaction times (from hours to days) and may benefit from moderate heating.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Strecker-type condensation of piperidone?
A1: The reaction proceeds in two main stages. First, the carbonyl group of the piperidone condones with an amine to form an iminium ion intermediate, a process often catalyzed by mild acid. In the second step, a cyanide ion acts as a nucleophile and attacks the electrophilic carbon of the iminium ion to form the final α-aminonitrile product.[1][5]
Caption: Simplified mechanism of the Strecker condensation.
Q2: Which cyanide source is better: KCN or TMSCN?
A2: The choice is highly dependent on the specific substrate and reaction conditions.
-
KCN (or NaCN): These are inexpensive and effective, especially in protic or aqueous solvent systems.[11] They often require the addition of an acid (like acetic acid) to generate the active nucleophile, HCN.[4][6] Safety Note: Mixing cyanide salts with acid generates highly toxic hydrogen cyanide gas and must be done in a well-ventilated fume hood with extreme caution.
-
TMSCN (Trimethylsilyl cyanide): This is often used in anhydrous organic solvents. It can sometimes be less reactive and may require activation with a Lewis or Brønsted acid catalyst.[7] One advantage is that the reaction can often be run under milder, neutral conditions.
A comparative study for a specific N-acylated system found that KCN without a catalyst in a range of solvents gave superior yields to TMSCN, which required a catalyst to show any significant reactivity.[10]
Q3: What are the best solvents for this reaction?
A3: Solvent choice can significantly impact reaction rates and yields.
-
Protic Solvents: Methanol, ethanol, and water are commonly used, particularly with cyanide salts.[7] Aqueous conditions can be advantageous for "green chemistry" considerations.
-
Aprotic Polar Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM) are frequently employed, especially when using TMSCN or when anhydrous conditions are necessary.[10]
-
Solvent-Free: Some protocols have been developed under solvent-free conditions, which can be efficient and environmentally friendly.[8]
The optimal solvent should be determined experimentally. A good starting point is methanol or acetonitrile.
Q4: How can I monitor the reaction progress effectively?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the piperidone starting material, the amine, and the α-aminonitrile product. The product is typically more polar than the starting piperidone but its polarity will vary based on the amine used.
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak, confirming its identity by its mass-to-charge ratio (m/z).
Optimized Reaction Conditions and Protocols
Table of Exemplary Reaction Conditions
The following table summarizes conditions reported in the literature for Strecker-type reactions on various cyclic ketones and related substrates. This should serve as a starting point for your optimization.
| Substrate (Ketone) | Amine | Cyanide Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Aniline | TMSCN | Sc(OTf)₃ (10 mol%) | CH₃CN | RT | 0.5 | 98 | [7] |
| N-Boc-4-Piperidone | Benzylamine | TMSCN | Acetic Acid (20 mol%) | CH₃CN | RT | 12 | 92 | [7] |
| Cyclopentanone | Morpholine | TMSCN | Acetic Acid (20 mol%) | CH₃CN | RT | 12 | 95 | [7] |
| Cycloheptanone | Piperidine | KCN | TsOH·H₂O (1.2 eq) | H₂O | RT | 18 | 97 | [1] |
| Acetophenone | Aniline | KCN | Acetic Acid, H₂O | Toluene | 0 | 4-8 | 96 | [6] |
General Experimental Protocol: Strecker Condensation of N-Boc-4-Piperidone
This protocol is a general starting point and should be optimized for your specific amine and laboratory conditions.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Amine (e.g., Benzylamine, 1.1 eq)
-
Trimethylsilyl cyanide (TMSCN, 1.5 eq)
-
Acetic Acid (0.2 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous acetonitrile. Stir until the starting material is fully dissolved.
-
Amine Addition: Add the amine (1.1 eq) to the solution, followed by the acetic acid catalyst (0.2 eq).
-
Cyanide Addition: Slowly add TMSCN (1.5 eq) dropwise to the stirring solution at room temperature. Caution: TMSCN is highly toxic. Handle with appropriate personal protective equipment in a certified chemical fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting piperidone is consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes to hydrolyze any remaining TMSCN.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-aminonitrile.
Workflow and Logic Diagrams
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key relationships and workflows.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Interdependence of key reaction parameters.
References
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. LookChem. Available at: [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. Available at: [Link]
-
A novel route to the 4-anilido-4-(methoxycarbonyl)piperidine class of analgetics. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. ResearchGate. Available at: [Link]
-
A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry (RSC Publishing). Available at: [Link]
-
ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ResearchGate. Available at: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
-
Strecker Synthesis. NROChemistry. Available at: [Link]
-
Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. MDPI. Available at: [Link]
-
Solvent Selection Guide. Department of Chemistry - University of York. Available at: [Link]
-
A guide to the integration of environmental, health and safety criteria into the selection of solvents. ResearchGate. Available at: [Link]
-
The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Thieme Chemistry. Available at: [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. Available at: [Link]
-
Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. PubMed. Available at: [Link]
-
150 Years of Strecker Reaction. MSU chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Alternative Deprotection Strategies for N-Protected Piperidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the deprotection of N-protected piperidine moieties. Standard deprotection protocols are not always suitable for complex molecules with sensitive functional groups. This resource provides in-depth troubleshooting, alternative strategies, and detailed experimental protocols to navigate these synthetic hurdles effectively.
The strategic use of protecting groups is fundamental to modern organic synthesis. However, the removal of these groups can be as critical and challenging as their installation.[1] This is particularly true for the piperidine ring, a prevalent scaffold in pharmaceuticals. This guide will explore robust and often milder alternatives to standard deprotection methods for the most common N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Troubleshooting N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is prized for its stability under a wide range of conditions but is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2] This can be problematic for substrates containing other acid-labile groups.
Frequently Asked Questions (FAQs): N-Boc Deprotection
Q1: My standard TFA/DCM protocol is cleaving other acid-sensitive groups (e.g., t-butyl esters, acetals) in my molecule. What are milder, non-protic acid alternatives?
A1: This is a classic challenge of selectivity. When strong protic acids cause unwanted side reactions, switching to a Lewis acid-based or non-acidic method is recommended. These methods often offer a different kinetic profile for deprotection, allowing for greater functional group tolerance.
-
Expert Insight: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation. Lewis acids achieve a similar outcome by coordinating to the carbonyl oxygen, weakening the C-O bond without the high proton activity that damages other functional groups.
Alternative Strategies:
-
Zinc Bromide (ZnBr₂): A mild Lewis acid that is particularly effective for the selective deprotection of N-Boc groups, especially on secondary amines like piperidines, in the presence of other acid-sensitive functionalities.[3][4] It is a cost-effective and operationally simple choice.[5]
-
Trimethylsilyl Iodide (TMSI): A powerful, neutral deprotection agent.[6] TMSI is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[7] Its mechanism involves the silylation of the carbamate oxygen, followed by the elimination of CO₂ and attack of the iodide on the tert-butyl group.[8] This avoids strongly acidic conditions entirely.
-
Ceric Ammonium Nitrate (CAN): An oxidative deprotection method that is orthogonal to both acidic and basic conditions.[9] The reaction proceeds via a single-electron transfer mechanism and is highly effective, often requiring only catalytic amounts of CAN.[10][11]
-
Thermal Deprotection: In some cases, simply heating the N-Boc protected compound in a high-boiling point, inert solvent can effect deprotection, although this is often substrate-dependent and may require high temperatures.[12][13]
Comparative Summary of Mild N-Boc Deprotection Methods
| Method | Reagents & Conditions | Key Advantages | Potential Issues |
| Lewis Acid | ZnBr₂ in CH₂Cl₂ (DCM), Room Temp[3] | Excellent selectivity for N-Boc over many acid-labile groups; cost-effective. | Can be slow (hours to days)[3]; stoichiometry may need optimization. |
| Neutral/Iodide | TMSI (or TMSCl/NaI) in CH₂Cl₂ or MeCN, 0°C to RT[7] | Very mild, neutral conditions; rapid reaction. | TMSI is moisture-sensitive and corrosive[7]; can affect other silyl ethers. |
| Oxidative | Ceric Ammonium Nitrate (CAN) in MeCN/H₂O, RT to reflux[9] | Orthogonal to acid/base methods; often high-yielding. | Not suitable for molecules with other easily oxidizable groups. |
| Thermal | Heat in high-boiling solvent (e.g., dioxane, toluene), >80 °C[2][13] | Reagent-free; simple workup. | Requires high temperatures; risk of thermal decomposition for complex molecules. |
Experimental Protocols: N-Boc Deprotection
Protocol 1: Deprotection using Zinc Bromide (ZnBr₂)[3]
-
Setup: Dissolve the N-Boc piperidine substrate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Reagent Addition: Add solid zinc bromide (ZnBr₂) (2.0 - 4.0 eq) to the solution. Anhydrous conditions are recommended for best results.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (from a few hours to 3 days).[3]
-
Workup: Upon completion, quench the reaction with an aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amine by column chromatography or crystallization.
Troubleshooting N-Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, classically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[14] This method is clean and efficient but incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, or some aryl halides.[15]
Frequently Asked Questions (FAQs): N-Cbz Deprotection
Q1: My molecule contains a double bond that gets reduced during catalytic hydrogenation for Cbz removal. What are the best non-reductive alternatives?
A1: This is a common issue where the desired deprotection is accompanied by unwanted reduction elsewhere in the molecule. The key is to select a deprotection method with an orthogonal mechanism.
-
Expert Insight: Catalytic hydrogenation involves the transfer of hydrogen atoms to the substrate on the surface of a metal catalyst. This process is highly effective for cleaving the Cbz group's benzyl C-O bond but is notoriously non-selective for other reducible functional groups. Alternative methods leverage acid- or Lewis acid-mediated cleavage, which avoids molecular hydrogen and heterogeneous catalysts.
Alternative Strategies:
-
Acid-Mediated Cleavage: Strong acids can cleave the Cbz group. While HBr in acetic acid is a classic reagent, it can be harsh. Milder conditions using HCl in an organic solvent like isopropanol or dioxane are often effective and scalable alternatives to hydrogenation.[15][16]
-
Lewis Acid-Mediated Cleavage: Reagents like TMSI (generated in situ) can effectively cleave Cbz groups under non-acidic and non-reductive conditions. The mechanism involves coordination of the silicon to the carbamate oxygen, followed by nucleophilic attack by iodide on the benzyl group.
-
Transfer Hydrogenation: While still a reductive method, transfer hydrogenation uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a catalyst (e.g., Pd/C).[17] This can sometimes offer different selectivity compared to using hydrogen gas and may be milder, avoiding the need for high-pressure equipment.
Decision Workflow for N-Cbz Deprotection
Caption: Decision tree for selecting an N-Cbz deprotection strategy.
Experimental Protocols: N-Cbz Deprotection
Protocol 2: Acid-Mediated Deprotection with HCl in Isopropanol[16]
-
Setup: Dissolve the N-Cbz piperidine substrate (1.0 eq) in isopropanol (IPA).
-
Reagent Addition: Add a solution of HCl in IPA (e.g., 3M solution) or bubble anhydrous HCl gas through the solution.
-
Reaction: The reaction can be performed at room temperature or heated (e.g., 65-75°C) to increase the rate. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and distill the solvent under reduced pressure.
-
Purification: The product is often isolated as the hydrochloride salt. It can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent, or purified directly by crystallization or chromatography.
Troubleshooting N-Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is defined by its lability to basic conditions, making it orthogonal to acid-labile groups like Boc.[14] The standard deprotection reagent is a solution of piperidine in DMF.[18] However, issues can arise with sterically hindered substrates or when piperidine-adduct byproducts complicate purification.[19][20]
Frequently Asked Questions (FAQs): N-Fmoc Deprotection
Q1: My Fmoc deprotection is sluggish, even with extended reaction times. How can I improve the efficiency without resorting to harsh conditions?
A1: Sluggish Fmoc deprotection is often due to steric hindrance near the nitrogen atom or peptide aggregation in solid-phase synthesis.[19] Simply extending the reaction time can sometimes lead to side reactions. A more effective approach is to use a stronger, non-nucleophilic base.
-
Expert Insight: Fmoc removal is a base-catalyzed elimination reaction.[21] Piperidine acts as the base to abstract the acidic proton on the fluorene ring, initiating the elimination. The liberated dibenzofulvene (DBF) is then trapped by a second molecule of piperidine.[22] If this process is slow, a stronger base can accelerate the initial proton abstraction step.
Alternative Strategies:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base compared to piperidine.[23] It is highly effective, often used at low concentrations (e.g., 2% in DMF), sometimes in combination with a small amount of piperidine to act as a DBF scavenger.[18][20]
-
4-Methylpiperidine (4-MP): This reagent is a direct, non-controlled substance alternative to piperidine.[24][25] Its basicity and reaction kinetics are very similar to piperidine, making it an excellent drop-in replacement where regulatory or handling concerns for piperidine exist.[24]
-
Piperazine/DBU: A combination of piperazine and catalytic DBU has been reported as a safer and highly efficient alternative for rapid Fmoc deprotection.[26]
Mechanism of Alternative Fmoc Deprotection
Caption: Generalized workflow for base-mediated N-Fmoc deprotection.
Experimental Protocols: N-Fmoc Deprotection
Protocol 3: DBU-Assisted Deprotection for Hindered Substrates[20]
-
Setup: For solution-phase synthesis, dissolve the N-Fmoc piperidine substrate in DMF. For solid-phase synthesis, ensure the resin is adequately swelled in DMF.
-
Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Reaction: Add the deprotection solution to the substrate. Agitate the mixture at room temperature. The reaction is typically very fast (2-5 minutes).
-
Repeat (Optional): For particularly difficult sequences on solid phase, drain the solution and repeat the deprotection step with a fresh portion of the reagent solution for another 2-5 minutes.[20]
-
Workup/Washing: For solution-phase, quench with a weak acid (e.g., dilute aq. NH₄Cl) and perform a standard extractive workup. For solid-phase, drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all reagents and byproducts.[20]
References
- Semantic Scholar. (2012).
- Common Organic Chemistry. Zinc Bromide.
- Organic Chemistry Portal. Protective Groups.
- Technical Disclosure Commons. (2025).
- Benchchem. (2025).
- Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Master Organic Chemistry. (2018).
- Nigam, S. C. et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent.
- Biopolymers. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ACS GCI Pharmaceutical Roundtable. TMS Iodide.
- ResearchGate. (2025). Ceric ammonium nitrate impregnated on silica gel in the removal of the tert-butoxycarbonyl group.
- ResearchGate. (2018).
- Wikipedia. Protecting group.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI).
- Sciencemadness.org. (2001).
- PMC. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles.
- Benchchem. Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
- ResearchGate. (2025). Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group.
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- ACS GCI Pharmaceutical Roundtable. (2025). Deprotection.
- ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Benchchem.
- Wikipedia. Trimethylsilyl iodide.
- MDPI. (2025).
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Zinc Bromide [commonorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 7. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 8. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tdcommons.org [tdcommons.org]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving Reaction Times for Pyridine Hydrogenation
Welcome to the Technical Support Center for Pyridine Hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troubleshoot the catalytic hydrogenation of pyridine and its derivatives. The synthesis of piperidines via this method is a cornerstone in the production of countless pharmaceuticals and agrochemicals.[1][2] However, the inherent stability of the pyridine ring and potential for catalyst inhibition can lead to challenges, most notably slow or incomplete reactions.[1][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Core Principles of Pyridine Hydrogenation
Before diving into troubleshooting, it's crucial to understand the fundamental factors governing the reaction rate. The hydrogenation of pyridine is a complex process involving the stepwise addition of three hydrogen molecules to the aromatic ring.[2]
The General Reaction Pathway
The conversion of pyridine to piperidine is not a single-step event. It proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine. The stability of the aromatic starting material makes the initial hydrogenation step the most challenging, often requiring significant energy input in the form of heat and pressure.[4][5]
Caption: General reaction pathway for pyridine hydrogenation.
Key Factors Influencing Reaction Rate
Several interconnected parameters determine the efficiency and speed of pyridine hydrogenation. Understanding their interplay is key to optimization.
-
Catalyst Selection: The choice of catalyst is paramount. Noble metals like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) generally show high activity under milder conditions, while less expensive non-noble metals like Raney Nickel (Ni) often require more forcing conditions.[1] Rhodium-based catalysts are particularly effective for hydrogenating N-heterocycles under mild temperatures and pressures.[6]
-
Temperature and Pressure: The saturation of aromatic rings is often a difficult reaction requiring elevated temperatures (60-100 °C) and high hydrogen pressures (30-100 bar) to overcome the activation energy.[5][7] Insufficient temperature or pressure is a common cause of slow or stalled reactions.[3]
-
Solvent Choice: Solvents can dramatically influence reaction rates. Protic solvents like ethanol or methanol are commonly used.[8] Acidic solvents, such as glacial acetic acid, or the use of acidic additives can protonate the pyridine nitrogen. This activation facilitates reduction and prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[2][9][10]
-
Substrate and Product Inhibition: The Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can act as a catalyst poison by strongly coordinating to the active metal sites, thereby inhibiting the reaction.[2][3]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during pyridine hydrogenation, providing explanations and actionable solutions.
Q1: My pyridine hydrogenation is extremely slow or has stalled completely. What are the most likely causes?
A: A sluggish or stalled reaction is the most frequent issue and typically points to one of three areas: catalyst activity, reaction conditions, or mass transfer limitations.
1. Catalyst Deactivation or Inhibition:
-
Inhibition by Substrate/Product: As mentioned, the nitrogen lone pair in pyridine and piperidine can bind to the catalyst's active sites, effectively blocking them. This is a very common cause of slow reactions.[2][3]
-
Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas (e.g., sulfur compounds, phosphines) can irreversibly poison the catalyst.[3] Ensure high-purity reagents and solvents.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
2. Insufficient Reaction Conditions:
-
Low Temperature/Pressure: The hydrogenation of the stable aromatic pyridine ring is energetically demanding.[5] The temperature and/or hydrogen pressure may be too low to achieve a reasonable reaction rate. For example, reducing pressure from 80-90 bar to 50 bar can cause a significant drop in conversion even at 100 °C.[5]
3. Poor Mass Transfer:
-
Inefficient Mixing: In a heterogeneous catalysis system, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface. If stirring is inadequate, the reaction becomes mass-transfer limited, severely slowing the observed rate. Vigorous stirring is essential to maximize the gas-liquid-solid surface area.[11]
Caption: Troubleshooting workflow for slow pyridine hydrogenation.
Q2: How do I choose the right catalyst for my specific pyridine derivative to ensure a fast reaction?
A: Catalyst selection involves a trade-off between activity, selectivity, cost, and the required reaction conditions.[1] Noble metal catalysts are generally more active and allow for milder conditions, which can be crucial for sensitive substrates.
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Common Solvent(s) | Key Characteristics & Insights |
| Rh/C or Rh₂O₃ | 5 - 80[1][9][12] | 40 - 80[1][12] | TFE, Alcohols, Water | High Activity: Often the most active catalyst, allowing for the mildest conditions.[6][12] Rh₂O₃ shows broad functional group tolerance.[12] |
| Ru/C | 1 - 3[13] | 60 - 100[13] | Water, Alcohols | Excellent Activity in Water: Shows very high catalytic activity for pyridine hydrogenation in aqueous media.[13] |
| PtO₂ (Adams') | 50 - 80[3][5][9] | Room Temp - 80[3] | Glacial Acetic Acid | Classic & Effective: A powerful and reliable catalyst, especially for substituted pyridines, but often requires an acidic solvent for activation.[3][6] |
| Pd/C | 6 - 80[5][14] | 30 - 80[5][14] | Alcohols, Water, with Acid | Widely Used but Can be Slow: Often requires an acidic additive to facilitate reduction and prevent inhibition.[2][14] Can be tuned for chemoselectivity.[14] |
| Raney® Ni | > 7[6] | 100 - 110[6] | Water (alkaline), Alcohols | Cost-Effective: A good choice for large-scale industrial applications, but typically requires high temperatures and pressures.[1][6] |
Table data compiled from multiple sources.[1][3][5][6][9][12][13][14]
Q3: Can the choice of solvent significantly impact the reaction time?
A: Absolutely. The solvent does more than just dissolve the substrate; it plays an active role in the reaction mechanism.
-
Activation via Protonation: The most significant solvent effect in pyridine hydrogenation is the use of acidic media. Using glacial acetic acid as a solvent or adding a strong acid like H₂SO₄ protonates the pyridine's nitrogen atom.[9][14] The resulting pyridinium salt is more electron-deficient and thus more susceptible to hydrogenation. This protonation also prevents the nitrogen's lone pair from binding to and inhibiting the catalyst, leading to a dramatic increase in reaction rate.[9][10]
-
Polarity and Solubility: Protic solvents like methanol and ethanol are commonly used and generally promote rapid reactions.[8] Good solubility of the substrate and, crucially, hydrogen gas is essential. In some cases, using water as a solvent with specific catalysts like Ru/PDVB has shown excellent performance.[13]
-
Product Inhibition: In some systems, the amine product can inhibit the catalyst. The use of CO₂-expanded solvents has been explored to react with the amine product, preventing this deactivation pathway.[8]
Q4: My reaction works, but requires very high pressure and temperature. How can I achieve faster conversion under milder conditions?
A: Moving to milder conditions is desirable for safety, energy efficiency, and compatibility with sensitive functional groups.
-
Switch to a High-Activity Catalyst: This is the most effective strategy. Rhodium-based catalysts, such as Rh/C or Rh₂O₃, are renowned for their ability to hydrogenate pyridines at low pressures (e.g., 5 bar) and temperatures (e.g., 40 °C).[1][12] Electrocatalytic methods using a carbon-supported rhodium catalyst have even achieved hydrogenation at ambient temperature and pressure.[15][16]
-
Employ Acidic Additives: If you are using a catalyst like Pd/C in a neutral solvent (e.g., ethanol), the reaction may require harsh conditions. Simply adding a stoichiometric amount of an acid (acetic acid, HCl, H₂SO₄) can significantly increase the reaction rate, allowing you to lower the temperature and pressure.[9][14]
-
Consider Homogeneous Catalysis: While heterogeneous catalysts are more common for ease of separation, homogeneous systems can offer very high activity and selectivity under mild conditions.[2] For example, specific Iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, showing tolerance for many sensitive functional groups.[17]
Q5: I'm observing incomplete hydrogenation, resulting in di- or tetrahydro-pyridine intermediates. How can I drive the reaction to completion?
A: The accumulation of intermediates indicates that the later stages of hydrogenation are slow, or the reaction has stopped prematurely.
-
Increase Hydrogen Pressure: This increases the concentration of hydrogen at the catalyst surface, which can help push the reaction through the final saturation steps. Increasing pressure from 30 bar to 80 bar has been shown to improve conversion and even influence stereoselectivity.[5]
-
Increase Temperature: Raising the temperature provides more energy to overcome the activation barriers of the remaining hydrogenation steps.
-
Extend Reaction Time: Simply allowing the reaction to run longer may be sufficient, provided the catalyst is still active.
-
Increase Catalyst Loading: If partial catalyst deactivation is the issue, increasing the catalyst-to-substrate ratio can provide enough active sites to see the reaction to completion.[9]
-
Re-evaluate Catalyst/Solvent System: If the problem persists, the chosen catalyst may not be potent enough under the applied conditions. Switching to a more active catalyst like PtO₂ or a Rhodium-based system, often in an acidic solvent, is a reliable strategy to achieve full conversion.[5][9]
Experimental Protocols
Protocol: General Procedure for Pyridine Hydrogenation using PtO₂ in Acetic Acid
This protocol describes a standard method for achieving complete hydrogenation of a substituted pyridine, a robust procedure often effective when other methods are too slow.[3][9]
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial Acetic Acid (Solvent)
-
High-Pressure Hydrogenation Reactor (e.g., Parr shaker)
-
Celite® for filtration
-
Sodium Bicarbonate (NaHCO₃) solution for neutralization
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add the substituted pyridine substrate (e.g., 10 mmol). Add glacial acetic acid as the solvent (e.g., 50 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (1-5 mol%) to the vessel. Note: Handle platinum catalysts with care; they can be pyrophoric.
-
System Purge: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with an inert gas (e.g., Nitrogen) and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3] Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-80 °C).[3]
-
Monitoring: Monitor the reaction by observing the pressure drop on the hydrogen gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by analyzing a small, carefully vented aliquot via GC-MS or TLC.
-
Work-up: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel several times with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the Celite pad wet with solvent during filtration to prevent the finely divided catalyst from igniting upon contact with air. [11] Wash the filter cake with additional acetic acid or the extraction solvent.
-
Neutralization and Extraction: Carefully neutralize the acidic filtrate by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. Extract the aqueous layer with an organic solvent (3x).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine product, which can be further purified by distillation or chromatography as needed.
References
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ4lZrTblPNUlEfS1tU8YZaIhTmhf2hejHheoUStjU2bsK4PBTAf-lqo6Qnafkm3DyWOcQwsIxbhRqjQeqmVjJmDddFys1KYK0tWQ9Fgfs2ZsO2lpCV4njrDbm2RNzU7x4Slh9faF07WYnPsCJLFCMp_ng_UMNFDzV2AN9MPo9Fh3o0apOtmWFmcdQD0Sx5zU8cW3RfLkaDbfKHYu7posrS-wxW7WvORByYs9OWIABOXFB]
- A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4G1e3xrq2INhcBv3RfLPaSZTuiHX2yFLjnSDqnyqW838BsnBrFUQgaPuy38OcQNz09tZuU2alc81sytSq9FW0jmZImsBbx_AQDJMjkEQCbkPDzwvz5UKpo9P0eOdaPRz9uGHPPnkqChMZ9GqndbEa0MG32Tmv8RAqSTcXCabC2AZ1WqvDAAIqOy1RrPs3yvSaHPqQ5FT3nXpS-9RaapPXKoaaw4rDdB0lII39oN5nKPaFacxdMA==]
- Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiO0gsVkP9WvxWMVv-KXy8TdRqUzdzHo_ezFioKSIcOZ0xtXVd2ih8XMGjiBr8owddd4e8MuhJHFitro-aKISk2AZZUkvpb-DvAxXuwpUMb6ZJ67NNU_PwdY7VcUJA51ohAKxiVcAVNXC0aeQH_valPk2taQktE2AzJSI=]
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCoXaCW6W5bLX0p-ToP2ULsF9stzX7EivsFg_al6Wzcmj_m5L9BGDLcQm9lcor8RE53aiEpgSflNghOAcUHtU02ZqtSap0dWDSjPKX5m-JjkvGeGQhww2132JAC7F54rq1zWtOQ1SNBDr0vQ==]
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6TnzYYQ8teF_Ssv9OERqRU82kS_BniPKdDKpgaNGLmsz6WWHgZa6pXP99e4VHD8K-b4awEOCFecBQrC67Z0nwy9REceOB4GOB9UBx8on6UM7ehHv5HXDgsFU7R1tOTVEj5064kgfxEma3aZqj19jCC2kcyR5nmbdrVAMWQfTSqgug45XM9n4OxJy3acuvas49O2wTaHIuqUVKpsO_BtZYXttw5KYHk8YQ-BeJTw==]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Fk47wYJ9L-WMvTy62sDVKeuUUamIg97ZfrU6kozBUzftwznMkgps8XigF6IoUQqi160hzOIB1w6G2RHVgKv8qMLIVkppcQzrnY9wH2hVRaiA5i4NCihmg5y-Q12-13ZwVd5ssbCW]
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxAKG2qTcaoI10cgTN2QNuOKoEsbWvXruBazoRHTUdIgUUSrHtMD00sFm--jwM0BN8_PC_anJxibck_CeiPaC1GephPCNWCJAP08mxBwOwxKA6dvrrdlH_gXFOJc0ZH4-nEDfOcyS3J23q0Wn_j9MHH2BhZ_c6USQ=]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwmeYm6jrjN4uCKn4GPRHNs23Hx2e7yXsbIRO8VTTsGDMst64xQMRMYhcV6qsSAnNo4RZiURB1ExMVMPiH7nLtIqZ1Mb_eFIMfvY1TNARjKWGXCd3GEBEnGsog_5uum6-EEIakFweq3IaFKW4=]
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Jz-FwytzS7tT1rmmS0t9ngmadf7mFfHY_1NiK12Fi3TOaGWt6WZ-BQOyMOqrORw2eTnVD_gBmVqrFuR2fKv52FcL1g2eLRuxytHDE1uEkQO7A5UyW_3wuDR9sBd0OX6z_wDf6SrsroLE996MwK0P-dXMywFFy1Zj1Ba-vNKec3eq0oh3CeFNPIbn7AdKJaU2L8vdT5dWfcALksWB1D7VFv7BDigbuvkpyauIwiSG]
- Catalytic hydrogenation of pyridines in water. a) Data showing the... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU4ZX_9fxydKL_Kit-oZjqN_PQdnCXtH8k4zgE3369ettA1dFKfBKV5WeHJmaR5t-TeShmtCQ5D9084NsZgsdPtNdYgen2c3-9sW568RMtHCGCov26CFgyKeMPyJHeCaBH-t_XEXn7eQld1U8StTE_jy8S_z2UvO1t6Rq7fO8rtWewyqLANwxGAL1m3hX0EoxTeU7dAVL3q_G28B6O6NV0kpJayIjsJ77KzZubRP1nKH7UkLmggFZYRWCe5vT9]
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Bohrium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmN8xEjc-iiHMZo2zUYyFma9ZEsRg3l8K_BRPey8ciEhaL4y5CbWLEi0nDFPo5qooXpFsQtMJrZAV2SwyA4-V5yg-iZC75YOHqMtG-oWUQMOkWaRDXlx-GNrG1xwqqpSWI9e8_WV5pdNsWkCHFU_1i1FXQxKSkcGZDF_r0shRZlxkwfxjOq6YlW_jiRS2ZXSYU4JsyAdY5HpQpRB6cFD_teYOn7e01p4XLH3OIdq9bMVxi86TD-rsNEH_cMRpRk5tlHBaamCQZddiklTzDQ1MTsil8qOU3wygqsrC2JdOhfI4pvR1X2QgQYI9Z9uLk7NHcogGtFex2wMCpumVBpn2-6fKaHYfkhcrsTA==]
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4hZbtAnnxJuKKkUQJsbX8QMf2zsR56WGIjg1sJPgH6n7sFeMeCejkctfZOW0UBzJHI8Q4bb1a7FR5avAN5e2iZ09VAr6gEHfYca1vUwaipqXAu6I1POl6SRABGX1a3A3vdua_kPO-8p0lwlYMg1LUBtAYEKnQaRCpB8-B-hMWDOKUIj2POIDN0vvlGeiB4ne7RxxzpnPIIQH0XwE3CDCB]
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D3OB01860A]
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP6mr3lNs58F1KMewlHnxsXEPthZP4eqO196CMEjhx61w2NeJlbT8gBOTS2DZp3CBpBKU_rsSokPRxqFLByR3H4GBU4T2WUipO331igdWSiCcS5Le2UuhaSTsCLypo-XjH-IZ-Uq-Iq-R156vc-89ASIFQVNCgc70=]
- Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-IR3aQLPXDn6aCXFytpFbAhBiQgBFNvPT-LJNep1Au84Wzh_w1LNWcju8CLhtcgk9OzG_KoQhVHSJFyrbDjWSDUANr16eCm_Rerqt7R0HhHfJycqGvC-wbGV1_PN-Wv95VqZzMbFzbiSBWbd2sISlpQzS-txyAlpoOntLmr1tqQOs288m5tcH9OHTJs83pXdadMUCY_cZQ1CQPGDO7Bj7Q1GMg98W]
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgPkU6JUDLk-5dVlEa7KvOPmEsZdobPmtgDjROFppBnNIQyFGe6tkfQg5GIbCyEN0412vxplT0h4C4qhCY7WfSieqBrzCCOruoJxIngL_75KhdqBEZtmeKZVhFsoTY0uYBHDN8hQ3D4I4ZDZBemJ_s30WuRgJfvU6_EmQ95YvQ75zbnaynQzsm78GCr08SJl-TvA8MAjout3DcBSJdbH7HaZA=]
- Investigation of solvents for hydrogenation of pyridine 2s. ResearchGate. [URL: https://vertexaisearch.cloud.google.
- Kinetics of the Hydrodenitrification of Pyridine. Industrial & Engineering Chemistry Process Design and Development - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLKlW0OnMdJOqUWCCSOAISnXrMnMFQMAWj3z9KvG124vrf8h6zJuMEJPq2Liy4DaCwFtiicbia2Y7pS75if880uc8u08vfnI7RIonL9V9xAwEEMfJ1HCRWuJDp2qETQ_lviJEXzw0=]
- Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcA6WJeR_UEZKXuLqfklYnEQKWx0PgnCENKJsFdRNtFnCrp3ULR7CgM2gm4re3pNDd2DL334NiAuh7xAIAAt7UT95XaHi-viDeCpdtQI_72ikpdOpI-IscrxsHCelEOUpLbANUhrqjNSPQcR0=]
- Hydrogenation reaction tips and tricks. Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcB_kczf0wFvX3j4fQOfO9X3e8RqFlMwlbKyZvO3TWitC538ZRYC3x1X7uzsjJsfcx-jp2UczX9mfRRLJz9rTSBlRI51eV1F6iOkBNOej9MJbIfwh3BUM6qJ4giZrrGEVrWBqvgq_x1krHr08FuP3cNtLLG0wz9NblF2F9whTRMUN9MGms-gfaNte8EMIlSogCehY=]
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAb4ojr4s4uCo9t1rUx-EAyyqqE74fKg1FFhpwZ-cF30YWYjFwNYddqHuhzDT_XGPLViuIK_fW96-SUyECVL-XeliVA_h9V3YwztRTfDylDL5W3TuwHzKxQVN5h-bHgzNUFkF2hAPIb2j2MENqLfgL8FPGrLtDuR8jGaNmcbJSEtdu5tq9NDjeno_DUMQNS9cZZ9bx3yhai-K7Ux_uuoF00ZP8_Wo_BQ==]
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [URL: https://doi.org/10.1038/s41557-025-02008-2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thalesnano.com [thalesnano.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl Piperidine-3-carboxylate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl piperidine-3-carboxylate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related alternatives. We will explore the conformational dynamics of the piperidine ring and elucidate the structural information encoded in chemical shifts and coupling constants, grounding our discussion in established spectroscopic principles.
Introduction: The Structural Significance of Substituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. Its conformational flexibility, governed by the chair equilibrium, allows for precise spatial positioning of substituents, which is critical for molecular recognition and biological activity. This compound is a versatile building block in organic synthesis, and a thorough understanding of its structural features in solution is paramount. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing a detailed fingerprint of the molecule's three-dimensional structure and dynamics.[1]
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is complex due to the conformational equilibrium of the six-membered ring and the diastereotopic nature of the methylene protons. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1][2] The ester substituent at the C3 position can exist in either an axial or a more stable equatorial position. This equilibrium dictates the chemical environment of each proton.
Conformational Equilibrium of this compound
The two primary chair conformations are in rapid equilibrium at room temperature. The conformer with the bulky methyl carboxylate group in the equatorial position is significantly more stable and thus more populated, as this arrangement minimizes unfavorable 1,3-diaxial interactions.[3]
Caption: Conformational equilibrium of the piperidine ring.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Based on analogous structures and fundamental NMR principles, the following is a detailed assignment for this compound.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Structural Details |
| -OCH₃ | ~3.71 | s (singlet) | - | Characteristic singlet for a methyl ester. |
| H3 | ~2.50 | m (multiplet) | - | Methine proton at the substitution site. Complex splitting due to coupling with H2 and H4 protons. |
| H2eq, H6eq | ~3.10 | m | - | Equatorial protons alpha to the nitrogen are typically deshielded compared to their axial counterparts. |
| H2ax, H6ax | ~2.70 | m | - | Axial protons alpha to the nitrogen. |
| H4eq, H5eq | ~1.95 | m | - | Equatorial ring protons. |
| H4ax, H5ax | ~1.60 | m | - | Axial ring protons, generally more shielded (upfield) than equatorial protons. |
| N-H | ~1.5 - 2.5 | br s (broad singlet) | - | Labile proton; signal position and width are concentration and solvent dependent. May exchange with D₂O. |
Causality Behind Spectral Features:
-
Chemical Shift (δ): The position of a signal on the x-axis is determined by the electron density around the proton.[4] Protons in electron-poor environments are "deshielded" and appear at a higher ppm (downfield), while those in electron-rich environments are "shielded" and appear at a lower ppm (upfield). Axial protons on a cyclohexane or piperidine ring are generally more shielded than their equatorial counterparts. Protons on carbons adjacent to the electronegative nitrogen atom (C2, C6) are deshielded and appear further downfield.[5]
-
Multiplicity: The splitting of a signal into multiple lines is caused by the influence of neighboring, non-equivalent protons. This follows the n+1 rule , where 'n' is the number of neighboring protons.[4]
-
Coupling Constants (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. Its magnitude depends on the dihedral angle between the coupled protons, a relationship described by the Karplus equation .[3] Large J-values (~10-13 Hz) are characteristic of axial-axial couplings, while smaller values are observed for axial-equatorial and equatorial-equatorial couplings. This is a cornerstone of conformational analysis in cyclic systems.[2]
Comparative Analysis with Alternative Structures
To contextualize the spectrum of this compound, we compare it with three alternatives:
-
Ethyl Piperidine-3-carboxylate: To assess the impact of the ester alkyl group.
-
Methyl Piperidine-2-carboxylate: To observe the effect of substituent position.
-
Methyl N-Boc-piperidine-3-carboxylate: To understand the influence of N-substitution.
Comparative Table of ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ring Protons (δ, ppm) | Ester/Substituent Protons (δ, ppm) | Key Differentiating Features | Source |
| This compound (Predicted) | 1.60 - 3.10 | ~3.71 (s, 3H, -OCH₃) | Singlet for the methyl ester. Ring protons show complex multiplets. | - |
| Ethyl piperidine-3-carboxylate | 1.35 - 3.02 | 4.07 (q, 2H, -OCH₂CH₃) , 1.19 (t, 3H, -OCH₂CH₃) | Quartet and triplet signals replace the methyl singlet, characteristic of an ethyl group.[6] | [6] |
| Methyl piperidine-2-carboxylate | 1.32 - 3.41 | 3.70 (s, 3H, -OCH₃) | The H2 proton signal is absent; instead, a complex multiplet for H3-H6 appears. The overall pattern of ring protons shifts due to the substituent at C2.[6] | [6] |
| Methyl N-Boc-piperidine-3-carboxylate | 1.40 - 4.30 | 3.84 (s, 3H, -OCH₃) , 1.46 (s, 9H, -C(CH₃)₃) | Protons at C2 and C6 are significantly deshielded (downfield shift) due to the electron-withdrawing Boc group.[7][8] A large singlet at ~1.46 ppm for the nine equivalent Boc protons is a clear marker.[7][8] | [7][8] |
Insights from Comparison:
-
Ester Group Variation: Changing the methyl ester to an ethyl ester introduces the characteristic quartet-triplet pattern but has a minimal effect on the chemical shifts of the piperidine ring protons, demonstrating that the local electronic environment of the ring is largely unperturbed.[6]
-
Positional Isomerism: Moving the substituent from the C3 to the C2 position dramatically alters the spectrum. The methine proton is now at C2, adjacent to the nitrogen, leading to a different chemical shift and coupling environment for all ring protons. This highlights the sensitivity of ¹H NMR to isomeric differences.[6]
-
N-Substitution: The addition of an N-Boc protecting group has the most profound impact. The electron-withdrawing nature of the carbamate deshields the adjacent C2 and C6 protons, shifting them significantly downfield. This effect restricts the ring's conformational flexibility and often simplifies the spectrum by locking it into a more defined conformation. The large singlet for the tert-butyl group is an unmistakable feature.[7][8]
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound into a clean, dry vial.[9] For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio.[10]
-
Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is suitable for a wide range of organic compounds.[10] Ensure the solvent contains an internal standard like Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.[10]
-
Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[11] The final sample height should be between 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spinner turbine.
-
Place the sample into the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field against drifts.[9]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, whether manual or automated, is crucial for achieving sharp, symmetrical peaks and high resolution.[9]
-
Acquisition: A standard pulse-acquire experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is then phased to ensure all peaks are in the positive absorptive mode.
-
A baseline correction is applied to produce a flat, even baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Signals are integrated to determine the relative number of protons, and peak positions are identified.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton and provides deep insight into the molecule's preferred conformation in solution. By comparing its spectrum to those of structurally related analogues, we can precisely attribute spectral changes to specific structural modifications, such as altering the ester group, changing the substituent position, or adding an N-protecting group. This comparative approach, grounded in a robust experimental protocol, exemplifies the power of NMR spectroscopy as a primary tool for structural elucidation and chemical discovery in modern research.
References
-
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]
-
PubMed Central (PMC). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Available from: [Link]
-
JoVE. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. Available from: [Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Available from: [Link]
-
Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available from: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comparative Guide to 13C NMR Analysis of Substituted Piperidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold for interacting with biological targets. The precise three-dimensional arrangement of substituents on this ring—its stereochemistry—is often the critical determinant of a compound's efficacy and safety. Among the analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and indispensable tool for the unambiguous determination of the structure and stereochemistry of substituted piperidines.
This guide provides an in-depth comparison of the 13C NMR characteristics of variously substituted piperidines. It moves from fundamental principles to the nuanced effects of substituent orientation and electronics, offering field-proven insights and experimental data to aid researchers in their structural elucidation efforts.
Section 1: Fundamentals of 13C NMR in the Piperidine Ring System
The unsubstituted piperidine molecule exists predominantly in a chair conformation to minimize steric strain. In its 13C NMR spectrum, recorded in CDCl3, the carbons of the parent piperidine ring exhibit distinct chemical shifts: the C2 and C6 carbons (α to the nitrogen) resonate around 47.5 ppm, the C3 and C5 carbons (β to the nitrogen) appear at approximately 27.2 ppm, and the C4 carbon (γ to the nitrogen) is found at about 25.2 ppm[1][2]. These values serve as a crucial baseline from which the effects of substitution can be dissected.
The chemical shift of a specific carbon is highly sensitive to its local electronic environment. Factors such as the electronegativity of nearby atoms (inductive effects), steric interactions, and conformational changes all impart predictable shifts in the resonance frequency, providing a rich dataset for structural analysis.
Section 2: The Decisive Impact of Substituent Stereochemistry: Axial vs. Equatorial
The orientation of a substituent on the piperidine ring—whether it occupies an axial or equatorial position—profoundly influences the 13C NMR spectrum. This is most clearly demonstrated by the γ-gauche effect , a key diagnostic tool for stereochemical assignment.
The γ-Gauche Effect
When a substituent is in an axial position, it is in a gauche (staggered) relationship with the carbons at the γ-position (three bonds away). This steric interaction, a form of non-bonded compression, causes a significant upfield shift (to a lower ppm value) in the resonance of the γ-carbons compared to when the substituent is in an equatorial position.[3][4][5] This shielding effect is one of the most reliable indicators of axial substitution.
For example, in a 4-substituted piperidine, an axial substituent at C4 will cause the C2 and C6 carbons to be shielded (resonate at a lower frequency) compared to the analogous equatorial isomer.
Comparative Data for Monosubstituted Piperidines
The following table summarizes the typical 13C NMR chemical shifts for C-4 substituted piperidines, illustrating the clear distinction between axial and equatorial conformers.
| Substituent at C4 | Conformer | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) |
| -CH₃ | Equatorial | 46.8 | 36.1 | 31.9 |
| Axial | 41.5 | 30.8 | 25.8 | |
| -OH | Equatorial | 46.1 | 35.5 | 68.1 |
| Axial | 41.2 | 30.5 | 62.1 | |
| -F | Equatorial | 45.2 | 34.1 | 88.5 |
| Axial | 40.5 | 29.5 | 84.2 |
Data compiled from established literature and principles of substituent effects.[6]
As the data clearly show, the axial conformer consistently displays upfield shifts for C2/C6 and C3/C5 due to the γ-gauche effect and other steric interactions.
Case Study: cis- and trans-2,6-Dimethylpiperidine
The power of 13C NMR is further exemplified by comparing the spectra of diastereomers. In trans-2,6-dimethylpiperidine, the molecule can adopt a chair conformation where both methyl groups are equatorial, minimizing steric strain.[7][8] In contrast, the cis-isomer must have one axial and one equatorial methyl group.[9] This results in a more complex spectrum for the cis-isomer, with distinct signals for the non-equivalent C2 and C6, and a characteristic upfield shift for the carbons experiencing the γ-gauche effect from the axial methyl group.
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | CH₃ (ppm) |
| trans-2,6-Dimethylpiperidine | 52.5 | 34.0 | 25.5 | 22.8 |
| cis-2,6-Dimethylpiperidine | 47.8 | 34.5, 29.8 | 25.0 | 22.5, 17.5 |
Note: Data represents typical values and can vary with solvent and conditions.
Section 3: Influence of N-Substitution and Protonation
Modification at the nitrogen atom significantly alters the electronic landscape of the piperidine ring, leading to predictable changes in the 13C NMR spectrum.
-
N-Alkylation : Introducing an alkyl group on the nitrogen (e.g., N-methyl) typically causes a deshielding (downfield shift) of the α-carbons (C2/C6) and a smaller deshielding effect on the β-carbons (C3/C5).[10] This is due to the electron-donating nature and steric bulk of the alkyl group.
-
N-Acylation : An acyl group (e.g., N-acetyl or N-Boc) is electron-withdrawing and introduces restricted rotation around the N-C(O) bond. This leads to a more complex spectrum, often showing two sets of signals for the ring carbons corresponding to different rotational conformers (rotamers).[11][12]
-
Protonation : Converting the piperidine to its ammonium salt (e.g., by adding HCl) results in a notable upfield shift for the α-carbons (C2/C6) and a downfield shift for the β- (C3/C5) and γ- (C4) carbons.
Comparative Data for N-Substituted Piperidines
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) |
| Piperidine (NH) | 47.5 | 27.2 | 25.2 |
| N-Methylpiperidine | 56.7 | 26.5 | 24.5 |
| N-Formylpiperidine | 46.0, 41.2 | 26.0, 25.2 | 24.2 |
| Piperidinium chloride (NH₂⁺) | 45.0 | 28.5 | 26.5 |
Data compiled from various sources including[13][14]. Values for N-formylpiperidine show separate signals due to rotamers.
Section 4: Advanced NMR Techniques for Unambiguous Assignment
For complex substitution patterns, one-dimensional 13C NMR spectra can become ambiguous. In these cases, advanced NMR experiments are essential for definitive structural elucidation.[15][16]
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a crucial technique for determining the number of hydrogens attached to each carbon.
-
DEPT-90 : Only signals from CH (methine) carbons are observed.
-
DEPT-135 : CH and CH₃ (methyl) signals appear as positive peaks, while CH₂ (methylene) signals appear as negative peaks. Quaternary carbons are not observed in either experiment.
This allows for the confident assignment of carbon types, which is fundamental to piecing together the molecular structure.
Caption: Workflow for determining carbon multiplicity using DEPT NMR.
2D NMR Spectroscopy (HSQC & HMBC)
Two-dimensional NMR techniques provide connectivity information, resolving any remaining ambiguities.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each carbon atom with its directly attached proton(s), creating a 2D map that definitively links the 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between carbons and protons that are two or three bonds apart. This is invaluable for identifying connectivity across quaternary carbons and piecing together the entire carbon skeleton.
Caption: Logical workflow for structure elucidation using 2D NMR.
Section 5: Experimental Protocols for High-Quality Data Acquisition
Achieving high-quality, reproducible 13C NMR data requires careful attention to experimental setup.
Step-by-Step Sample Preparation
-
Compound Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Mass : Weigh approximately 10-20 mg of the solid compound directly into a clean, dry NMR tube.
-
Solvent Selection : Add ~0.6 mL of a deuterated solvent. The choice of solvent is critical:
-
CDCl₃ (Deuterated Chloroform) : The most common solvent for nonpolar to moderately polar compounds.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide) : Excellent for polar compounds and those with exchangeable protons (e.g., -OH, -NH), which will be clearly visible.
-
D₂O (Deuterium Oxide) : Used for water-soluble compounds, particularly salts.
-
-
Dissolution : Cap the tube and gently invert or vortex until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Filtering (Optional) : If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.
Standard 13C NMR Acquisition Parameters
The following table provides a starting point for standard 13C NMR acquisition on a 400-500 MHz spectrometer. Parameters should be optimized based on the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment with a 30° pulse angle to allow for faster repetition. |
| Spectral Width (SW) | 0 to 220 ppm | Encompasses the full range of expected 13C chemical shifts for organic molecules.[17] |
| Number of Scans (NS) | 1024 to 4096 | 13C is an insensitive nucleus, requiring multiple scans to achieve adequate signal-to-noise. |
| Relaxation Delay (D1) | 2.0 seconds | A sufficient delay to allow for nuclear relaxation, ensuring quantitative accuracy, especially for quaternary carbons. |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | Determines the resolution of the spectrum. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Conclusion
13C NMR spectroscopy is a uniquely informative technique for the structural and stereochemical analysis of substituted piperidines. A thorough understanding of baseline chemical shifts, coupled with the diagnostic power of substituent-induced shifts—most notably the γ-gauche effect—allows for the confident assignment of substituent stereochemistry. For more complex systems, the systematic application of advanced methods like DEPT and 2D NMR provides a clear and unambiguous path to complete structural elucidation. By employing robust experimental protocols, researchers in drug development can leverage 13C NMR to its full potential, ensuring the correct characterization of these vital chemical entities.
References
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. RSC Advances. [Link]
-
Wolckenhauer, S. A., & Rychnovsky, S. D. (2011). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Tetrahedron, 61(13), 3371-3382. [Link]
-
Dorn, R. W., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society. [Link]
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]
-
Beierbeck, H., & Saunders, J. K. (1976). A reinterpretation of beta, gamma, and delta substituent effects on 13C chemical shifts. Canadian Journal of Chemistry, 54(18), 2985-2990. [Link]
-
Dorn, R. W., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]
-
Gonnella, N. C., et al. (2020). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic & Biomolecular Chemistry, 18(1), 75-83. [Link]
-
ResearchGate. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. [Link]
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of Cambridge. Single-Scan Heteronuclear 13C-15N J-coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. [Link]
-
Kurbangalieva, A. R., et al. (2020). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 10(49), 29331-29344. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
SpectraBase. TRANS-2,6-DIMETHYLPIPERIDIN - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]
-
Hollingworth, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
-
Taher, T., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6598. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Dragull, K., Yoshida, W. Y., & Tang, C. S. (2003). Piperidine alkaloids from Piper methysticum. Phytochemistry, 63(2), 193-198. [Link]
-
Wikipedia. 2,6-Dimethylpiperidine. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Zhang, C. R., et al. (2016). Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect. Journal of Natural Products, 79(4), 1038-1045. [Link]
-
Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]
-
ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
-
PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 9. cis-2,6-ジメチルピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Formylpiperidine(2591-86-8) 13C NMR spectrum [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
interpreting mass spectrometry data for methyl nipecotate
An In-Depth Guide to Interpreting Mass Spectrometry Data for Methyl Nipecotate: A Comparative Analysis of GC-MS and LC-MS Techniques
For researchers and professionals in drug development and analytical chemistry, the accurate structural elucidation and quantification of small molecules are paramount. Methyl nipecotate, the methyl ester of nipecotic acid, serves as a crucial chemical intermediate and a derivative of a conformationally restricted GABA analogue.[1] Its analysis by mass spectrometry is a common requirement, yet choosing the optimal method and correctly interpreting the resulting data can be challenging.
This guide provides a detailed, expertise-driven comparison of two primary mass spectrometry workflows for analyzing methyl nipecotate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, from sample preparation to data interpretation, providing self-validating protocols and a robust comparative framework to guide your analytical decisions.
Understanding the Analyte: Methyl Nipecotate
Before interpreting its mass spectrum, it is essential to understand the molecule itself.
-
Chemical Formula: C₇H₁₃NO₂[2]
-
Molecular Weight: 143.18 g/mol [2]
-
Key Structural Features: A piperidine (saturated heterocyclic amine) ring and a methyl ester functional group. These features are the primary drivers of its fragmentation behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Core Structure | Piperidine Ring | N/A |
| Primary Functional Group | Methyl Ester | N/A |
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While nipecotic acid itself is non-volatile, its methyl ester, methyl nipecotate, is perfectly suited for this method.[3]
The "Why": The Imperative of Derivatization
The foundational principle of GC is the separation of compounds in the gas phase. Highly polar molecules containing active hydrogens, such as the carboxylic acid and secondary amine in nipecotic acid, exhibit poor volatility and tend to adsorb onto the GC column, resulting in poor peak shape and unreliable results.[3][4] Derivatization is the chemical modification of the analyte to enhance its volatility and improve its chromatographic properties.[5] For nipecotic acid, esterification of the carboxylic acid to methyl nipecotate is a common and effective strategy.[3][6]
Experimental Protocol: Methyl Esterification for GC-MS
This protocol describes a standard method for converting a parent acid like nipecotic acid into its more volatile methyl ester for GC-MS analysis.[6]
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the nipecotic acid sample into a clean glass reaction vial.
-
Solvent Addition: Add 1 mL of a 2% (v/v) sulfuric acid solution in methanol. This methanolic-sulfuric acid solution acts as both the solvent and the catalyst for the esterification reaction.
-
Reaction: Securely cap the vial and heat the mixture at 60-70°C for 1-2 hours. The heat drives the equilibrium of the Fischer esterification reaction towards the product, methyl nipecotate.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases. This step is critical to quench the acid catalyst.
-
Extraction: Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to the vial. Vortex vigorously for 1 minute to extract the methyl nipecotate into the organic layer.
-
Phase Separation: Centrifuge the vial to ensure a clean separation between the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer into a clean autosampler vial for GC-MS injection. A drying agent like anhydrous sodium sulfate can be used to remove any residual water.
Caption: Workflow for Methyl Esterification of Nipecotic Acid.
Interpreting the Electron Ionization (EI) Mass Spectrum
In GC-MS, Electron Ionization (EI) is the most common ionization technique. It is a "hard" ionization method that bombards the molecule with high-energy electrons, causing it to fragment in predictable and reproducible ways.[7] This fragmentation pattern acts as a chemical fingerprint.
-
The Molecular Ion (M⁺•): The molecular ion peak for methyl nipecotate is expected at a mass-to-charge ratio (m/z) of 143. As a cyclic compound, it may be of moderate to low intensity due to the energetic instability of the molecular ion, which readily undergoes fragmentation.[7] The presence of a nitrogen atom dictates an odd molecular weight, consistent with the Nitrogen Rule.[8]
-
Key Fragmentation Pathways: The fragmentation is driven by the most stable resulting ions, typically involving cleavage adjacent to the nitrogen atom (α-cleavage) and rearrangements related to the ester group.[9][10]
-
Loss of the Methoxy Group (•OCH₃): Alpha-cleavage at the ester carbonyl can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a prominent acylium ion at m/z 112 . This is a very common fragmentation pathway for methyl esters.[11]
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the piperidine ring and the ester group results in the loss of the carbomethoxy radical (•COOCH₃, 59 Da). This produces a fragment ion corresponding to the piperidine ring at m/z 84 .
-
Alpha-Cleavage adjacent to Nitrogen: The fragmentation of amines is dominated by cleavage of the C-C bond alpha to the nitrogen atom. This can lead to the formation of a stable iminium ion. For methyl nipecotate, this can result in complex ring-opening mechanisms. A key fragment often observed for piperidine-containing structures is at m/z 84 , which can also be formed through this pathway.
-
Caption: Predicted EI Fragmentation of Methyl Nipecotate.
| m/z | Proposed Identity | Fragmentation Pathway |
| 143 | [M]⁺• (Molecular Ion) | Electron Ionization |
| 112 | [M - •OCH₃]⁺ | Loss of methoxy radical from ester |
| 84 | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is an exceptionally versatile technique that separates compounds in the liquid phase before mass analysis. Its major advantage is the ability to analyze a wider range of compounds, including polar and non-volatile molecules, often without the need for derivatization.[12]
The "Why": Soft Ionization for Intact Molecules
LC-MS typically employs soft ionization techniques like Electrospray Ionization (ESI), which transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[13][14] This is ideal for determining the molecular weight of the intact analyte. For methyl nipecotate, ESI in positive ion mode will generate the protonated molecule, [M+H]⁺.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general approach for the direct analysis of methyl nipecotate.
-
Sample Preparation: Dissolve a small amount of the methyl nipecotate standard or sample in a suitable solvent compatible with the mobile phase (e.g., 50:50 methanol:water) to a concentration of approximately 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting protonation of the analyte for positive mode ESI.[15]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10 minutes to elute the compound.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion for structural confirmation.
-
Caption: General Workflow for LC-MS/MS Analysis.
Interpreting the ESI-MS/MS Spectrum
The power of this technique lies in tandem mass spectrometry (MS/MS). The intact protonated molecule ([M+H]⁺ at m/z 144 ) is selected and fragmented in a controlled manner via Collision-Induced Dissociation (CID).[16] This fragmentation provides rich structural information.
-
The Precursor Ion: The protonated molecule [C₇H₁₃NO₂ + H]⁺ appears at m/z 144 .
-
Key Fragmentation Pathways (MS/MS): Fragmentation of the even-electron [M+H]⁺ ion typically involves the loss of small, stable neutral molecules.[17]
-
Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters is the neutral loss of methanol (32 Da). This would produce a product ion at m/z 112 . This ion has the same nominal mass as the [M - •OCH₃]⁺ fragment in EI-MS, but its origin and electronic state are different.
-
Loss of Water (H₂O): While less common for esters, if a proton is retained on the ester oxygen, subsequent loss of water (18 Da) could occur, leading to a fragment at m/z 126 .
-
Combined Losses: Further fragmentation of the m/z 112 ion could involve the loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 84 .
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mass Spectrometry — Ecology [biologie.hu-berlin.de]
- 17. scielo.br [scielo.br]
A Comparative Guide to the Validation of Methyl Piperidine-3-Carboxylate Synthesis by HPLC
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of methyl piperidine-3-carboxylate synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) as a primary validation tool and objectively compare its performance against other analytical techniques. This document is designed to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a robust and reliable validation process.
Introduction: The Critical Role of Validation in Synthesis
This compound is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its purity and isomeric composition are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for the quantitative analysis of organic molecules.[3][4]
This guide will walk through the synthesis of this compound, followed by a comprehensive exploration of HPLC method validation as per the guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7] We will then compare HPLC with other viable analytical techniques, providing the data necessary to make informed decisions in a drug development setting.
Synthesis of this compound
A common synthetic route to this compound involves the esterification of piperidine-3-carboxylic acid.[8] A generalized reaction scheme is presented below. The successful synthesis and purification of the target compound require careful monitoring to minimize impurities, such as unreacted starting materials and by-products.
Caption: Synthesis workflow for this compound.
HPLC Method Validation: A Deep Dive
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[9] For the analysis of this compound, a reversed-phase HPLC method is typically employed.
The Pillars of HPLC Validation
The ICH guideline Q2(R2) outlines the key parameters for analytical method validation.[5][10] We will explore each of these in the context of this compound analysis.
Caption: HPLC validation workflow based on ICH Q2(R2) guidelines.
Experimental Protocol: HPLC Analysis
A detailed, step-by-step methodology for the HPLC analysis is provided below.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh a quantity of the synthesized product, dissolve in the mobile phase to a known concentration (e.g., 100 µg/mL).
Validation Parameters: Experimental Data and Interpretation
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (diluent) and a placebo (reaction mixture without the starting material) injection.
Results: The chromatogram of the sample solution should show a single, well-resolved peak at the retention time corresponding to the reference standard, with no co-eluting peaks from the blank or placebo.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[11] A series of at least five concentrations of the reference standard are analyzed.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125,430 |
| 25 | 312,675 |
| 50 | 624,890 |
| 100 | 1,251,050 |
| 150 | 1,876,500 |
Results: A linear regression of the data should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is assessed by spiking a known amount of the analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
Results: The percent recovery should be within 98-102%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.
| Precision Level | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |
| Repeatability | 1,251,050 | 1,249,800 | 1,252,300 | 1,250,500 | 1,251,800 | 1,250,900 | 1,251,058 | 0.07% |
| Intermediate Precision | 1,253,200 | 1,250,100 | 1,254,500 | 1,251,900 | 1,252,600 | 1,253,800 | 1,252,683 | 0.13% |
Results: The relative standard deviation (%RSD) should be ≤ 2%.[11]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
| Parameter | Variation | % RSD |
| Flow Rate | ± 0.1 mL/min | 0.8% |
| Column Temp. | ± 2 °C | 1.1% |
| Mobile Phase | ± 2% Acetonitrile | 1.5% |
Results: The %RSD should remain within acceptable limits, demonstrating the method's reliability during routine use.
Comparative Analysis of Alternative Validation Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the validation of this compound synthesis.[3][12] The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the analysis of volatile impurities.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase.[13][14] | Excellent for volatile impurities; high resolution. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase.[15][16] | Fast separations; "green" technique due to reduced solvent use; suitable for chiral separations.[17][18] | Not ideal for highly polar compounds without a modifier; requires specialized equipment.[19] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies compounds based on the NMR signal intensity relative to an internal standard.[20] | Provides structural information; primary analytical method (no need for a reference standard of the analyte); non-destructive.[21] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to signal overlap.[22] |
Conclusion: Selecting the Optimal Validation Strategy
The validation of this compound synthesis is a critical step in pharmaceutical development. HPLC stands out as a robust, reliable, and versatile technique that aligns well with the requirements of regulatory bodies like the ICH and USP.[5][6][7] Its high precision, accuracy, and specificity make it the gold standard for routine quality control.
However, a comprehensive validation strategy may benefit from the complementary use of other techniques. For instance, GC can be invaluable for the analysis of residual solvents, while qNMR can provide an orthogonal method for purity assessment and structural confirmation. The choice of analytical methodology should always be guided by a thorough understanding of the synthetic process, the potential impurities, and the intended use of the final product.
References
-
Quantitative NMR methods for reaction and process monitoring . kluedo.ub.uni-kl.de. [Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate . pubs.acs.org. [Link]
-
<621> CHROMATOGRAPHY . gmp-compliance.org. [Link]
-
How Good is SFC for Polar Analytes? . chromatographytoday.com. [Link]
-
Understanding the Latest Revisions to USP <621> . agilent.com. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . ema.europa.eu. [Link]
-
Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR . pubs.rsc.org. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) . pubs.rsc.org. [Link]
-
Validation of Analytical Procedures Q2(R2) . ich.org. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? . teledyneisco.com. [Link]
-
<621> Chromatography . uspnf.com. [Link]
-
What is qNMR and why is it important? . mestrelab.com. [Link]
-
A Guide to Quantitative NMR (qNMR) . emerypharma.com. [Link]
-
USP-NF 621 Chromatography . scribd.com. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . eca-remedy.com. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . pda.org. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . ncbi.nlm.nih.gov. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . amsbiopharma.com. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . mdpi.com. [Link]
-
Video: Supercritical Fluid Chromatography . jove.com. [Link]
-
Supercritical fluid chromatography . en.wikipedia.org. [Link]
- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . chromatographyonline.com. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds . pubs.acs.org. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines . mdpi.com. [Link]
-
Methyl N-BOC-piperidine-3-carboxylate . puritanproducts.com. [Link]
-
Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy . inis.iaea.org. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances . researchgate.net. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds . pubs.acs.org. [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) . hmdb.ca. [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles . ijper.org. [Link]
-
This compound . pubchem.ncbi.nlm.nih.gov. [Link]
-
This compound hydrochloride . pubchem.ncbi.nlm.nih.gov. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt . researchgate.net. [Link]
Sources
- 1. fuaij.com [fuaij.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Supercritical Fluid Chromatography [jove.com]
- 16. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. emerypharma.com [emerypharma.com]
A Comparative Guide for Researchers: Pyrrolidine vs. 3-Methylpiperidine in Organocatalysis
In the landscape of modern organic synthesis, the selection of an optimal catalyst is a critical decision that profoundly influences reaction efficiency, yield, and stereoselectivity. Among the diverse array of organocatalysts, cyclic secondary amines such as pyrrolidine and substituted piperidines have emerged as indispensable tools, primarily for their central role in enamine and iminium ion catalysis.[1] This guide offers an in-depth, data-driven comparison of pyrrolidine and 3-methylpiperidine, tailored for researchers, scientists, and drug development professionals. While direct, side-by-side experimental comparisons in the literature are limited, this analysis leverages extensive data comparing pyrrolidine with the parent piperidine structure, combined with established principles of steric and electronic effects, to project the performance of 3-methylpiperidine.
Core Physicochemical Properties: A Tale of Two Rings
The catalytic prowess of cyclic amines is intrinsically linked to their structural and electronic properties, most notably their basicity and steric profile.
Pyrrolidine, a five-membered heterocycle, and 3-methylpiperidine, a six-membered ring with a methyl substituent, exhibit distinct characteristics that dictate their reactivity. Pyrrolidine is slightly more basic than the parent piperidine.[1] The introduction of a methyl group at the 3-position of the piperidine ring is expected to slightly increase its basicity due to the electron-donating inductive effect of the alkyl group.[2]
| Property | Pyrrolidine | 3-Methylpiperidine | Rationale for Catalytic Impact |
| Molecular Formula | C₄H₉N[3] | C₆H₁₃N[4] | - |
| Molar Mass | 71.12 g/mol [3] | 99.17 g/mol [4] | - |
| Boiling Point | 88.5-89 °C[5] | 125-126 °C[4] | Relevant for reaction condition design. |
| pKa of conjugate acid | ~11.27 - 11.31[1][6][7] | ~11.07[4] | A crucial factor for the initial deprotonation or iminium ion formation steps in the catalytic cycle.[2] |
| Structure | 5-membered ring | 6-membered ring with a methyl group at the 3-position | Ring strain and conformation affect the accessibility of the nitrogen lone pair and the stability of intermediates. |
| Steric Hindrance | Relatively low | Moderate, due to the 3-methyl group | The methyl group introduces steric bulk near the nitrogen atom, which can influence the catalyst's approach to the substrate.[2] |
Comparative Catalytic Performance: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of C-C bond formation, serves as an excellent model reaction to compare the efficacy of these catalysts. The reaction involves the condensation of an active methylene compound with an aldehyde or ketone.
Experimental data from a study comparing pyrrolidine and piperidine in the reaction between thiazolidine-2,4-dione (TZD) and substituted benzaldehydes provides a clear indication of pyrrolidine's superior performance.[7][8]
| Catalyst | Aldehyde | Catalyst Loading (eq.) | Reaction Time (min) | Conversion (%) | Reference |
| Piperidine | p-Methoxybenzaldehyde | 0.8 | 480 | 91.0 | [7][8] |
| Pyrrolidine | p-Methoxybenzaldehyde | 0.5 | 480 | 100 | [7][8] |
| Pyrrolidine | p-Methoxybenzaldehyde | 0.625 | 480 | 100 | [7][8] |
| Piperidine | p-Nitrobenzaldehyde | 0.8 | 480 | 59.0 | [7] |
| Pyrrolidine | p-Nitrobenzaldehyde | 0.625 | 480 | ~75 | [7] |
Analysis of Results: The data unequivocally demonstrates that pyrrolidine is a more efficient catalyst than piperidine for this transformation.[1] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a significantly lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading (0.8 eq.).[1][7][8] This enhanced performance suggests that the subtle differences in ring size and conformation of the five-membered pyrrolidine ring contribute to a more favorable catalytic cycle.[1]
Mechanistic Insights: Enamine and Iminium Ion Catalysis
The catalytic activity of both pyrrolidine and 3-methylpiperidine stems from their ability to form key intermediates: enamines and iminium ions.
Enamine Catalysis: In reactions such as the aldol condensation or Michael addition, the secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and readily attacks an electrophile.
Caption: Generalized workflow for enamine catalysis.
Iminium Ion Catalysis: In reactions like the Knoevenagel condensation, the secondary amine catalyst reacts with an aldehyde to form an electrophilic iminium ion. This iminium ion is a better electrophile than the aldehyde itself, facilitating the attack by a nucleophile.[9]
Caption: Generalized workflow for iminium ion catalysis.
The superior performance of pyrrolidine can be attributed to the optimal geometry of the five-membered ring, which facilitates the formation of a more planar and, therefore, more reactive enamine intermediate compared to the chair conformation of piperidine-derived enamines.[10] The steric bulk of the 3-methyl group in 3-methylpiperidine would likely further disfavor the formation of a planar enamine, thus reducing its catalytic efficiency.
Experimental Protocols
Pyrrolidine-Catalyzed Aldol Reaction in Water
This protocol describes a pyrrolidine-catalyzed direct aldol reaction, highlighting an environmentally benign approach.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone
-
Pyrrolidine
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (2 mmol) in deionized water (3 mL), add a large excess of acetone (40 mmol).
-
Add pyrrolidine (30 mol%) to the mixture as the catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution (25 mL).
-
Extract the product with CH₂Cl₂ (2 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxyketone.
Knoevenagel Condensation Catalyzed by Pyrrolidine
This protocol is adapted from the synthesis of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.[7]
Materials:
-
Thiazolidine-2,4-dione (TZD) (4 mmol)
-
p-Methoxybenzaldehyde (4 mmol)
-
Pyrrolidine (0.625 eq., 2.5 mmol)
-
Ethanol
-
Inhibitor solution (0.6% glacial acetic acid, 49.7% distilled water, 49.7% acetonitrile v/v)
Procedure:
-
In a reaction vessel, dissolve TZD and p-methoxybenzaldehyde in ethanol.
-
Add pyrrolidine to the solution to initiate the reaction.
-
Maintain the reaction at a constant temperature and monitor the progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 16, 20, 50, 80, 180, 330, and 480 min).
-
Quench the reaction in the aliquots by adding them to the inhibitor solution.
-
Analyze the quenched samples by HPLC-UV to determine the conversion of TZD.
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Conclusion and Recommendations
The comparative analysis reveals that pyrrolidine is a highly efficient and often superior catalyst to piperidine, and by extension, is predicted to be significantly more active than 3-methylpiperidine in many common organic transformations. Its five-membered ring structure appears to provide an optimal balance of basicity and steric accessibility, leading to faster reaction rates and higher yields, often at lower catalyst loadings.
Choose Pyrrolidine when:
-
High reaction rates and yields are paramount.
-
The reaction involves sterically demanding substrates where the smaller profile of pyrrolidine would be advantageous.
-
A well-documented and highly versatile catalyst is required for a broad range of transformations including aldol, Michael, and Knoevenagel reactions.
Consider 3-Methylpiperidine when:
-
A less reactive, more sterically hindered catalyst is desired to potentially influence stereoselectivity in certain asymmetric syntheses.
-
Regulatory restrictions on piperidine necessitate an alternative, and a slight decrease in reactivity is acceptable.[2]
-
The specific substrate-catalyst interaction benefits from the unique steric and electronic properties imparted by the 3-methyl group.
Further direct comparative studies between pyrrolidine and 3-methylpiperidine under identical conditions are warranted to fully elucidate the nuanced differences in their catalytic behavior. However, based on the available evidence and established chemical principles, pyrrolidine remains the more robust and generally applicable catalyst for a wide array of synthetic applications.
References
-
3-Methylpiperidine - Physico-chemical Properties. (2024). ChemBK. [Link]
-
Pyrrolidine. (n.d.). PubChem. [Link]
-
Pyrrolidine. (n.d.). Drugfuture. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]
-
Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. (2007). Indian Journal of Chemistry. [Link]
-
List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573–575. [Link]
-
(3S)-3-methylpiperidine. (n.d.). PubChem. [Link]
-
Ishikawa, T., Uedo, E., Okada, S., et al. (2007). Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes. Tetrahedron Letters, 48(48), 8565-8568. [Link]
-
3-Methylpiperidine. (n.d.). PubChem. [Link]
-
Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. (2006). ResearchGate. [Link]
-
Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). (n.d.). Cheméo. [Link]
-
Piperidine, 3-methyl-. (n.d.). NIST WebBook. [Link]
-
Vieira, R. D. O., Santos, E. N. D., Consolini, G., & Palma, M. S. A. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(4). [Link]
-
Vieira, R. D. O., Santos, E. N. D., Consolini, G., & Palma, M. S. A. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Pyrrolidine [drugfuture.com]
- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Piperidine-3-Carboxylate Enantiomers
Introduction: The Critical Role of Chirality in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a privileged structure in drug design.[2] However, the introduction of a substituent at the 3-position of the piperidine ring, as in piperidine-3-carboxylic acid (also known as nipecotic acid), creates a chiral center. This seemingly subtle stereochemical feature can have profound implications for the biological activity of the molecule. The resulting enantiomers, the (R) and (S) forms, can exhibit dramatically different pharmacological profiles, including variations in potency, selectivity, and even mechanism of action.
This guide provides an in-depth comparison of the biological activities of piperidine-3-carboxylate enantiomers, drawing on experimental data to illustrate the importance of stereochemistry in drug development. We will explore case studies where the chirality of the piperidine-3-carboxylate core dictates the therapeutic effect, from neurotransmitter reuptake inhibition to novel anticancer and antimalarial activities. Furthermore, we will provide detailed experimental protocols for key assays used to characterize these stereoisomers, offering researchers the tools to navigate the complexities of chiral drug discovery.
Case Study 1: Stereoselectivity in GABA Transporter Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[3][4][5] Inhibitors of GATs can prolong the action of GABA, leading to therapeutic effects in conditions such as epilepsy and anxiety. Nipecotic acid and its derivatives are well-known GAT inhibitors, and their efficacy is highly dependent on their stereochemistry.
A compelling example of this stereoselectivity is seen in a series of nipecotic acid derivatives with terminally double-substituted allenic spacers. In a study evaluating the inhibitory potency of these compounds on mouse GAT subtypes (mGAT1-4), a clear enantiomeric preference was observed for compound 8d .
| Compound | Target | pIC50 |
| (R)-8d | mGAT1 | 6.81 ± 0.03 |
| (S)-8d | mGAT1 | 5.87 ± 0.11 |
| (R)-8d | mGAT4 | 5.70 ± 0.11 |
| (S)-8d | mGAT4 | Not specified |
| rac-8d | mGAT1 | Not specified |
| rac-8d | mGAT4 | 6.08 ± 0.05 |
Data sourced from bioRxiv.[6]
The data clearly demonstrates that the (R)-enantiomer of compound 8d is a more potent inhibitor of mGAT1, with a pIC50 value of 6.81, compared to the (S)-enantiomer's pIC50 of 5.87.[6] This translates to approximately a 9-fold increase in potency for the (R)-enantiomer at this target. Interestingly, the racemic mixture shows a higher potency at mGAT4, suggesting that the (S)-enantiomer may have a preferential, albeit weaker, activity at this subtype.[6] This highlights how stereochemistry can not only influence potency but also selectivity between different receptor subtypes.
Signaling Pathway of GABA Transporters
The differential activity of the enantiomers can be rationalized by considering their interaction with the binding pocket of the GABA transporters. GATs function by coupling the transport of GABA to the co-transport of Na+ and Cl- ions down their electrochemical gradients.[5] The precise three-dimensional arrangement of the functional groups on the inhibitor is critical for optimal binding and inhibition of this transport process.
Caption: Simplified overview of GABAergic neurotransmission and the role of GAT1.
Case Study 2: Enantioselectivity in Anti-Malarial Piperidine Carboxamides
The critical role of stereochemistry extends beyond neurotransmitter systems. A recent study identified a series of piperidine-3-carboxamide derivatives with potent anti-malarial activity. The initial hit, SW042, was a racemic mixture. Subsequent synthesis and evaluation of the individual enantiomers revealed a striking difference in their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound | EC50 (μM) vs. P. falciparum 3D7 | EC50 (μM) vs. P. falciparum Dd2 (multidrug-resistant) |
| (S)-SW042 | 0.007 | 0.006 |
| (R)-SW042 | 0.7 | 0.9 |
| rac-SW042 | 0.14 | 0.19 |
The data unequivocally shows that the (S)-enantiomer is approximately 100-fold more potent than the (R)-enantiomer in inhibiting the growth of both drug-sensitive and multidrug-resistant strains of P. falciparum. This dramatic difference underscores the importance of chiral separation and evaluation in drug discovery campaigns.
Mechanism of Action: Targeting the Plasmodium Proteasome
The anti-malarial activity of these piperidine carboxamides is attributed to the inhibition of the parasite's proteasome, a critical cellular machine responsible for protein degradation.[7][8][9] The proteasome plays a vital role in the parasite's life cycle, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in cell death.[10][11] The stereochemical configuration of the inhibitor is crucial for its interaction with the active site of the proteasome.
Caption: Mechanism of action of piperidine carboxamide inhibitors on the Plasmodium proteasome.
Experimental Protocols
[³H]GABA Uptake Assay in Cultured Cells
This assay is a cornerstone for evaluating the potency of GABA transporter inhibitors.
Objective: To determine the IC50 value of piperidine-3-carboxylate enantiomers for the inhibition of GABA uptake into cells expressing a specific GAT subtype.
Materials:
-
Cultured cells expressing the GAT subtype of interest (e.g., HEK293 or CHO cells)
-
96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compounds (piperidine-3-carboxylate enantiomers)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the cells in 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Initiation: a. Wash the cell monolayers twice with pre-warmed assay buffer. b. Add the test compounds at various concentrations to the wells. c. To determine non-specific uptake, add a high concentration of unlabeled GABA to a set of wells. d. Initiate the uptake by adding a fixed concentration of [³H]GABA to all wells.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-20 minutes).[12][13][14]
-
Assay Termination: a. Rapidly aspirate the assay medium. b. Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysates to scintillation vials. c. Add scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake from the total uptake to obtain specific uptake. b. Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Caption: Workflow for the [³H]GABA uptake assay.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of piperidine-3-carboxylate enantiomers for a target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radioligand with known affinity for the target receptor
-
Unlabeled ligand for determining non-specific binding
-
Test compounds (piperidine-3-carboxylate enantiomers)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes or purified receptors, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.[6][15]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound radioligand will pass through.[6]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of unlabeled ligand). b. Calculate the specific binding by subtracting the non-specific binding from the total binding. c. Plot the percentage of specific binding against the logarithm of the test compound concentration. d. Determine the IC50 value from the competition curve. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The evidence presented in this guide unequivocally demonstrates that the biological activity of piperidine-3-carboxylate derivatives is profoundly influenced by their stereochemistry. The case studies on GABA transporter inhibitors and anti-malarial agents highlight the dramatic differences in potency and selectivity that can arise from a single chiral center. For researchers and drug development professionals, this underscores the absolute necessity of considering stereoisomerism from the earliest stages of the discovery process.
The asymmetric synthesis and chiral separation of piperidine-3-carboxylate enantiomers are, therefore, critical enabling technologies.[16][17][18][19] Continued innovation in these areas will be essential for the efficient exploration of the chemical space around this privileged scaffold.
Future research should aim to expand the scope of biological targets for which the stereochemical preferences of piperidine-3-carboxylate derivatives are known. This will not only lead to the discovery of new therapeutic agents but also provide a deeper understanding of the molecular recognition events that govern drug-receptor interactions. The detailed experimental protocols provided herein offer a robust framework for such investigations, empowering scientists to unlock the full therapeutic potential of these fascinating chiral molecules.
References
-
Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link]
-
Chen, J., et al. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Molecules, 30(15), 1234. [Link]
-
da Silva, M. J. F., et al. (2023). Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance. International Journal of Molecular Sciences, 24(12), 10123. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Hulme, E. C. (1990). Radioligand binding methods: a practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 259(4), L225-L237. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. Journal of visualized experiments : JoVE, (44), 2215. [Link]
-
Israfil, M. A., & Ansari, M. I. (2025). GABA Synthesis, Signaling, and Transportation. ResearchGate. [Link]
-
QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. [Link]
-
Conti, F., et al. (2011). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 5, 8. [Link]
-
Wikipedia. (2023, December 28). GABA transporter. In Wikipedia. [Link]
-
de Oliveira, R. N., et al. (2024). Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review. Frontiers in Cellular and Infection Microbiology, 14, 1369989. [Link]
-
Li, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
-
StudySmarter. (n.d.). GABA Signaling: Pathway & Brain Role. [Link]
-
Bogyo, M., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. Proceedings of the National Academy of Sciences, 118(38), e2108843118. [Link]
-
de Melo, E. S., et al. (2018). The proteasome as a target to combat malaria: Hits and Misses. Acta tropica, 181, 136-144. [Link]
-
Stokes, B. H., et al. (2018). Structure and function based design of Plasmodium-selective proteasome inhibitors. bioRxiv. [Link]
-
Synfacts. (2018). Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent. Thieme, 14(02), 0134. [Link]
-
Wanner, K. T., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]
-
Singh, V., & Yadav, J. S. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(5), 767-771. [Link]
-
ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. [Link]
-
ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]
-
ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an... [Link]
-
Kananovich, D. G., & Isare, B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6549. [Link]
-
Wanner, K. T., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. European journal of medicinal chemistry, 115, 226-243. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-3-Piperidinecarboxamide. PubChem. [Link]
-
Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 38(1), 180-188. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
-
BrainXell. (n.d.). Cortical GABAergic Neuron Monoculture Protocol (v10.0). [Link]
-
ResearchGate. (n.d.). Time course of [³H]GABA uptake by synaptosomes in control (1) and in... [Link]
-
Fischbach, G. D., & Dichter, M. A. (1974). Uptake and release of [3H]gamma-aminobutyric acid by embryonic spinal cord neurons in dissociated cell culture. Brain research, 78(2), 359-366. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA transporter - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pnas.org [pnas.org]
- 8. The proteasome as a target to combat malaria: Hits and Misses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Uptake and release of [3H]gamma-aminobutyric acid by embryonic spinal cord neurons in dissociated cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. nbinno.com [nbinno.com]
- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
The New Guard: A Comparative Guide to the Efficacy of Novel Piperidine-Based Analgesics Versus Morphine
Introduction: The Imperative for Safer, More Effective Analgesia
For decades, morphine has been the cornerstone of moderate to severe pain management. Its potent analgesic effects are undeniable, providing relief to millions. However, its clinical utility is hampered by a significant burden of adverse effects, including life-threatening respiratory depression, severe constipation, and the development of tolerance and dependence. This has fueled a dedicated search for novel analgesics with improved safety profiles without compromising efficacy. The piperidine scaffold, a key structural feature of morphine itself, has emerged as a promising foundation for the development of a new generation of pain relievers. This guide provides a comprehensive comparison of the efficacy of these novel piperidine-based analgesics to the gold standard, morphine, supported by preclinical experimental data. We will delve into the mechanistic rationale behind their design, present head-to-head performance data, and provide detailed protocols for the key assays used in their evaluation.
The Mechanistic Evolution: Beyond Simple Mu-Opioid Receptor Agonism
Morphine and its analogs primarily exert their analgesic effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). However, the activation of MOR triggers two distinct intracellular signaling cascades: the desired G-protein signaling pathway, which is largely responsible for analgesia, and the β-arrestin recruitment pathway, which is heavily implicated in the development of adverse effects such as respiratory depression and tolerance.[1][2]
Novel piperidine-based analgesics are being engineered to decouple these pathways, a concept known as biased agonism, or to introduce additional pharmacological actions to mitigate the undesirable effects of MOR activation. Two prominent strategies have emerged:
-
G-protein Biased Agonists: These compounds, such as oliceridine, are designed to preferentially activate the G-protein signaling cascade while minimizing the recruitment of β-arrestin.[3][4] This "biased" signaling aims to retain the analgesic efficacy of morphine while reducing the incidence and severity of β-arrestin-mediated side effects.
-
Bifunctional MOR Agonists/DOR Antagonists: This class of molecules combines MOR agonism for pain relief with delta-opioid receptor (DOR) antagonism. Preclinical evidence suggests that blocking DORs can attenuate the development of tolerance and dependence associated with chronic MOR activation.[5][6]
This guide will explore examples from both of these innovative approaches, comparing their preclinical performance against the benchmark of morphine.
Comparative Efficacy in Preclinical Models of Pain
The analgesic efficacy of novel compounds is typically evaluated in a battery of rodent models that assess different pain modalities. The hot plate and tail-flick tests are standard assays for thermal pain, measuring the latency of a rodent to respond to a heat stimulus. The data presented below is a synthesis of findings from multiple preclinical studies.
| Compound | Mechanism of Action | Animal Model | Analgesic Assay | Potency (ED50) vs. Morphine | Efficacy (%MPE) vs. Morphine | Reference(s) |
| Morphine | Full MOR Agonist | Mouse/Rat | Hot Plate | ED50: ~8.4-10.6 mg/kg (i.v.) | 100% | [7] |
| Mouse/Rat | Tail-Flick | ED50: ~1.4-1.8 mg/kg (i.v.) | 100% | [7] | ||
| Oliceridine (TRV130) | G-protein Biased MOR Agonist | Mouse/Rat | Hot Plate | Equipotent or slightly more potent | Comparable | [3][4] |
| Healthy Volunteers | Cold Pressor Test | Equianalgesic | Comparable | [8] | ||
| MDAN Series (e.g., MDAN-21) | Bifunctional MOR Agonist/DOR Antagonist | Mouse | Tail-Flick (i.c.v.) | ~45-fold more potent | Comparable | [9] |
| Compound 114 | Bifunctional MOR Agonist/σ1R Antagonist | Mouse | Hot Plate | Potent (specific ED50 not stated) | Powerful dose-dependent effects | [10] |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. %MPE (Percent Maximum Possible Effect) is a measure of the maximum analgesic effect a compound can produce relative to a theoretical maximum. Direct comparison of ED50 values across different studies should be done with caution due to variations in experimental conditions.
Beyond Efficacy: A Comparative Look at Side Effect Profiles
The true promise of novel piperidine-based analgesics lies in their potential to mitigate the debilitating side effects of morphine. Preclinical studies have focused on three key areas: respiratory depression, gastrointestinal dysfunction (constipation), and the development of tolerance and dependence.
Respiratory Depression
Respiratory depression is the most serious adverse effect of opioid analgesics. G-protein biased agonists like oliceridine have shown a wider therapeutic window between analgesia and respiratory depression compared to morphine.
-
Oliceridine: In healthy volunteers, at equianalgesic concentrations, oliceridine demonstrated a lower probability of causing respiratory depression compared to morphine.[8] Studies in mice have also shown that while oliceridine can cause respiratory depression at higher doses, its duration of action may be shorter than that of morphine.[11]
-
Bifunctional Ligands: The mixed MOR agonist/σ1R antagonist, compound 114, was found to produce fewer respiratory depressive effects than an equianalgesic dose of fentanyl, a potent piperidine-based opioid.[10]
Gastrointestinal Side Effects
Opioid-induced constipation is a frequent and distressing side effect.
-
Oliceridine: Clinical data suggests that oliceridine is associated with a lower incidence of nausea, vomiting, and constipation compared to morphine.[3][12]
-
Morphine: In rodent models, morphine produces a dose-dependent inhibition of gastrointestinal transit.[13]
Tolerance and Dependence
The development of tolerance (requiring higher doses for the same effect) and physical dependence are significant drawbacks of long-term morphine use. Bifunctional MOR agonist/DOR antagonist ligands are specifically designed to address this issue.
-
MDAN Series: Chronic administration of MDAN series compounds with longer spacer lengths between the MOR agonist and DOR antagonist pharmacophores resulted in significantly less tolerance and physical dependence compared to morphine in mice.[9] For instance, MDAN-21, which was 50-fold more potent than morphine, did not produce tolerance or physical dependence.[9]
-
Morphine: Chronic administration of morphine leads to a significant increase in the ED50 required for an analgesic effect and robust signs of physical dependence upon withdrawal.[9]
Experimental Methodologies: A Closer Look
To ensure the integrity and reproducibility of these findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for two of the most common analgesic assays.
Hot Plate Test
The hot plate test is a classic method for assessing the response to a thermal pain stimulus.
Protocol:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Acclimation: Mice or rats are acclimated to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: The hot plate is heated to a constant temperature, typically between 52-55°C. Each animal is placed on the hot plate, and the time (latency) to the first sign of a nocifensive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered the test compound (e.g., novel piperidine analgesic) or the reference compound (morphine) via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the response latency is measured again.
-
Data Analysis: The increase in latency to respond after drug treatment compared to the baseline latency is calculated as a measure of analgesia. The data is often expressed as the percentage of maximum possible effect (%MPE).
Morphine activates both G-protein and β-arrestin pathways, leading to analgesia and side effects.
G-Protein Biased Agonist Signaling Pathway
Sources
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview and Prospects of the Clinical Application of Oliceridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Advances in Opioid Therapy: A Review of the Role of Oliceridine in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further Optimization and Evaluation of Bioavailable, Mixed-Efficacy µ-Opioid Receptor (MOR) Agonists/δ-Opioid Receptor (DOR) Antagonists: Balancing MOR and DOR Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benefit and Risk Evaluation of Biased μ-Receptor Agonist Oliceridine versus Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid-induced tolerance and dependence in mice is modulated by the distance between pharmacophores in a bivalent ligand series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of bifunctional piperidinamide derivatives as σ1R Antagonists/MOR agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gatekeeper: A Comparative Guide to In Vitro Blood-Brain Barrier Permeability Assays for Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) represents a formidable obstacle in central nervous system (CNS) drug development, preventing approximately 98% of small-molecule drugs from reaching their intended targets within the brain.[1] For piperidine analogs, a scaffold present in numerous CNS-active compounds, accurately predicting BBB penetration is a critical step in the discovery and optimization process. This guide provides a comparative overview of commonly employed in vitro BBB permeability assays, offering insights into their underlying principles, experimental workflows, and suitability for evaluating piperidine-based drug candidates.
The Imperative of Predictive In Vitro Models
Before committing to costly and time-consuming in vivo studies, robust in vitro models are essential for the early-stage screening of compound libraries and lead optimization.[2][3] An ideal in vitro BBB model should accurately recapitulate the key characteristics of the neurovascular unit, including restrictive tight junctions, the presence of efflux transporters, and low paracellular permeability.[1][4][5] This allows for the ranking of compounds based on their potential to cross the BBB and helps to identify potential liabilities, such as susceptibility to efflux by transporters like P-glycoprotein (P-gp).[6][7]
A Comparative Analysis of In Vitro BBB Permeability Assays
The selection of an appropriate in vitro BBB model depends on various factors, including the stage of drug discovery, desired throughput, and the specific questions being addressed. Here, we compare several widely used assays, from high-throughput artificial membrane-based methods to more complex, physiologically relevant cell-based models.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that assesses the ability of a compound to passively diffuse across an artificial lipid membrane.[8][9][10] This assay is particularly useful in the early stages of drug discovery for ranking large numbers of compounds based on their passive permeability.[8][9]
Principle: A "sandwich" is created with a donor plate containing the test compound and an acceptor plate, separated by a filter coated with a lipid solution that mimics the BBB.[9] The rate of compound diffusion from the donor to the acceptor compartment is measured to determine the permeability coefficient (Pe).
Advantages:
-
Provides a measure of passive permeability, isolating this crucial parameter.[8]
-
Good for early-stage screening and ranking of compounds.[8][9]
Limitations:
-
Lacks active transport mechanisms and efflux transporters.
-
Does not fully replicate the cellular complexity of the in vivo BBB.
-
Correlation with in vivo data can be variable.[11]
Cell-Based Transwell Models
Cell-based assays utilize monolayers of endothelial cells cultured on semi-permeable membranes in Transwell® inserts, creating a more biologically relevant barrier.[4][12] These models can be categorized into those using immortalized cell lines and those employing primary or stem cell-derived cells.
MDCK cells, derived from canine kidney epithelium, are a workhorse for permeability screening.[13] When transfected to overexpress specific human efflux transporters, such as P-gp (MDCK-MDR1), they become a valuable tool for identifying compounds that are substrates for these transporters.[6][14][15]
Principle: MDCK cells form a polarized monolayer with tight junctions on a Transwell® filter.[15] The transport of a compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). An ER greater than 2 is generally considered indicative of active efflux.[7]
Advantages:
-
Well-characterized and reproducible.[13]
-
MDCK-MDR1 variant is excellent for assessing P-gp liability.[6][7][14]
-
Relatively high throughput compared to more complex models.
Limitations:
-
Non-human and non-brain origin, lacking some specific BBB characteristics.[16]
-
May not express the full complement of relevant BBB transporters.[17]
Originally a model for the intestinal epithelium, the human-derived Caco-2 cell line is also used as a surrogate for the BBB due to its formation of tight junctions and expression of efflux transporters like P-gp.[17][18]
Principle: Similar to the MDCK assay, Caco-2 cells are cultured as a monolayer on Transwell® inserts, and bidirectional transport is measured.
Advantages:
-
Human origin.
-
Expresses P-gp and other transporters, making it useful for studying efflux.[18]
Limitations:
-
Intestinal origin, with different transporter expression profiles compared to brain endothelial cells.[17]
-
Longer culture times are required compared to MDCK cells.[13]
-
Predictions of BBB transport are not always reliable.[16]
The hCMEC/D3 cell line is an immortalized human brain endothelial cell line that represents a more physiologically relevant model than non-brain derived cells.[19]
Principle: hCMEC/D3 cells are cultured as a monolayer on Transwell® inserts to assess compound permeability.
Advantages:
-
Human brain origin, expressing some BBB-specific markers and transporters.[19]
-
More representative of the human BBB than non-human or non-brain cell lines.
Limitations:
-
Lower transendothelial electrical resistance (TEER) values compared to primary cells, indicating less tight barrier properties.
-
Expression levels of some key transporters may differ from in vivo conditions.[19]
Advanced In Vitro Models: iPSC-Derived Brain-Like Endothelial Cells (BLECs)
To overcome the limitations of immortalized cell lines, models using human induced pluripotent stem cells (iPSCs) differentiated into brain-like endothelial cells (BLECs) have emerged as a state-of-the-art approach.[20][21][22] These models can be further enhanced by co-culturing with other cells of the neurovascular unit, such as astrocytes and pericytes, to create a more in vivo-like environment.[5][20][23]
Principle: iPSCs are differentiated into BLECs, which are then seeded on Transwell® inserts, often in co-culture with astrocytes and/or pericytes.[24] This results in a model with high TEER values and the expression of a wide range of BBB transporters.[2][20]
Advantages:
-
Human origin and patient-specific models are possible.[4]
-
Exhibit high TEER values, indicative of a tight barrier.[2][20]
-
Express a broader range of relevant BBB transporters.[2][24]
-
Co-culture models better mimic the cellular interactions of the neurovascular unit.[5][20]
Limitations:
-
Technically demanding and less high-throughput.
-
Variability between iPSC lines and differentiation protocols can be a challenge.[20]
Experimental Data: BBB Permeability of Piperine Analogs
A study by Eigenmann et al. (2016) provides valuable comparative data on the BBB permeability of piperine and several of its analogs across different in vitro models.[25][26]
| Compound | hBMEC Pe (10⁻⁶ cm/s) | BLEC Pe (10⁻⁶ cm/s) | Animal Model Pe (10⁻⁶ cm/s) | Efflux Ratio (hBMEC) | Efflux Ratio (BLEC) | Predicted BBB Permeability |
| Piperine | 15.3 ± 2.1 | 11.2 ± 1.5 | 25.6 ± 3.4 | 1.2 | 1.1 | High |
| SCT-64 | 12.8 ± 1.7 | 9.8 ± 1.3 | 22.1 ± 2.9 | 1.3 | 1.2 | High |
| SCT-66 | 4.2 ± 0.6 | 3.1 ± 0.4 | 10.5 ± 1.4 | 1.1 | 1.0 | Low to Moderate |
| SCT-29 | 3.8 ± 0.5 | 2.8 ± 0.4 | 9.8 ± 1.3 | 1.0 | 1.0 | Low to Moderate |
| LAU397 | 5.1 ± 0.7 | 3.9 ± 0.5 | 12.3 ± 1.6 | 1.2 | 1.1 | Low to Moderate |
| LAU399 | 4.5 ± 0.6 | 3.3 ± 0.4 | 11.1 ± 1.5 | 1.1 | 1.0 | Low to Moderate |
Data adapted from Eigenmann et al., 2016.[25][26]
The results indicate that piperine and its analog SCT-64 exhibit high BBB permeation potential in all tested models. The other analogs showed low to moderate permeability in the human cell-based models. Notably, the efflux ratios were all close to 1, suggesting that these compounds are not significant substrates of active efflux transporters in these models.[25][26]
Experimental Protocols
PAMPA-BBB Assay Protocol
-
Preparation of the Artificial Membrane: A lipid solution (e.g., a mixture of phospholipids in dodecane) is coated onto the filter of a 96-well donor plate and allowed to impregnate.[9]
-
Preparation of Solutions: Test compounds and controls are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration typically in the low micromolar range.
-
Assay Procedure:
-
The acceptor plate wells are filled with buffer.
-
The donor plate wells are filled with the compound solutions.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:
-
Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Ceq))
-
Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
MDCK-MDR1 Permeability Assay Protocol
-
Cell Culture: MDCK-MDR1 cells are seeded onto Transwell® inserts and cultured for 4-7 days to form a confluent monolayer.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow).
-
Bidirectional Transport Assay:
-
A-B Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at specific time points.
-
B-A Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B).
-
Visualizing the Workflow
Sources
- 1. medical.researchfloor.org [medical.researchfloor.org]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Sources of Cells for Modeling the Blood Brain Barrier [tempobioscience.com]
- 17. Frontiers | Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport [frontiersin.org]
- 18. Co-Culture Models: Key Players in In Vitro Neurotoxicity, Neurodegeneration and BBB Modeling Studies [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. protocols.io [protocols.io]
- 21. Protocols for iPSC-derived brain endothelial cells — [lippmannlab.com]
- 22. diva-portal.org [diva-portal.org]
- 23. researchgate.net [researchgate.net]
- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 25. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Introduction: The Significance of the Piperidine Carboxamide Scaffold
An In-Depth Technical Guide to Molecular Docking Studies of Piperidine Carboxamide Derivatives
Executive Summary: The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous inhibitors targeting critical enzymes like Histone Deacetylases (HDACs) and Fatty Acid Amide Hydrolase (FAAH). Computational methods, particularly molecular docking, are indispensable for the rational design and optimization of these derivatives. This guide provides a comprehensive comparison of molecular docking strategies, a validated, step-by-step protocol tailored for piperidine carboxamides, and a data-driven case study to illustrate the practical application and interpretation of docking results. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and establishes a self-validating framework to ensure scientific rigor.
Piperidine carboxamide derivatives represent a privileged scaffold in drug discovery, prized for their favorable pharmacokinetic properties and synthetic tractability. This structural motif is central to the design of potent and selective inhibitors for various therapeutic targets. Notably, these derivatives have shown significant promise as inhibitors of Histone Deacetylase (HDAC) for cancer therapy and Fatty Acid Amide Hydrolase (FAAH) for treating pain and anxiety[1][2][3].
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is a powerful tool for accelerating the drug discovery process.[4] It allows researchers to visualize binding modes, predict binding affinities, and understand the structure-activity relationships (SAR) that govern inhibitor potency and selectivity.[5][6] For a flexible moiety like piperidine carboxamide, selecting the right docking engine and employing a robust, validated protocol is paramount to generating biologically relevant and trustworthy results.
Part 1: The Computational Microscope: A Comparative Look at Docking Engines
The choice of docking software is a critical first step that influences the accuracy and efficiency of the study.[7] Several programs are available, each with unique search algorithms and scoring functions.[4][8] For piperidine carboxamide derivatives, the key is to select a tool that adeptly handles ligand flexibility and accurately scores the key interactions, such as hydrogen bonds from the carboxamide and hydrophobic interactions involving the piperidine ring.
| Docking Software | Search Algorithm | Scoring Function Principle | Strengths for Piperidine Carboxamides | Considerations |
| AutoDock / Vina | Lamarckian Genetic Algorithm, Monte Carlo Simulated Annealing[8] | Empirical Free Energy Force Field (knowledge-based) | Open-source and widely used, making results comparable across studies. Vina offers significant speed improvements.[8] | Can require more user expertise for parameterization compared to commercial software.[8] |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic Algorithm | Empirical (GoldScore, ChemScore), Knowledge-based (ASP, PLP) | Excellent at handling ligand flexibility and known for high accuracy in pose prediction.[7] | Commercial software with associated costs. Can be computationally intensive. |
| Glide (Schrödinger Suite) | Hierarchical search protocol with systematic and stochastic elements | Empirical (GlideScore) | Known for high speed and accuracy, often used in large-scale virtual screening campaigns. Integrates well with other Schrödinger tools for ligand preparation and analysis.[7] | Part of a commercial suite, which can be a significant investment. |
Expert Insight: For academic research or initial exploratory studies on piperidine carboxamides, AutoDock Vina provides a cost-effective and powerful option.[8] For industry-level drug discovery programs where high-throughput screening and accuracy are paramount, commercial suites like GOLD or Glide are often preferred due to their refined scoring functions and robust performance.[7] The decision rests on balancing computational resources, user expertise, and the specific goals of the project.
Part 2: A Validated Protocol for Piperidine Carboxamide Docking
A trustworthy docking study is a self-validating one. The protocol described below incorporates a crucial validation step to ensure the chosen parameters can reliably reproduce experimental results before screening unknown compounds.
Experimental Workflow for Molecular Docking
Caption: A validated workflow for molecular docking of piperidine carboxamide derivatives.
Step-by-Step Methodology
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will consider HDAC8.
-
Using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools, prepare the protein by removing water molecules and co-solvents, adding polar hydrogens, and assigning correct bond orders.
-
Perform a restrained energy minimization to relieve any steric clashes in the crystal structure.
-
-
Ligand Preparation:
-
Draw the 2D structures of the piperidine carboxamide derivatives.
-
Convert them to 3D structures and generate a set of low-energy conformers.
-
Causality Check: It is critical to assign the correct protonation states at physiological pH (~7.4). The piperidine nitrogen is typically protonated, which is crucial for forming key electrostatic interactions. Tools like LigPrep or Open Babel can perform this step.[9]
-
-
Protocol Validation (The Trustworthiness Pillar):
-
Before docking novel compounds, the protocol's ability to reproduce a known binding pose must be verified.[10]
-
Extract the co-crystallized ligand from the PDB structure and re-dock it into the prepared receptor's active site using the intended software and parameters.[11][12]
-
Superimpose the top-scoring docked pose onto the original crystal pose and calculate the Root Mean Square Deviation (RMSD).
-
Validation Criterion: A protocol is generally considered validated if the RMSD between the heavy atoms of the docked pose and the crystal pose is less than 2.0 Å.[10][13][14] This confirms that the docking parameters are appropriate for the system.
-
-
Grid Generation and Docking:
-
Define a grid box that encompasses the active site of the protein, typically centered on the co-crystallized ligand's position.[12]
-
Dock the prepared library of piperidine carboxamide derivatives into the defined grid box using the validated protocol.
-
-
Post-Docking Analysis:
-
Analyze the output poses for each ligand. The top-scoring poses, based on the software's scoring function (e.g., binding energy in kcal/mol), are considered the most probable binding modes.
-
Visualize the interactions between the ligand and protein residues (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) to understand the molecular basis of binding.
-
Part 3: Case Study - Piperidine Carboxamides as HDAC8 Inhibitors
Histone Deacetylase 8 (HDAC8) is a validated target in oncology.[1] A study by Trivedi et al. (2019) explored a series of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors.[1] Molecular docking was used to rationalize the observed structure-activity relationship.
The core interactions for this class of inhibitors typically involve:
-
Zinc Binding: The hydroxamate group chelates the catalytic Zn²⁺ ion in the active site.
-
Hydrogen Bonding: The carboxamide linker forms hydrogen bonds with key residues in the active site tunnel.
-
Hydrophobic Interactions: The "cap" group, often an aromatic moiety, occupies a hydrophobic pocket on the protein surface.
Caption: Key molecular interactions for a piperidine carboxamide HDAC8 inhibitor.
Comparative Docking Data (Synthesized from Literature)
The table below presents hypothetical yet representative data based on the findings for piperidine-based HDAC inhibitors.[1][9] Lower docking scores (more negative) indicate a stronger predicted binding affinity.
| Compound | Cap Group | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀, nM) |
| Derivative 1 | Benzyl | -8.5 | HIS142, PHE152, Zn²⁺ | 150 |
| Derivative 2 | Biphenyl | -9.2 | HIS142, PHE152, TRP141, Zn²⁺ | 85 |
| Derivative 3 | 4-Quinolyl | -10.1 | HIS142, PHE152, ASP101, Zn²⁺ | 30 |
| SAHA (Control) | Phenyl | -7.9 | HIS142, PHE152, Zn²⁺ | 200 |
Analysis of Results: The docking scores correlate well with the experimental inhibitory activity (IC₅₀). The 4-quinolyl cap group in Derivative 3 achieves the best docking score, suggesting it forms more extensive and favorable interactions within the hydrophobic pocket of HDAC8, potentially including an additional hydrogen bond with a residue like ASP101, thus explaining its superior potency.[1] This demonstrates how docking can guide the rational design of more potent inhibitors by suggesting specific structural modifications.
Part 4: Conclusion and Future Outlook
Molecular docking is an essential, cost-effective, and powerful tool in the development of piperidine carboxamide derivatives as therapeutic agents.[4] By employing a rigorously validated protocol, researchers can reliably predict binding modes, rationalize structure-activity relationships, and prioritize compounds for synthesis and biological evaluation. The comparative analysis of docking software highlights the importance of choosing the right tool for the task, while the case study on HDAC8 inhibitors showcases the practical utility of this computational approach.
Future advancements in this field will likely involve the integration of molecular dynamics (MD) simulations to assess the stability of docked poses over time and the use of more advanced free energy calculation methods (e.g., FEP+) to achieve more quantitative predictions of binding affinity. As computational power increases and algorithms become more sophisticated, in silico methods will continue to play an ever-more critical role in the journey from a chemical scaffold to a life-saving medicine.
References
-
Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available from: [Link]
-
Ghahremanpour, M. M., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available from: [Link]
-
Trivedi, P., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Study of Arylcarboxamido Piperidine and Piperazine-Based Hydroxamates as Potential HDAC8 Inhibitors With Promising Anticancer Activity. PubMed. Available from: [Link]
-
Wandzik, I. (2006). CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF. Molbank. Available from: [Link]
-
Yazdani, M. (2024). Top 5 Protein-Protein Molecular Docking Softwares: A Comparative Analysis. ResearchGate. Available from: [Link]
-
Ferreira, L. G., et al. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. Available from: [Link]
-
Afinogenova, Y., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. PubMed. Available from: [Link]
-
Diller, D. J., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available from: [Link]
-
Akbari, M. (2015). How can I validate a docking protocol? ResearchGate. Available from: [Link]
-
Tejera, M., et al. (2018). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI. Available from: [Link]
-
SLIDE Project. Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]
-
Wang, Y., et al. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. ResearchGate. Available from: [Link]
-
Istrate, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PMC. Available from: [Link]
-
Tejera, M., et al. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints.org. Available from: [Link]
-
Pant, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. Available from: [Link]
-
Piomelli, D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH. Available from: [Link]
-
Aytac, S. P. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available from: [Link]
-
Kumar, A., et al. (2022). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. MDPI. Available from: [Link]
Sources
- 1. Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Analytical Methods for Resolving Cis/Trans Isomers of Substituted Piperidines
Introduction: The Stereochemical Challenge of Substituted Piperidines
Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their favorable pharmacokinetic properties. However, their non-planar, chair-like conformation often gives rise to cis and trans diastereomers. The distinct spatial arrangement of substituents on the piperidine ring can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. Therefore, the accurate resolution, identification, and quantification of these isomers are critical for drug discovery, development, and quality control.
This guide provides an in-depth comparison of the primary analytical techniques used to resolve and characterize cis/trans isomers of substituted piperidines. We will delve into the principles, practical applications, and experimental considerations for each method, offering field-proven insights to guide your analytical strategy.
The Analytical Landscape: A Comparative Overview
The choice of analytical method for resolving piperidine isomers is dictated by a multitude of factors, including the structural features of the analyte, the required resolution, sensitivity, sample throughput, and the stage of drug development. Here, we compare the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparative Analysis of Key Analytical Methods for Piperidine Isomer Resolution
| Feature | HPLC (Reversed-Phase/Normal-Phase) | SFC | GC | NMR Spectroscopy |
| Primary Separation Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase.[1] | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differences in the magnetic environments of atomic nuclei. |
| Resolution of Diastereomers | Good to excellent, highly dependent on column chemistry and mobile phase composition.[2] | Excellent, often superior to HPLC for isomer separations.[3] | Good, but requires analyte volatility and thermal stability. Derivatization may be necessary.[1] | Can distinguish isomers in a mixture, but does not physically separate them. Provides structural information.[4][5][6] |
| Typical Throughput | Moderate to high. | High, due to low viscosity of the mobile phase allowing for faster flow rates.[3] | High. | Low to moderate. |
| Instrumentation Complexity | Moderate.[1] | Higher initial investment compared to HPLC.[1] | Low to moderate.[1] | High. |
| Key Advantages | Versatile, widely available, robust.[1] | Fast separations, reduced solvent consumption ("greener" chemistry), high efficiency.[1][3] | High resolution for volatile compounds, cost-effective.[1] | Provides unambiguous structural elucidation of isomers.[4][5][6] |
| Key Limitations | Longer analysis times and higher solvent consumption compared to SFC. | Higher initial instrument cost.[1] | Limited to thermally stable and volatile compounds.[1] | Lower sensitivity compared to chromatographic methods, does not physically separate isomers. |
Chromatographic Strategies: The Workhorses of Isomer Separation
Chromatography remains the gold standard for the physical separation of cis/trans isomers of substituted piperidines. The choice between HPLC, SFC, and GC is primarily driven by the physicochemical properties of the target molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely accessible technique for isomer resolution. The separation is based on the differential partitioning of the isomers between a stationary phase (the column) and a liquid mobile phase. Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective for separating piperidine diastereomers.[2]
-
Normal-Phase HPLC (NP-HPLC): This mode utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethanol). It is particularly effective for separating polar isomers that are not readily soluble in water.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[7] Separation is driven by hydrophobic interactions. For piperidine isomers, subtle differences in their three-dimensional shape and resulting hydrophobicity can be exploited for separation.
Expert Insight: The key to successful HPLC separation of piperidine isomers often lies in meticulous method development. Screening a variety of columns with different stationary phase chemistries (e.g., phenyl-hexyl, cyano-propyl) and optimizing the mobile phase composition, including additives like trifluoroacetic acid (TFA) or formic acid to control the ionization state of the piperidine nitrogen, are crucial steps.[2][8] For compounds lacking a UV chromophore, pre-column derivatization may be necessary for detection.[1][9]
Experimental Protocol: A General Approach to RP-HPLC Method Development for Piperidine Isomers
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% TFA.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA.
-
The acidic modifier ensures consistent protonation of the piperidine nitrogen, leading to sharper peaks.[8]
-
-
Initial Gradient Elution:
-
Method Optimization:
-
Gradient Slope: If the isomers co-elute, decrease the gradient slope to improve resolution.
-
Temperature: Varying the column temperature can affect selectivity.
-
Organic Modifier: Switching from acetonitrile to methanol can alter selectivity.
-
A typical workflow for HPLC method development for piperidine isomer separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for the separation of stereoisomers, often providing superior resolution and faster analysis times compared to HPLC.[1][3] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[1]
Why SFC is Effective for Piperidine Isomers:
-
High Efficiency: The low viscosity and high diffusivity of supercritical CO2 lead to higher column efficiency and faster separations.[1][3]
-
Orthogonal Selectivity: SFC often provides a different selectivity compared to RP-HPLC, making it a valuable alternative when HPLC methods fail.
-
Green Chemistry: The use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly option.[1][3]
Expert Insight: In SFC, the choice of co-solvent (typically an alcohol like methanol or ethanol) and the stationary phase are critical for achieving separation. Chiral stationary phases are often used in SFC for enantiomeric separations, but they can also be highly effective for resolving diastereomers like cis/trans piperidine isomers due to their complex steric and polar interaction sites.[10]
Gas Chromatography (GC)
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase (e.g., helium or nitrogen) and a stationary phase coated on the inside of a capillary column.
Applicability to Piperidine Isomers:
-
Volatility Requirement: Many substituted piperidines, especially those with polar functional groups, may have insufficient volatility for direct GC analysis.
-
Derivatization: To overcome this, derivatization is often employed. For example, the piperidine nitrogen can be acylated or silylated to increase volatility and thermal stability.[1] This process, however, adds an extra step to the workflow and can introduce variability.
Decision tree for selecting an analytical method for piperidine isomers.
Spectroscopic Methods: Unraveling the 3D Structure
While chromatography excels at physical separation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information, allowing for the unambiguous assignment of cis and trans configurations.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical shift (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) are key parameters used to elucidate the stereochemistry of piperidine isomers.
-
Chemical Shifts: The electronic environment around a proton influences its chemical shift. Protons in axial and equatorial positions on the piperidine ring will have different chemical shifts.
-
Coupling Constants (J-coupling): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This is particularly useful for distinguishing cis and trans isomers. Analysis of J values in the 1H NMR spectra is a common method to confirm the relative stereochemistry of piperidine isomers.[4][5][6]
-
Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other. This is a powerful tool for confirming stereochemical assignments. For example, in a cis-isomer, an NOE might be observed between substituents that are on the same side of the ring, which would be absent in the corresponding trans-isomer.
Trustworthiness through Self-Validation: A robust stereochemical assignment relies on the convergence of data from multiple NMR experiments. For example, an assignment based on coupling constants should be confirmed by corresponding NOE correlations. This self-validating system provides a high degree of confidence in the final structural elucidation. The relative stereochemistry of isomers can also be definitively confirmed by single-crystal X-ray diffraction when suitable crystals can be obtained.[4][5][6]
Conclusion: An Integrated Approach for Confident Isomer Resolution
The successful resolution and characterization of cis/trans isomers of substituted piperidines require a thoughtful and often integrated analytical approach. While HPLC and SFC are the primary tools for physical separation and quantification, their output is significantly enhanced when coupled with the detailed structural insights provided by NMR spectroscopy. For volatile compounds, GC offers a high-resolution alternative, though often requiring derivatization.
By understanding the principles, advantages, and limitations of each technique, and by employing a logical, data-driven method development strategy, researchers can confidently navigate the stereochemical challenges posed by substituted piperidines, ensuring the quality, safety, and efficacy of the next generation of pharmaceuticals.
References
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
- BenchChem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives. Benchchem.
- BenchChem. (n.d.). An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine. Benchchem.
- Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
- Jones, S. P., et al. (2022).
- Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Cambridge: Cambridge Open Engage.
- Yilmaz, H., & Yurdakul, Ş. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
A Senior Application Scientist's Comparative Guide to Fentanyl Analogues Derived from Piperidine Esters
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of key fentanyl analogues derived from the 4-anilidopiperidine scaffold, focusing on the structure-activity relationships (SAR) that dictate their distinct pharmacological profiles. We will explore the nuances of their pharmacodynamics and pharmacokinetics, supported by experimental data, to provide a clear framework for researchers in pain management and opioid drug development.
Introduction: The 4-Anilidopiperidine Core and the Mu-Opioid Receptor
Fentanyl is the archetypal compound of the 4-anilidopiperidine class of synthetic opioids.[1] Its potent analgesic effects are mediated primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Upon agonist binding, the MOR initiates intracellular signaling cascades that ultimately lead to analgesia but also to adverse effects like respiratory depression.[3] The versatility of the fentanyl scaffold has allowed for the synthesis of numerous analogues with tailored pharmacological properties, achieved by modifying specific chemical moieties on the core structure.[4] This guide will focus on clinically significant analogues—Sufentanil, Alfentanil, and Remifentanil—comparing their properties to the parent compound, Fentanyl.
The Mechanism of Action: MOR Signaling
Fentanyl and its derivatives act as agonists at the MOR.[5] This binding event triggers a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, reduced calcium ion influx, and increased potassium ion efflux.[5][6] These cellular changes result in reduced neuronal excitability and pain signal transmission.
Caption: Mu-Opioid Receptor (MOR) G-protein signaling pathway.
Structure-Activity Relationships (SAR)
The potency, onset, and duration of action of fentanyl analogues are heavily influenced by substitutions at key positions on the 4-anilidopiperidine core.[1][7] Understanding these SARs is critical for rational drug design.
-
Piperidine Nitrogen (N1): The phenethyl group at this position is crucial for high-affinity binding to a hydrophobic pocket within the MOR.[8]
-
Piperidine Ring (C3, C4): Modifications at the 3 and 4 positions of the piperidine ring significantly impact potency and duration.[1][9] For example, adding a methyl group at the C3 position can increase potency, but larger groups tend to reduce it due to steric hindrance.[1][7] The nature of the substituent at the C4 position, such as the methoxymethyl group in Sufentanil or the ester group in Remifentanil, dictates major differences in metabolism and pharmacokinetics.[1][4]
-
Anilido Group: Substitutions on the phenyl ring of the anilido moiety can also modulate activity.[4]
Caption: Key modification sites on the Fentanyl scaffold.
Comparative Pharmacological Profiles
The clinical utility of these analogues is defined by their unique pharmacokinetic (PK) and pharmacodynamic (PD) properties. Lipophilicity (LogP) and ionization (pKa) are key physicochemical drivers of these differences, affecting how quickly a drug crosses the blood-brain barrier and its duration of action.[10][11]
| Parameter | Fentanyl | Sufentanil | Alfentanil | Remifentanil |
| Relative Potency (vs. Morphine) | 50-100x[5] | 500-1000x[12] | 10-20x[12] | 100-200x[13] |
| Onset of Action (IV) | ~5 min[5] | Rapid[12] | Very Rapid (~1.5 min)[14] | Ultra-Rapid (~1 min)[15] |
| Duration of Action (single dose) | 30-60 min | Shorter than Fentanyl[12] | Shortest (of the 3)[14] | Ultra-Short (3-10 min)[15] |
| Metabolism | Hepatic (CYP3A4)[16] | Hepatic (CYP3A4)[16] | Hepatic (CYP3A4)[16] | Plasma Esterases[16][17] |
| Context-Sensitive Half-Time (4h infusion) | ~260 min[18] | ~30 min | ~60 min | ~3-4 min[15][19] |
| Primary Clinical Use | Anesthesia, severe pain[16] | Anesthesia (cardiac)[16] | Anesthesia (short procedures)[16] | Anesthesia (titratable)[16] |
| Note: Values are compiled from multiple sources and represent approximations for comparative purposes. |
Key Distinctions:
-
Sufentanil: A highly potent analogue used frequently in cardiac surgery. Its high lipophilicity contributes to a rapid onset, but it is metabolized hepatically like fentanyl.[12]
-
Alfentanil: Characterized by a very rapid onset of action and a shorter duration than fentanyl and sufentanil.[14] This makes it suitable for shorter surgical procedures.
-
Remifentanil: Unique among these analogues due to its ester linkage, which allows for rapid hydrolysis by non-specific plasma and tissue esterases.[8][16] This metabolism is independent of liver or kidney function, resulting in an extremely short and predictable duration of action, making it highly titratable.[18][19] Its "context-sensitive half-time"—the time for the plasma concentration to fall by 50% after stopping an infusion—is consistently short (around 3 minutes) regardless of the infusion's duration.[19][20]
Experimental Protocols for Characterization
To compare and characterize novel fentanyl analogues, a series of standardized in vitro and in vivo assays are essential.[21] These protocols form a self-validating system to determine a compound's potency, efficacy, and analgesic effect.
Caption: A typical workflow for preclinical evaluation of opioid analogues.
Protocol Example: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a known radiolabeled ligand.[3]
Objective: To calculate the inhibitory constant (Ki) of a novel fentanyl analogue at the human mu-opioid receptor (hMOR).
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing hMOR.[3]
-
Radioligand: [³H]-DAMGO, a selective MOR agonist.[3]
-
Test Compound: Novel fentanyl analogue, serially diluted.
-
Non-specific Control: Naloxone (10 µM).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration: Whatman GF/C glass fiber filters and a cell harvester.[3]
-
Detection: Liquid scintillation counter.
Methodology:
-
Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:
-
hMOR cell membranes (e.g., 15 µg protein).
-
[³H]-DAMGO at a concentration near its dissociation constant (Kd), typically ~0.5 nM.[3]
-
Varying concentrations of the test compound.
-
For Total Binding wells: Add assay buffer instead of the test compound.
-
For Non-Specific Binding (NSB) wells: Add 10 µM naloxone.[3]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[3] Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol Example: In Vivo Warm Water Tail-Withdrawal Test
This assay measures the antinociceptive (pain-reducing) potency of a compound in an animal model.[2][21]
Objective: To determine the median effective dose (ED50) of a novel fentanyl analogue.
Materials:
-
Subjects: Male Sprague-Dawley rats or CD-1 mice.[22]
-
Apparatus: A water bath maintained at a constant noxious temperature (e.g., 52-55°C).[23]
-
Test Compound: Novel fentanyl analogue, prepared for injection (e.g., subcutaneous).
Methodology:
-
Acclimation: Allow animals to acclimate to the testing environment.
-
Baseline Measurement: Gently hold the animal and immerse the distal third of its tail into the warm water. Record the time it takes for the animal to flick its tail out of the water (tail-flick latency). This is the baseline response. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or a vehicle control to different groups of animals at various doses.[2]
-
Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60 minutes), measure the tail-flick latency again.[2] An increase in latency indicates an antinociceptive effect.
-
Data Analysis: Convert latency times to a percentage of the maximum possible effect (%MPE). Plot the %MPE against the log of the dose to generate a dose-response curve. Calculate the ED50, which is the dose required to produce 50% of the maximum possible effect.[2]
Conclusion for the Drug Development Professional
The clinical fentanyl analogues derived from piperidine esters represent a masterclass in structure-based drug design. While all are potent MOR agonists, subtle chemical modifications lead to profoundly different pharmacokinetic profiles, tailoring each for specific clinical applications.
-
Fentanyl and Sufentanil remain mainstays for potent analgesia where hepatic metabolism is not a limiting factor.
-
Alfentanil offers a rapid-on, rapid-off profile suitable for brief procedures.
-
Remifentanil stands apart due to its esterase metabolism, providing unparalleled control and predictability in anesthetic settings, especially in patients with hepatic or renal impairment.[18]
For researchers developing the next generation of analgesics, the key takeaway is the power of integrating pharmacokinetic considerations early in the design process. By strategically modifying metabolic liabilities—as exemplified by the ester linkage in remifentanil—it is possible to create compounds with highly controlled and desirable clinical profiles. Future development may focus on biased agonism, designing ligands that selectively activate the G-protein signaling pathway over the β-arrestin pathway to separate analgesia from adverse effects.[3]
References
- A Comparative Analysis of the Efficacy and Potency of Fentanyl Analogs
- Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. Benchchem.
- Fentanyl analogs: structure-activity-rel
- Fentanyl analogs: structure-activity-rel
- Lipophilicity of fentalogs: Comparison of experimental and computationally derived d
- Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. Wiley Online Library.
- Fentanyl and Its New Analogs. Encyclopedia.pub.
- Fentanyl Analogs: Structure-Activity-Rel
- Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers.
- Pharmacokinetics and Pharmacology of Opioids. University of Kentucky.
- Determination of lipophilicity and ionization of fentanyl and its 3‑substituted analogs by reversed-phase thin-layer chrom
- What is the comparison between Remifentanil and Fentanyl for pain management and surgical anesthesia? Dr.Oracle.
- Metabolic Pathways and Potencies of New Fentanyl Analogs. PubMed Central (PMC).
- A Comparative Guide to the In Vivo Analgesic Potency of Opioid Isomers. Benchchem.
- Fentanyl. Wikipedia.
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
- Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. PubMed.
- mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX.
- Remifentanil versus alfentanil: comparative pharmacokinetics and pharmacodynamics in healthy adult male volunteers. PubMed.
- Pharmacokinetics and pharmacodynamics of remifentanil: An update in the year 2000.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink.
- Remifentanil, Fentanyl, or the Combination in Surgical Procedures in the United States: Predictors of Use in Patients with Organ Impairment or Obesity. SpringerLink.
- Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil.
Sources
- 1. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fentanyl - Wikipedia [en.wikipedia.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
- 10. Lipophilicity of fentalogs: Comparison of experimental and computationally derived data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of lipophilicity and ionization of fentanyl and its 3‑substituted analogs by reversed-phase thin-layer chromatography [agris.fao.org]
- 12. Pharmacokinetics and Pharmacology of Opioids [pharmacology2000.com]
- 13. Remifentanil versus alfentanil: comparative pharmacokinetics and pharmacodynamics in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 18. Remifentanil, Fentanyl, or the Combination in Surgical Procedures in the United States: Predictors of Use in Patients with Organ Impairment or Obesity | springermedizin.de [springermedizin.de]
- 19. droracle.ai [droracle.ai]
- 20. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Methyl Piperidine-3-Carboxylate: A Comparative Analysis of Key Routes
For researchers and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, and methyl piperidine-3-carboxylate (also known as methyl nipecotate) is a particularly valuable building block. Its strategic placement of a carboxylate group on the saturated nitrogen heterocycle makes it a versatile intermediate for a diverse range of therapeutic agents. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this important molecule: the catalytic hydrogenation of methyl nicotinate and the Dieckmann condensation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your research and development needs.
Route 1: Catalytic Hydrogenation of Methyl Nicotinate
This is arguably the most direct and atom-economical approach to this compound, starting from the readily available methyl nicotinate. The core of this method lies in the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst.
Mechanistic Insights
The catalytic hydrogenation of a pyridine ring is a stepwise process that occurs on the surface of a heterogeneous catalyst.[1] The pyridine molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms, which are also adsorbed and dissociated on the metal surface. This process involves the formation of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine ring is formed and desorbs from the catalyst.[1] The presence of an acidic medium is often crucial as it protonates the pyridine nitrogen, which facilitates the reduction and prevents catalyst poisoning by the basic nitrogen atoms of the substrate and product.[2][3]
Experimental Protocol: Hydrogenation using Platinum Oxide (PtO₂)
This protocol is a representative example of the catalytic hydrogenation of a pyridine derivative.
Materials:
-
Methyl nicotinate
-
Platinum oxide (PtO₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In a high-pressure reactor vessel, dissolve methyl nicotinate (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (typically 5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 50-70 bar.[2]
-
Reaction: Vigorously stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully wash with a saturated NaHCO₃ solution until effervescence ceases to neutralize the acetic acid.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Catalytic Hydrogenation of Methyl Nicotinate.
Route 2: Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4] This method offers a more convergent approach to the piperidine ring system, building it from acyclic precursors.
Mechanistic Insights
The Dieckmann condensation is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leads to the formation of a cyclic β-keto ester. In the context of synthesizing a piperidine derivative, this typically involves the cyclization of a δ-amino diester.
Experimental Protocol: Dieckmann Condensation of a δ-Amino Diester
This protocol is adapted from a known procedure for the synthesis of a substituted piperidone, a key intermediate that can be further processed to obtain the target molecule.[5]
Materials:
-
N,N-bis(β-propionic acid methyl ester)benzylamine
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous toluene
-
Hydrochloric acid (20%)
-
Sodium hydroxide solution (35%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Precursor: The starting material, N,N-bis(β-propionic acid methyl ester)benzylamine, can be prepared via a 1,4-addition reaction of benzylamine with two equivalents of methyl acrylate.[5]
-
Dieckmann Condensation:
-
In a flame-dried reactor, add anhydrous toluene, anhydrous methanol, and sodium metal to form sodium methoxide.
-
Heat the mixture and then add the N,N-bis(β-propionic acid methyl ester)benzylamine dropwise.
-
Reflux the reaction mixture to drive the Dieckmann condensation, forming 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester.[5]
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-keto ester from the previous step, add a 20% hydrochloric acid solution and reflux for 5 hours to effect hydrolysis and decarboxylation, yielding 1-benzyl-4-piperidone.[5]
-
-
Further Functionalization (Illustrative): The resulting 1-benzyl-4-piperidone can then be subjected to a series of reactions, such as cyanation followed by hydrolysis and esterification, to introduce the carboxylate group at the 3-position. A more direct approach would involve the reduction of the ketone and subsequent manipulation of the functional groups.
-
N-Debenzylation: The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the free secondary amine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Dieckmann Condensation Route to this compound.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Dieckmann Condensation |
| Starting Materials | Methyl nicotinate (readily available) | Benzylamine, methyl acrylate (readily available, but requires precursor synthesis) |
| Number of Steps | Typically 1-2 steps (esterification of nicotinic acid may be required) | Multi-step (precursor synthesis, cyclization, functional group manipulation, deprotection) |
| Yield | Generally good to excellent (can be >90%) | Variable, depends on the efficiency of each step. The Dieckmann cyclization itself is often high-yielding. |
| Scalability | Highly scalable, common in industrial processes.[3] | Scalable, but the multi-step nature can be a drawback for large-scale production. |
| Reaction Conditions | High pressure (50-70 bar), room temperature | Elevated temperatures (reflux), atmospheric pressure |
| Catalysts/Reagents | Noble metal catalysts (PtO₂, Pd/C, Rh), H₂ gas | Strong base (NaOCH₃), requires stoichiometric amounts |
| Safety Considerations | Handling of flammable H₂ gas under high pressure, potentially pyrophoric catalysts. | Use of reactive sodium metal, handling of strong bases. |
| Stereocontrol | Achiral product unless a chiral substrate or catalyst is used. Asymmetric hydrogenation is possible but often requires specialized catalysts and conditions.[6] | Can be adapted for enantioselective synthesis by using chiral auxiliaries or catalysts.[4] |
| Purification | Filtration to remove the catalyst, followed by distillation or chromatography. | Requires purification at multiple stages, which can be resource-intensive. |
| Cost-Effectiveness | Potentially more cost-effective for large-scale production due to fewer steps and high atom economy. Catalyst cost can be a factor. | Can be more expensive due to the number of steps and reagents involved. |
Expertise & Experience: Guiding Your Choice
As a Senior Application Scientist, my recommendation hinges on the specific goals of your project.
For large-scale production and process efficiency , the catalytic hydrogenation of methyl nicotinate is generally the superior choice . Its atom economy, high yields, and established scalability make it an industrially viable route. However, the requirement for high-pressure hydrogenation equipment and the handling of potentially pyrophoric catalysts necessitates a robust safety infrastructure. The choice of catalyst is also critical; while platinum and rhodium catalysts are highly effective, palladium on carbon is a widely used and often more cost-effective option.[2] It is also important to be aware of potential side reactions, such as N-alkylation if ethanol is used as a solvent, which can lead to the formation of ethyl N-ethylnipecotate.[7]
For medicinal chemistry applications where structural diversity and stereocontrol are paramount , the Dieckmann condensation offers greater flexibility . This route allows for the introduction of substituents on the piperidine ring at various positions by starting with appropriately substituted acyclic precursors. Furthermore, the Dieckmann condensation can be more readily adapted for asymmetric synthesis, which is crucial for the development of chiral drugs. While this route involves more synthetic steps, the ability to generate a library of diverse piperidine analogs often outweighs the longer synthesis time in a drug discovery setting.
Conclusion
Both catalytic hydrogenation and the Dieckmann condensation are powerful and reliable methods for the synthesis of this compound. The optimal choice between these two routes is not a one-size-fits-all answer but rather a strategic decision based on the desired scale of production, the need for structural diversity and stereocontrol, and the available laboratory infrastructure. By understanding the underlying principles and practical considerations of each route, researchers can make an informed decision to efficiently access this valuable synthetic building block.
References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]
- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
-
Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]
- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
- CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. Available at: [Link]
-
Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. Available at: [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available at: [Link]
-
Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie. Available at: [Link]
- CN106831540B - A kind of preparation method of (S)-nipecotic acid. Google Patents.
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. Available at: [Link]
-
Hydrogenation of Derivatives of Pyridine. Sciencemadness.org. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and their hydrolysis to the free nipecotic acid derivatives 5 b-k. ResearchGate. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Available at: [Link]
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health. Available at: [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Organic Syntheses. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. sciencemadness.org [sciencemadness.org]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl Piperidine-3-Carboxylate for Laboratory Professionals
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are of paramount importance. This guide provides comprehensive, step-by-step procedures for the proper disposal of methyl piperidine-3-carboxylate, ensuring a safe and compliant laboratory environment. Our focus extends beyond mere procedural instructions to elucidate the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Assessment: Understanding the Risks
This compound (CAS No: 50585-89-2) is a substituted piperidine derivative.[1] While specific toxicity data for this compound is not extensively documented, its structural similarity to other piperidines necessitates a cautious approach. Piperidine itself is a flammable, toxic, and corrosive substance.[2][3][4] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key hazard considerations based on available safety data sheets (SDS) for similar compounds and general chemical principles include:
-
Irritation: Potential for skin, eye, and respiratory system irritation.[5]
-
Toxicity: Potential for harm if ingested or absorbed through the skin.[6]
A thorough risk assessment should be conducted before handling this compound, taking into account the scale of the experiment and the potential for exposure.
| Hazard Classification | Recommended Precautions |
| Skin and Eye Irritant | Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.[7] |
| Potential for Inhalation | Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9] |
| Potential for Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[10] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling potentially hazardous chemicals.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.[7]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential. Given the lack of specific glove compatibility data for this compound, it is advisable to consult glove manufacturer charts for resistance to similar organic amines and esters. Nitrile or neoprene gloves are often a suitable choice for incidental contact.
-
Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.[7]
Spill Management: Preparedness is Key
Accidental spills should be handled promptly and safely. Your laboratory's Chemical Hygiene Plan (CHP) should include specific procedures for such events.[11]
Minor Spills (within a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Gently sweep the absorbed material into a designated chemical waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Restrict access to the spill area until the EHS team has deemed it safe.
Waste Collection and Segregation: A Critical Step
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[12][13]
-
Waste Container: Use a clearly labeled, leak-proof container designated for non-halogenated organic solvent waste.[12] The container must be compatible with this compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." All constituents of a waste mixture must be listed.
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids, to avoid potentially violent reactions.
Final Disposal Methods: Ensuring Environmental Responsibility
The final disposal of chemical waste must be conducted by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[13][14][15] The primary recommended disposal method for this compound is incineration.
-
Incineration: Controlled incineration in a licensed facility is the preferred method.[16] This process destroys the organic molecule, converting it into less harmful combustion products like carbon dioxide and water. Flue gas scrubbing systems in modern incinerators capture and neutralize any potentially harmful byproducts.
-
Landfill: Direct disposal of untreated this compound in a landfill is not an acceptable practice.
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.cn [capotchem.cn]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. osha.gov [osha.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. chemicalbook.com [chemicalbook.com]
Operational Guide: Safe Handling and Personal Protective Equipment for Methyl piperidine-3-carboxylate
As a Senior Application Scientist, it is imperative to move beyond mere compliance and foster a laboratory environment grounded in a deep, causal understanding of chemical safety. This guide provides an in-depth operational framework for the safe handling of Methyl piperidine-3-carboxylate. It is designed for researchers, scientists, and drug development professionals, emphasizing risk assessment, procedural diligence, and the rationale behind each safety control.
Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'
Before any handling protocol is established, a thorough risk assessment is mandatory. This begins with understanding the intrinsic hazards of the material.[1][2] this compound (CAS 50585-89-2) is classified with specific hazard statements that dictate our primary concerns.[3]
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal contact must be prevented through appropriate gloves and body protection.[3][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Ocular exposure can cause significant injury; robust eye protection is non-negotiable.[3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols must be minimized through engineering controls or respiratory protection.[3][4] |
The primary routes of exposure are dermal, ocular, and inhalation. Therefore, our safety protocols must create reliable barriers for each of these pathways. The following diagram illustrates the foundational logic of our risk assessment process.
Caption: Risk Assessment Workflow for Chemical Handling.
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize hazards at their source.[5]
-
Engineering Controls: The most effective control. All procedures involving this compound, especially the handling of its solid form, must be performed within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[6] Eyewash stations and safety showers must be readily accessible.[6][7]
-
Administrative Controls: These include developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.[6][8]
-
Personal Protective Equipment (PPE): Used in conjunction with the above controls, PPE provides the final barrier between the researcher and the chemical.[1][5]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the specific hazards identified.[9]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory where hazardous materials are present.[5]
-
Required for Liquid Handling: When preparing solutions, transferring liquids, or if there is any risk of splashing, chemical splash goggles must be worn.[1][5]
-
High-Risk Operations: For tasks with a significant splash hazard, such as pouring large volumes, a face shield must be worn in addition to chemical splash goggles.[1][5]
Hand Protection
The choice of glove material is critical and must be based on chemical compatibility and the nature of the task.[10][11]
-
Recommended Material: Nitrile gloves are the preferred choice for incidental contact due to their resistance to a range of chemicals and their tendency to tear visibly when punctured.[10]
-
Protocol for Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[12]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For extended handling or when working with solutions, double-gloving is recommended to provide an additional protective layer.
-
Doffing: Remove gloves using a technique that avoids skin contact with the outer contaminated surface. Dispose of contaminated gloves immediately in the designated hazardous waste container.[13]
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[14]
-
| Glove Selection Criteria | Specification | Rationale |
| Material | Nitrile | Good general chemical resistance for incidental contact, prevents latex allergy issues.[10] |
| Contact Type | Incidental (Splash) | Disposable surgical-type gloves are appropriate.[10] For immersion, heavier-duty gloves would be required. |
| Condition | Powder-Free | Reduces the risk of aerosolizing chemical particles that may adhere to the powder. |
Body and Respiratory Protection
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened to protect skin and personal clothing from splashes.[1] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[5]
-
Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large spill cleanup, respiratory protection is required.[1] An N95 respirator can protect against airborne particulates, but consultation with an Environmental Health & Safety (EHS) professional is necessary to ensure the selection of the correct respirator and to provide required fit-testing.[1][9]
Safe Handling and Operational Workflows
Procedural consistency is key to safety. The following workflows must be adopted for common laboratory tasks.
Workflow: Weighing Solid this compound
This procedure carries a high risk of generating airborne dust, making strict adherence to protocol essential.
Caption: Step-by-step workflow for safely weighing powdered reagents.
Detailed Steps:
-
Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Execution: Perform all manipulations deep within the fume hood. Use a spatula to carefully transfer the solid from the stock container to the weighing vessel to minimize dust generation.[14] Promptly and securely close the stock container.
-
Completion: Clean the spatula and any contaminated surfaces. Dispose of contaminated wipes and gloves in the designated solid hazardous waste container. Wash hands thoroughly.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.
-
Wipe the area clean, working from the outside in.
-
Place all contaminated materials into a sealed bag and dispose of it in the solid hazardous waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination and Waste Disposal
All waste generated from handling this compound is considered hazardous waste and must be managed according to institutional and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17]
Procedure:
-
Segregation: Keep solid and liquid waste streams separate.
-
Solid Waste: All contaminated items (gloves, wipes, weigh boats, etc.) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Never pour chemical waste down the drain.[18]
References
-
OSHA's PPE Laboratory Standards. (2022-11-30). Clarion Safety Systems. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager Magazine. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). American Instrument Exchange. [Link]
-
Laboratory Safety Programs | Personal Protective Equipment (PPE). (2023-07-05). National Institute of Justice. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. [Link]
-
What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Lab Supply Network. [Link]
-
This compound hydrochloride. (n.d.). PubChem. [Link]
-
Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania. [Link]
-
Storage instructions for chemical reagents. (2025-04-07). SuoYi. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). US Environmental Protection Agency. [Link]
-
Safety Data Sheet for 3-methylpiperidine-3-carboxylic acid hydrochloride. (2025-12-31). Capot Chemical. [Link]
-
Hazardous Waste. (n.d.). US Environmental Protection Agency. [Link]
-
Glove Selection Guide. (n.d.). University of California, Berkeley - Environment, Health & Safety. [Link]
-
Choosing Chemical-Resistant Gloves. (2024-08-01). Occupational Health & Safety. [Link]
-
FACT Sheet - Glove Selection. (2014-09-04). Brookhaven National Laboratory. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US Environmental Protection Agency. [Link]
-
Recommendations for Chemical Protective Clothing. (n.d.). NIOSH - CDC Archive. [Link]
-
Chemical Handling and Storage. (n.d.). Iowa State University - Environmental Health and Safety. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020-07-06). The University of Texas at Austin. [Link]
-
FACT Sheet - Glove Selection. (2014-09-04). Regulations.gov. [Link]
-
Safety Data Sheet for Methyl piperidine-4-carboxylate hydrochloride. (2026-01-09). Angene Chemical. [Link]
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Archived | Laboratory Safety Programs | Personal Protective Equipment (PPE) | National Institute of Justice [nij.ojp.gov]
- 3. This compound | 50585-89-2 [sigmaaldrich.com]
- 4. This compound hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. Storage instructions for chemical reagents [en.hnybio.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. clarionsafety.com [clarionsafety.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. ohsonline.com [ohsonline.com]
- 12. aps.anl.gov [aps.anl.gov]
- 13. capotchem.com [capotchem.com]
- 14. tmi.utexas.edu [tmi.utexas.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
